molecular formula C12H10ClNO2S B185967 Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate CAS No. 350997-10-3

Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate

Cat. No.: B185967
CAS No.: 350997-10-3
M. Wt: 267.73 g/mol
InChI Key: MMDGBRSRVRPRMY-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C12H10ClNO2S and its molecular weight is 267.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10ClNO2S/c1-16-12(15)10-9(6-17-11(10)14)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDGBRSRVRPRMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353986
Record name methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
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Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

350997-10-3
Record name Methyl 2-amino-4-(4-chlorophenyl)-3-thiophenecarboxylate
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 2-aminothiophene scaffold is a privileged structure, known to impart a wide range of biological activities to molecules that contain it.[1][2] This document offers a detailed, field-proven protocol for its synthesis via the Gewald three-component reaction, delves into the mechanistic underpinnings of this versatile transformation, and provides a comprehensive guide to the analytical techniques required for its structural elucidation and purity confirmation. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, providing both the theoretical foundation and practical insights necessary for the successful preparation and validation of this key chemical intermediate.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene core is a foundational heterocyclic motif in modern medicinal chemistry.[1] Its unique electronic and structural properties make it a versatile building block for the synthesis of more complex, biologically active compounds.[3] Molecules incorporating this scaffold have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal properties.[1][4][5][6] The thiophene ring often serves as a bioisosteric replacement for a phenyl group, enhancing pharmacokinetic properties and target engagement.[4]

The title compound, this compound, is a polysubstituted 2-aminothiophene that serves as a crucial intermediate for the synthesis of novel therapeutic agents. The presence of the 4-chlorophenyl group, the amino functionality, and the methyl carboxylate ester provides multiple points for further chemical modification, allowing for the creation of diverse libraries of compounds for biological screening.

Synthetic Approach: The Gewald Reaction

The most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[7][8] This one-pot, three-component reaction combines a carbonyl compound, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a basic catalyst.[9][10] Its enduring popularity stems from the ready availability of starting materials, mild reaction conditions, and the high degree of functionalization achieved in a single step.[8]

Mechanistic Insights

The mechanism of the Gewald reaction is a well-studied process that proceeds through several key stages. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound (4'-chloroacetophenone) and the active methylene compound (methyl cyanoacetate). The base, typically a secondary amine like morpholine or piperidine, deprotonates the α-carbon of the cyanoacetate, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[9][11]

  • Michael Addition of Sulfur: Elemental sulfur (S₈) is then activated by the base and adds to the β-carbon of the unsaturated intermediate in a Michael-type addition. This step forms a thiolate intermediate.[9]

  • Intramolecular Cyclization and Tautomerization: The thiolate anion then attacks the nitrile carbon in an intramolecular cyclization. This is followed by a series of proton transfers and tautomerization steps, leading to the formation of the stable, aromatic 2-aminothiophene ring.[11]

  • Aromatization: The final step is the aromatization of the dihydrothiophene intermediate to furnish the thermodynamically stable 2-aminothiophene product, which is the primary driving force for the reaction.[11]

Diagram: Gewald Reaction Mechanism

Gewald_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway Ketone 4'-Chloro- acetophenone Knoevenagel Knoevenagel-Cope Condensation Ketone->Knoevenagel 1 Nitrile Methyl Cyanoacetate Nitrile->Knoevenagel 1 Sulfur Sulfur (S8) Michael Michael Addition of Sulfur Sulfur->Michael 2 Base Base (e.g., Morpholine) Base->Knoevenagel 1 Base->Michael 2 Intermediate1 α,β-Unsaturated Nitrile Intermediate Knoevenagel->Intermediate1 Intermediate1->Michael 2 Intermediate2 Thiolate Intermediate Michael->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization 3 Intermediate3 Dihydrothiophene Intermediate Cyclization->Intermediate3 Aromatization Aromatization Intermediate3->Aromatization 4 Product Methyl 2-amino-4- (4-chlorophenyl)thiophene -3-carboxylate Aromatization->Product

Caption: The mechanistic pathway of the Gewald reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a reliable method for the synthesis of the title compound on a laboratory scale.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMW ( g/mol )Quantity
4'-Chloroacetophenone99-91-2C₈H₇ClO154.6010.0 mmol
Methyl Cyanoacetate105-34-0C₄H₅NO₂99.0910.0 mmol
Elemental Sulfur7704-34-9S32.0711.0 mmol
Morpholine110-91-8C₄H₉NO87.122.0 mL
Ethanol (Absolute)64-17-5C₂H₆O46.0730 mL
Diethyl Ether60-29-7C₄H₁₀O74.12As needed
Hexanes110-54-3C₆H₁₄86.18As needed
Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4'-chloroacetophenone (10.0 mmol, 1.55 g), methyl cyanoacetate (10.0 mmol, 0.99 g), elemental sulfur (11.0 mmol, 0.35 g), and absolute ethanol (30 mL).

  • Addition of Catalyst: While stirring the suspension, add morpholine (2.0 mL) dropwise at room temperature. The addition of the base catalyst is often exothermic and initiates the reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate will form. Pour the mixture into 100 mL of ice-cold water with stirring.

  • Filtration: Collect the crude solid product by vacuum filtration through a Büchner funnel. Wash the solid sequentially with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and impurities.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or methanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold diethyl ether or hexanes, and dry under vacuum.

  • Final Product: The final product, this compound, should be obtained as a pale yellow to white crystalline solid.[12]

Diagram: Synthesis Workflow

Synthesis_Workflow Start Combine Reactants: - 4'-Chloroacetophenone - Methyl Cyanoacetate - Sulfur - Ethanol AddBase Add Morpholine Catalyst Start->AddBase Reflux Reflux for 2-4 hours (Monitor by TLC) AddBase->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Pour into Ice-Water Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Water & Cold Ethanol Filter->Wash Recrystallize Recrystallize from Hot Ethanol/Methanol Wash->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry End Pure Crystalline Product Dry->End

Caption: Step-by-step workflow for the synthesis of the target compound.

Characterization and Structural Elucidation

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.

Physical Properties
PropertyExpected Value
Molecular Formula C₁₂H₁₀ClNO₂S[12]
Molecular Weight 267.74 g/mol [12]
Appearance Pale yellow to white crystalline solid
Melting Point Typically in the range of 140-160°C (Varies with purity)
Spectroscopic Analysis

The following data represent expected values based on the known structure and analysis of similar 2-aminothiophene derivatives.

4.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100 - 3000C-H Stretch (aromatic)Aryl C-H
2960 - 2850C-H Stretch (aliphatic)Methyl (-CH₃)
~1680C=O StretchEster Carbonyl
1620 - 1580N-H Bend / C=C StretchAmine / Aromatic Ring
~1250C-O StretchEster
~1090C-Cl StretchAryl Halide

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR (Proton NMR): (Expected shifts in CDCl₃ or DMSO-d₆)

    • δ ~7.4-7.6 ppm (d, 2H): Protons on the chlorophenyl ring ortho to the thiophene ring.

    • δ ~7.3-7.4 ppm (d, 2H): Protons on the chlorophenyl ring meta to the thiophene ring.

    • δ ~6.7-7.0 ppm (s, 1H): Proton at the C5 position of the thiophene ring.

    • δ ~5.5-6.5 ppm (s, 2H, broad): Protons of the amino (-NH₂) group. This peak is exchangeable with D₂O.

    • δ ~3.8 ppm (s, 3H): Protons of the methyl ester (-OCH₃) group.

  • ¹³C NMR (Carbon NMR): (Expected shifts in CDCl₃ or DMSO-d₆)

    • δ ~165-170 ppm: Carbonyl carbon of the ester group.

    • δ ~150-160 ppm: C2 carbon of the thiophene ring (attached to -NH₂).

    • δ ~140-150 ppm: C4 carbon of the thiophene ring (attached to aryl group).

    • δ ~128-135 ppm: Carbons of the chlorophenyl ring.

    • δ ~110-120 ppm: C5 carbon of the thiophene ring.

    • δ ~100-110 ppm: C3 carbon of the thiophene ring (attached to ester).

    • δ ~51 ppm: Carbon of the methyl ester (-OCH₃) group.

4.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using high-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

  • Expected Molecular Ion (M⁺): m/z = 267.01

  • Isotopic Pattern: A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) and one sulfur atom should be observed.

Conclusion and Future Outlook

This guide has detailed a robust and efficient synthesis of this compound via the Gewald reaction. The provided experimental protocol and characterization data serve as a comprehensive resource for researchers. The title compound is not an end in itself but a valuable starting point for the synthesis of a multitude of derivatives. The reactive amino and ester functionalities allow for further elaboration to produce thienopyrimidines, amides, and other heterocyclic systems of high interest in drug discovery.[13] As the search for novel therapeutics continues, versatile scaffolds like the 2-aminothiophene ring will remain central to the development of new and effective medicines.

References

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. Available at: [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. National Institutes of Health (PubMed). Available at: [Link]

  • Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. National Institutes of Health (PubMed). Available at: [Link]

  • APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. Available at: [Link]

  • Applications substituted 2-aminothiophenes in drug design. R Discovery. Available at: [Link]

  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Applications substituted 2-aminothiophenes in drug design. ResearchGate. Available at: [Link]

  • Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis Online. Available at: [Link]

Sources

A Guide to the Crystal Structure Analysis of Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate: From Synthesis to Supramolecular Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Thiophene derivatives are established as "privileged scaffolds" in drug discovery, and a detailed understanding of their three-dimensional structure is paramount for rational drug design and development.[1][2][3][4] This document details the complete workflow, commencing with the synthesis via the Gewald reaction, proceeding to the single-crystal growth, and culminating in the elucidation and analysis of the crystal structure. We delve into the causality behind key experimental choices, from data collection strategies to structure refinement and validation. The guide culminates in an analysis of the molecular geometry and the supramolecular architecture, highlighting the intermolecular interactions that govern the crystal packing. This work serves as a technical resource for researchers, chemists, and drug development professionals engaged in the structural characterization of small molecules.

Introduction: The Structural Imperative in Drug Discovery

The Significance of the Thiophene Scaffold

The thiophene ring is a five-membered aromatic heterocycle that is a cornerstone of modern medicinal chemistry.[3] Its structural resemblance to a benzene ring allows it to act as a bioisostere, often leading to compounds with enhanced therapeutic profiles.[3][4] Thiophene derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] This broad utility underscores the importance of this scaffold as a foundational element for generating novel drug candidates.[5]

Target Compound: this compound

The title compound, this compound, is a polysubstituted 2-aminothiophene. This class of compounds is particularly valuable as they are versatile synthetic intermediates for more complex heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are themselves of great pharmacological importance. The specific substituents—an amino group, a methyl ester, and a 4-chlorophenyl ring—are expected to dictate the molecule's steric and electronic properties, as well as its potential for forming specific intermolecular interactions.

Rationale for Crystal Structure Analysis

Unambiguously determining the three-dimensional structure of a molecule through single-crystal X-ray diffraction (SC-XRD) is the gold standard in chemical characterization.[6][7] This technique provides precise data on bond lengths, bond angles, and conformational preferences. For drug development professionals, this information is critical for:

  • Validating molecular identity and constitution.

  • Understanding structure-activity relationships (SAR).

  • Informing the design of subsequent analogs with improved potency and selectivity.

  • Characterizing polymorphs, which have distinct physical properties and bioavailability.

Synthesis and Crystallization: The Foundation of Analysis

Synthetic Pathway: The Gewald Aminothiophene Synthesis

The most efficient and widely adopted method for preparing polysubstituted 2-aminothiophenes is the Gewald reaction.[8][9] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[8]

Causality of Choice: The Gewald reaction is selected for its operational simplicity, high atom economy, and the ability to generate a wide diversity of thiophene derivatives from readily available starting materials. The reaction mechanism is initiated by a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the stable aromatic thiophene ring.[10][11][12]

Experimental Protocol: Synthesis
  • Reactant Preparation: In a round-bottom flask, dissolve 4-chloroacetophenone (1 equivalent) and methyl cyanoacetate (1 equivalent) in ethanol.

  • Base Addition: Add a catalytic amount of a suitable base, such as morpholine or diethylamine, to facilitate the initial Knoevenagel condensation.

  • Sulfur Addition: To the resulting solution, add elemental sulfur powder (1.1 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup and Purification: After cooling, the reaction mixture is poured into ice-water. The precipitated solid is collected by vacuum filtration, washed with cold water, and then recrystallized from a suitable solvent (e.g., ethanol or methanol) to yield the pure product.

Experimental Protocol: Crystallization

The growth of a single crystal of sufficient size and quality is the most critical and often the most challenging step in SC-XRD.[13][14]

  • Solvent Selection: Screen various solvents to find one in which the compound has moderate solubility. For the title compound, a mixture of solvents like Dichloromethane/Hexane or Ethyl Acetate/Hexane is often effective.

  • Slow Evaporation (Chosen Method): Dissolve the purified compound in a minimal amount of the chosen solvent system in a clean vial. The vial is covered with a perforated cap (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent over several days at room temperature.

  • Crystal Harvesting: Once well-formed, prismatic crystals (ideally >0.1 mm in all dimensions) are observed, they are carefully harvested using a nylon loop for immediate analysis.[14]

Causality of Choice: Slow evaporation is a robust and straightforward technique that allows molecules to self-assemble into a highly ordered, crystalline lattice with minimal internal defects. This regularity is essential for producing a sharp diffraction pattern.[14]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The Theoretical Framework of SC-XRD

SC-XRD operates on the principle of Bragg's Law. When a monochromatic X-ray beam is directed at a single crystal, the regularly spaced atoms in the crystal lattice act as a three-dimensional diffraction grating.[14][15] The resulting diffraction pattern of spots, or "reflections," contains information about the electron density distribution within the crystal, from which the atomic structure can be determined.[14]

Experimental and Computational Workflow

The end-to-end process of crystal structure determination is a well-defined workflow that integrates experimental data collection with sophisticated computational analysis.

Crystal Structure Analysis Workflow cluster_synthesis Phase 1: Synthesis & Crystallization cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Solution & Refinement cluster_validation Phase 4: Validation & Deposition Synthesis Gewald Synthesis Purification Recrystallization Synthesis->Purification Crystal_Growth Slow Evaporation Purification->Crystal_Growth Mount Mount Crystal on Diffractometer Crystal_Growth->Mount Data_Collection X-ray Data Collection (Measure Reflections) Mount->Data_Collection Data_Reduction Data Reduction (Integration & Scaling) Data_Collection->Data_Reduction Structure_Solution Structure Solution (Direct Methods/Patterson) Data_Reduction->Structure_Solution Refinement Structure Refinement (Least-Squares Fitting) Structure_Solution->Refinement Validation Validation (checkCIF) Refinement->Validation Visualization Visualization & Analysis (Mercury, PLATON) Validation->Visualization Deposition Deposition (e.g., CCDC) Visualization->Deposition

Diagram 1: Workflow for Crystal Structure Determination.

Protocol: Data Collection and Processing
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head, typically under a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The crystal is exposed to a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The raw image data is processed using software like CrysAlisPro or SAINT. This involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensities of each reflection, and applying corrections for factors like Lorentz-polarization effects and absorption.

Protocol: Structure Solution and Refinement
  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods, which generate an initial electron density map and a preliminary model of the molecular structure. This is typically performed with software like SHELXT.

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL). In this iterative process, atomic positions, and anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Analysis of the Crystal Structure

Crystallographic Data Summary

The quality of a crystal structure determination is assessed by several key metrics, which are summarized in a standardized table.

Parameter Value
Chemical formulaC₁₂H₁₀ClNOS
Formula weight267.73
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 15.2 Å, c = 9.8 Å
α = 90°, β = 105.5°, γ = 90°
Volume1225 ų
Z (Molecules per unit cell)4
Density (calculated)1.45 Mg/m³
F(000)552
Theta range for data collection2.5° to 28.0°
Reflections collected / unique9850 / 2800 [R(int) = 0.035]
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.115
Goodness-of-fit on F²1.05

Note: The crystallographic data presented are representative values for a well-behaved small organic molecule and are provided for illustrative purposes.

Molecular Structure and Conformation

The analysis reveals the precise arrangement of atoms within the molecule. The thiophene ring is essentially planar, as expected for an aromatic system. A key conformational feature is the relative orientation of the 4-chlorophenyl ring with respect to the thiophene plane. This torsion angle is critical as it defines the overall molecular shape and potential steric hindrance. The methyl ester group is observed to be nearly coplanar with the thiophene ring, a conformation stabilized by an intramolecular N-H···O hydrogen bond forming an S(6) ring motif.[16]

Bond/Angle Length (Å) / Angle (°) Comment
S1—C21.73Typical C-S single bond in thiophenes
C2—N11.35Partial double bond character
C3—C6(Ester C=O)1.48C-C single bond
C6=O11.22Typical C=O double bond
C4—C7(Aryl C)1.47C-C single bond connecting the two rings
C10—Cl11.74Standard C-Cl bond length
C2—C3—C4 (angle)110.5Internal angle of the thiophene ring
C3—C4—C7 (torsion)45.2Defines the twist of the chlorophenyl ring

Note: Values are illustrative and based on related structures.

Supramolecular Assembly: The Role of Intermolecular Interactions

While the covalent structure defines the molecule, the non-covalent interactions dictate how molecules pack in the solid state, which influences physical properties like solubility and melting point. In the crystal lattice of the title compound, molecules are linked into a robust three-dimensional network primarily through hydrogen bonds. The amino group (N-H) acts as a hydrogen bond donor, while the ester carbonyl oxygen (C=O) and the thiophene sulfur atom can act as acceptors.

A prominent interaction is the formation of centrosymmetric dimers via N-H···O hydrogen bonds between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule. These dimers then serve as building blocks that are further linked into chains or sheets.

HydrogenBonding cluster_Mol1 cluster_Mol2 Mol1 Molecule A (Thiophene Ring) N_H1 N-H (Donor) C_O1 C=O (Acceptor) Mol2 Molecule B (Symmetry-Related) N_H2 N-H (Donor) C_O2 C=O (Acceptor) N_H1->C_O2 N-H···O Forms Centrosymmetric Dimer N_H2->C_O1

Diagram 2: Key Intermolecular Hydrogen Bonding Motif.

Data Validation and Deposition

The Role of checkCIF

Scientific integrity demands that crystallographic data be rigorously validated before publication or use in further studies. The International Union of Crystallography (IUCr) provides a free online service called checkCIF for this purpose.[17][18] This tool automatically checks the Crystallographic Information File (CIF) for syntax errors, numerical consistency, and potential scientific issues, such as missed symmetry or unusual displacement parameters.[19][20][21] Submitting a structure to checkCIF is a mandatory, self-validating step that ensures the quality and reliability of the crystallographic model.

Data Deposition

To ensure that scientific data is accessible and verifiable, the final validated CIF is deposited in a public repository. The primary database for small-molecule organic and metal-organic crystal structures is the Cambridge Structural Database (CSD), maintained by the Cambridge Crystallographic Data Centre (CCDC).[22][23][24][25] Each deposited structure is assigned a unique CCDC deposition number, which should be included in any publication describing the structure. This practice is a cornerstone of trustworthy and reproducible science.

Implications for Drug Design and Development

The detailed structural model of this compound provides actionable insights for medicinal chemists. The precise conformation of the molecule, particularly the orientation of the chlorophenyl ring and the accessible hydrogen bond donors/acceptors, can be used for computational studies like molecular docking into a target protein's active site. Understanding the stable, low-energy conformation observed in the crystal provides a crucial starting point for modeling how the molecule might interact with a biological target, thereby guiding the rational design of more potent and selective inhibitors.

Conclusion

This guide has outlined the comprehensive process for the crystal structure analysis of this compound. By following a logical workflow from rational synthesis and meticulous crystallization to rigorous data analysis and validation, a precise and reliable three-dimensional molecular model can be obtained. The analysis of this structure reveals not only the exact molecular geometry and conformation but also the key intermolecular interactions, such as N-H···O hydrogen bonds, that define its solid-state architecture. This structural knowledge is of immense value, providing a solid foundation for structure-activity relationship studies and serving as an indispensable tool for professionals in the field of drug discovery and development.

References

  • Wikipedia. Gewald reaction. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Wikipedia. Cambridge Crystallographic Data Centre. [Link]

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An In-depth Technical Guide to the Physicochemical Properties of Substituted 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the physicochemical properties of substituted 2-aminothiophenes, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2][3][4][5] As a senior application scientist, this document is structured to deliver not just procedural steps, but a deeper understanding of the causal relationships between molecular structure and observable properties, empowering researchers to make informed decisions in their experimental design.

Section 1: The Synthetic Foundation - The Gewald Reaction

The journey into the physicochemical properties of 2-aminothiophenes begins with their synthesis. The most prevalent and versatile method for creating polysubstituted 2-aminothiophenes is the Gewald reaction.[6][7][8] This one-pot, multi-component reaction offers a straightforward route to a wide array of derivatives from readily available starting materials.[6][9]

Mechanistic Insight: Why the Gewald Reaction Works

Understanding the mechanism of the Gewald reaction is crucial for optimizing reaction conditions and predicting potential side products. The reaction proceeds through three key stages:

  • Knoevenagel-Cope Condensation: A base-catalyzed condensation between an active methylene compound (e.g., α-cyanoester, malononitrile) and a carbonyl compound (ketone or aldehyde) forms an α,β-unsaturated nitrile intermediate. The choice of base is critical; secondary amines like morpholine or piperidine are often effective.[10]

  • Sulfur Addition: Elemental sulfur adds to the activated α-carbon of the unsaturated nitrile. The exact mechanism of this step is complex and may involve polysulfide intermediates.[10]

  • Ring Closure and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene ring system.[8]

This mechanistic understanding allows for rational troubleshooting. For instance, low yields might indicate an inefficient initial condensation, suggesting the need for a stronger base or removal of water.[10]

Experimental Protocol: A Self-Validating Gewald Synthesis

This protocol is designed to be self-validating by including in-process checks and purification steps that ensure the integrity of the final product.

Objective: To synthesize a polysubstituted 2-aminothiophene via the Gewald reaction.

Materials:

  • Carbonyl compound (e.g., cyclohexanone) (10 mmol)

  • Active methylene compound (e.g., ethyl cyanoacetate) (10 mmol)

  • Elemental sulfur (12 mmol, 0.38 g)[10]

  • Base (e.g., morpholine or triethylamine) (10-20 mol%)[10]

  • Solvent (e.g., ethanol or methanol) (20-30 mL)[10]

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • Thin Layer Chromatography (TLC) apparatus

  • Recrystallization solvents (e.g., ethanol, ethyl acetate/hexanes)[10]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the carbonyl compound, active methylene compound, and elemental sulfur in the chosen solvent.[10]

  • Initiation: Add the base to the mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 40-50 °C.[10] Monitor the progress of the reaction by TLC. The disappearance of starting materials and the appearance of a new, more polar spot indicates product formation.

  • Work-up: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.[10]

  • Isolation: Pour the reaction mixture into crushed ice. The product will often precipitate and can be collected by filtration.

  • Purification:

    • Washing: Wash the crude product with water to remove inorganic salts and then with a non-polar solvent like hexanes to remove non-polar impurities.[10]

    • Recrystallization: This is the most effective method for purifying solid 2-aminothiophenes.[10] Common solvents include ethanol or mixtures of ethyl acetate and hexanes.[10] The formation of well-defined crystals is a key validation step.

    • Column Chromatography: For oily products or those difficult to recrystallize, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a suitable alternative.[10]

Troubleshooting:

IssuePossible CauseSolution
Low or No Product Yield Inefficient Knoevenagel-Cope condensation.Screen different bases (piperidine, morpholine, triethylamine). Consider using a Dean-Stark apparatus to remove water.[10]
Poor sulfur solubility or reactivity.Use polar solvents like ethanol, methanol, or DMF. Gently heat the reaction to 40-60 °C.[10]
Steric hindrance from starting materials.A two-step procedure might be more effective: first, isolate the α,β-unsaturated nitrile and then react it with sulfur and base. Microwave-assisted synthesis can also improve yields.[10]
Workflow for Gewald Synthesis and Purification

Gewald_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A 1. Mix Reactants: Carbonyl, Active Methylene, Sulfur, Solvent B 2. Add Base (e.g., Morpholine) A->B Initiate C 3. Reaction (Stir at RT or 40-50°C) B->C D 4. Monitor by TLC C->D In-process control D->C Incomplete E 5. Quench on Ice D->E Complete F 6. Filter Precipitate E->F G 7. Wash with Water & Hexanes F->G H 8. Recrystallize or Column Chromatography G->H I Pure 2-Aminothiophene H->I

Caption: Workflow for the synthesis and purification of substituted 2-aminothiophenes.

Section 2: Unveiling Molecular Architecture - Crystallography

The precise three-dimensional arrangement of atoms within a molecule dictates its interactions with its environment, a cornerstone of drug design and materials science. X-ray crystallography is the definitive technique for determining the solid-state structure of 2-aminothiophene derivatives.[11][12][13][14]

The Importance of Crystal Structure

The crystal structure provides invaluable information:

  • Conformation: It reveals the preferred spatial orientation of substituents on the thiophene ring.

  • Intermolecular Interactions: Hydrogen bonds, π-π stacking, and other non-covalent interactions that govern crystal packing are elucidated.[15][16][17][18] These interactions are critical for understanding solubility and melting point.

  • Absolute Configuration: For chiral molecules, X-ray crystallography is the primary method for unambiguously determining the absolute stereochemistry.[13]

For instance, in the crystal structures of two 2-amino-3-aroylthiophenes, intramolecular N-H···O=C hydrogen bonds were observed to close six-membered planar rings, significantly influencing the molecular conformation.[15][16]

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the molecular and crystal structure of a synthesized 2-aminothiophene derivative.

Principle: X-rays are diffracted by the electron clouds of atoms in a crystalline lattice. The resulting diffraction pattern is used to calculate the positions of atoms in the crystal.[11][12][14]

Procedure:

  • Crystal Growth (Rate-Limiting Step):

    • The primary challenge is growing a single, high-quality crystal suitable for diffraction.[13]

    • Method: Slow evaporation of a saturated solution is a common technique.

    • Solvent Selection: Screen a variety of solvents and solvent mixtures (e.g., ethanol, ethyl acetate, hexane, chloroform). The goal is to find a system where the compound is sparingly soluble.

    • Process: Prepare a nearly saturated solution, filter it to remove any dust particles, and allow the solvent to evaporate slowly and undisturbed over several days or weeks.

  • Data Collection:

    • A suitable crystal is mounted on a goniometer in an X-ray diffractometer.

    • The crystal is cooled (typically to 100 K) to minimize thermal vibrations.

    • The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[14]

  • Structure Solution and Refinement:

    • Specialized software is used to process the diffraction data and solve the phase problem to generate an initial electron density map.

    • An atomic model is built into the electron density map.

    • The model is refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, bond angles, and thermal parameters.[13]

Interpreting the Data: A Case Study

The crystal structure of (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone reveals key features:

ParameterObservationImplication
Intramolecular H-bond N-H···O hydrogen bond forms a six-membered ring.[15]Planarizes a portion of the molecule, affecting its overall shape and potential receptor binding.
Intermolecular H-bond N-H···O bonds connect molecules into infinite chains.[15]Contributes to the stability of the crystal lattice and influences the melting point.
Crystal Packing Orthorhombic space group Pna21.[15][16]Defines the macroscopic properties of the crystal.

Section 3: Characterizing Physicochemical Properties for Drug Development

For a 2-aminothiophene to be a viable drug candidate, its physicochemical properties must be carefully characterized and optimized. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Analytical Purity and Stability: High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for assessing the purity of synthesized 2-aminothiophenes and for studying their stability under various conditions.[19]

Principle: A liquid mobile phase carries the sample through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases. For thiophene derivatives, reverse-phase HPLC (RP-HPLC) with a C18 column is commonly used.[19][20]

Objective: To determine the purity of a 2-aminothiophene sample.

Instrumentation:

  • HPLC system with a pump, injector, column oven, and UV-Vis detector.[19]

  • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[19][20]

Reagents:

  • Acetonitrile (HPLC grade)[19][21]

  • High-purity water[19]

  • Phosphoric acid or formic acid (for mobile phase modification)[19][22]

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the 2-aminothiophene sample in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Method Setup:

    • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water.[21] A gradient elution (e.g., starting with a higher percentage of water and increasing the acetonitrile concentration over time) is often used to separate compounds with a wide range of polarities.[20]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[21]

    • Detection Wavelength: Monitor the elution at a wavelength where the thiophene derivative has strong absorbance, determined by UV-Vis spectroscopy (e.g., 231 nm or 340 nm).[20][21]

    • Column Temperature: Maintain a constant column temperature (e.g., 30 °C) for reproducible retention times.[20]

  • Analysis: Inject the sample and record the chromatogram. The purity can be calculated from the relative peak areas.

HPLC_Workflow A 1. Sample Preparation (Dissolve & Filter) C 3. Inject Sample A->C B 2. HPLC System Setup (Mobile Phase, Flow Rate, Detection Wavelength) D 4. Separation on C18 Column B->D C->D E 5. UV-Vis Detection D->E F 6. Data Analysis (Chromatogram, Peak Area) E->F G Purity Assessment F->G Structure_Property_Relationship Structure Molecular Structure (Substituents, Conformation) Crystal Crystal Structure (H-bonding, Packing) Structure->Crystal Electronic Electronic Properties (HOMO/LUMO, λmax) Structure->Electronic Bioactivity Biological Activity (ADME, Target Binding) Structure->Bioactivity Determines PhysChem Physicochemical Properties (Solubility, logP, M.P.) Crystal->PhysChem Influences Electronic->PhysChem Correlates with PhysChem->Bioactivity Governs

Caption: Interrelationship between molecular structure and key properties of 2-aminothiophenes.

This diagram illustrates that the molecular structure, determined by the substitution pattern, is the fundamental driver of all other properties. The arrangement of these substituents dictates the electronic properties and the solid-state packing (crystal structure). These, in turn, govern the macroscopic physicochemical properties like solubility and lipophilicity, which are ultimately critical determinants of the compound's biological activity and drug-likeness.

Section 5: Conclusion

The substituted 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science due to its synthetic accessibility and diverse biological activities. [1][3][4][5]A thorough understanding and systematic characterization of their physicochemical properties are paramount for the successful development of new drugs and materials. This guide has provided a framework for this characterization, integrating synthetic strategy with analytical and structural elucidation techniques. By applying these principles and protocols, researchers can more effectively navigate the path from molecular design to functional application.

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The Synthesis of 2-Aminothiophene-3-carboxylates: A Technical Guide for Advancing Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiophene scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its versatile physicochemical properties and significant biological activities. This technical guide provides an in-depth review of the synthetic methodologies for a key subclass, 2-aminothiophene-3-carboxylates. We will delve into the mechanistic intricacies, practical experimental protocols, and the expansive scope of the Gewald reaction, the most prominent and versatile method for their preparation. Furthermore, this guide will explore contemporary advancements, including green chemistry approaches and catalytic innovations, that are shaping the future of 2-aminothiophene synthesis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and field-proven insights to empower their research endeavors.

Introduction: The Enduring Significance of the 2-Aminothiophene Core

The 2-aminothiophene ring system is a privileged scaffold in a multitude of biologically active compounds.[1][2] Its structural resemblance to a phenyl group allows it to act as a bioisostere, while its unique electronic properties and hydrogen bonding capabilities contribute to its potent and diverse pharmacological profiles.[1] Derivatives of 2-aminothiophene-3-carboxylates have demonstrated a wide array of therapeutic applications, including as antimicrobial, anti-inflammatory, anti-proliferative, and antiviral agents.[1][3] Notably, this scaffold is present in drugs such as the non-steroidal anti-inflammatory drug (NSAID) Tinoridine and various adenosine A1 receptor agonists.[1][4]

Beyond the pharmaceutical realm, these compounds are valuable building blocks in the synthesis of agrochemicals, dyes, and functional organic materials.[5] The continued interest in this heterocyclic motif necessitates a thorough understanding of its synthetic routes to facilitate the development of novel derivatives with enhanced properties.

The Gewald Reaction: The Cornerstone of 2-Aminothiophene-3-carboxylate Synthesis

The Gewald reaction, first reported by Karl Gewald in 1966, stands as the most efficient and widely employed method for the synthesis of polysubstituted 2-aminothiophenes.[6] This one-pot, three-component reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a basic catalyst.[7] The operational simplicity, ready availability of starting materials, and broad substrate scope have cemented its importance in both academic and industrial laboratories.[8]

Mechanistic Insights: A Stepwise Journey to Aromaticity

The mechanism of the Gewald reaction has been the subject of considerable study and is generally understood to proceed through a series of well-defined steps.[6][9] The initial and crucial step is a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base, to form a stable α,β-unsaturated nitrile intermediate.[6][10] The subsequent steps involving the addition of elemental sulfur are more complex and can proceed through various polysulfide intermediates.[9]

Recent computational studies using density functional theory (DFT) have provided a more nuanced understanding of the sulfur incorporation and cyclization steps.[9] These studies suggest that the reaction is initiated by the Knoevenagel-Cope condensation, followed by the opening of the elemental sulfur ring to form polysulfide intermediates.[9] While a complex equilibrium of polysulfides of varying lengths is expected in solution, the final, thermodynamically driven, irreversible step is the cyclization of a monosulfide intermediate followed by aromatization to yield the stable 2-aminothiophene product.[9]

Below is a generalized mechanistic pathway for the Gewald synthesis of a 2-aminothiophene-3-carboxylate:

Gewald_Mechanism Reactants Ketone/Aldehyde + α-Cyanoester + Elemental Sulfur (S8) + Base Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 Sulfur_Addition Sulfur Addition Intermediate1->Sulfur_Addition Intermediate2 Thiiranium/Polysulfide Intermediate Sulfur_Addition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Dihydrothiophene Intermediate Cyclization->Intermediate3 Tautomerization Tautomerization & Aromatization Intermediate3->Tautomerization Product 2-Aminothiophene-3-carboxylate Tautomerization->Product

Caption: Generalized mechanism of the Gewald reaction.

A General Experimental Protocol for the Gewald Synthesis

The following protocol provides a representative, step-by-step methodology for the synthesis of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Materials:

  • 2-Butanone (Ketone)

  • Ethyl cyanoacetate (Active methylene nitrile)

  • Elemental sulfur

  • Morpholine (Base)

  • Ethanol (Solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-butanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in 50 mL of ethanol.

  • Addition of Base: To the stirred suspension, slowly add morpholine (0.1 mol) at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes, to yield the pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.[1]

Scope and Variations of the Gewald Reaction

The versatility of the Gewald reaction is one of its most significant attributes. A wide range of substrates can be employed, leading to a diverse library of 2-aminothiophene derivatives.

Reactant ClassExamplesResulting Substitution Pattern
Carbonyl Compound Acetone, Cyclohexanone, Acetophenone, AldehydesDetermines the substituents at the 4- and 5-positions of the thiophene ring.
Active Methylene Nitrile Malononitrile, Ethyl cyanoacetate, CyanoacetamideDetermines the substituent at the 3-position (e.g., -CN, -COOEt, -CONH2).[5]
Base Morpholine, Piperidine, Triethylamine, PyrrolidineThe choice of base can influence reaction rates and yields.[11]

Modern Advancements in Gewald Synthesis: Towards Greener and More Efficient Methodologies

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient variations of the Gewald reaction.[1][2] These advancements aim to reduce the use of hazardous solvents, minimize waste, and improve energy efficiency.

Green Solvents and Catalysts
  • Water as a Solvent: Several studies have successfully employed water as a solvent for the Gewald reaction, often in the presence of a base like triethylamine or under ultrasound activation.[1] This approach eliminates the need for volatile organic solvents, making the process more environmentally benign.

  • Deep Eutectic Solvents (DES): The use of deep eutectic solvents, such as a mixture of choline chloride and urea, has been reported as a green reaction medium for the Gewald synthesis.[1]

  • Heterogeneous Catalysts: The use of solid-supported catalysts, such as nano-ZnO and L-proline, offers advantages in terms of catalyst recovery and reusability.[1][12]

Energy-Efficient Techniques
  • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods.[11]

  • Ultrasound Sonication: The application of ultrasound has been demonstrated to promote the Gewald reaction, particularly in aqueous media, leading to faster reaction rates and high yields.[1][13]

  • Mechanochemistry (Ball-Milling): Solvent-free synthesis of 2-aminothiophenes using high-speed ball milling has been reported as a highly efficient and environmentally friendly method.[14][15] This technique can also be catalytic in base and conducted under aerobic conditions.[15]

The following workflow diagram illustrates the general steps involved in these modern, greener synthetic approaches.

Green_Gewald_Workflow Start Select Green Approach Reactants Combine Ketone/Aldehyde, Active Methylene Nitrile, and Elemental Sulfur Start->Reactants Method Choose Method: - Aqueous Synthesis - Microwave Irradiation - Ultrasound Sonication - Ball-Milling Reactants->Method Reaction Perform Reaction under Optimized Conditions Method->Reaction Workup Simplified Work-up: - Filtration - Recrystallization Reaction->Workup Product High-Purity 2-Aminothiophene-3-carboxylate Workup->Product

Caption: A generalized workflow for modern Gewald synthesis.

Alternative Synthetic Routes

While the Gewald reaction is the most common, other methods for the synthesis of 2-aminothiophenes exist. One notable alternative involves a two-step procedure where a Knoevenagel condensation is first performed to isolate the α,β-unsaturated nitrile, which is then reacted with sulfur and a base in a separate step.[16] Another approach utilizes α-mercaptoketones or α-mercaptoaldehydes, which are reacted with active methylene nitriles.[5] However, the instability and challenging preparation of the α-mercapto carbonyl compounds limit the practicality of this method.[5]

Applications in Drug Discovery and Beyond

The 2-aminothiophene-3-carboxylate scaffold is a versatile starting material for the synthesis of a wide range of fused heterocyclic systems, such as thienopyrimidines, thienopyridines, and thienodiazepines.[17][18] These fused systems are of significant interest in drug discovery due to their diverse biological activities.[19] For instance, derivatives of 2-aminothiophene-3-carboxylates have been investigated as cytostatic agents with selective activity against certain cancer cell lines.[20][21] They have also been identified as allosteric enhancers of the A1-adenosine receptor, which has implications for the treatment of various neurological and inflammatory conditions.[1]

Conclusion

The synthesis of 2-aminothiophene-3-carboxylates is a mature yet continually evolving field of organic chemistry. The Gewald reaction remains the most powerful and versatile tool for accessing this important class of compounds. The ongoing development of greener and more efficient synthetic methodologies, driven by the principles of sustainable chemistry, is expanding the accessibility and applicability of these valuable heterocyclic building blocks. A thorough understanding of the underlying reaction mechanisms and the available synthetic toolbox is crucial for researchers aiming to design and synthesize novel 2-aminothiophene derivatives with tailored properties for applications in drug discovery, materials science, and beyond.

References

  • Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. (2022-08-29). [Link]

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals, 35(5), 815-837. [Link]

  • Gewald, K. (1976). Methods for the synthesis of 2-aminothiophenes and their reactions (review). Chemistry of Heterocyclic Compounds, 12(10), 1077-1090. [Link]

  • Gewald reaction - Wikipedia. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene | Request PDF - ResearchGate. [Link]

  • Synthesis of 2-aminothiophenes via Scheme 2. - ResearchGate. [Link]

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  • Li, L., et al. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions. Heterocycles, 102(10), 1997-2012. [Link]

  • Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. - Sciforum. [Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI. [Link]

  • Proposed mechanism for the Gewald condensation reaction. - ResearchGate. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024-07-05). [Link]

  • Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(3), 279-293. [Link]

  • (PDF) ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds - ResearchGate. [Link]

  • Abaee, M. S., et al. (2010). Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction Under Ultrasonic Aqueous Conditions. Synthetic Communications, 40(16), 2469-2477. [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]

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In Silico Docking Studies of Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting in silico molecular docking studies on Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate, a synthetic heterocyclic compound with significant therapeutic potential. As a member of the 2-aminothiophene class, this molecule is a promising scaffold for the development of novel anticancer and antimicrobial agents. This document outlines the scientific rationale for target selection, a detailed, step-by-step protocol for molecular docking using industry-standard software, and a robust methodology for results validation and interpretation. By synthesizing theoretical principles with practical application, this guide is intended to empower researchers, scientists, and drug development professionals to effectively leverage computational techniques in the exploration of thiophene derivatives as next-generation therapeutics.

Introduction: The Therapeutic Promise of 2-Aminothiophenes

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1] These compounds are typically synthesized via the Gewald reaction, a multicomponent condensation that allows for diverse substitutions and the generation of extensive chemical libraries.[2][3][4][5][6] The subject of this guide, this compound, possesses key structural features—a substituted thiophene ring, an amino group, and a 4-chlorophenyl moiety—that suggest a high likelihood of interaction with various biological targets. The electron-rich thiophene ring and the potential for hydrogen bonding from the amino and carboxylate groups, combined with the hydrophobic character of the chlorophenyl substituent, create a pharmacophore ripe for exploration.

In silico molecular docking has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict the binding affinity and orientation of a small molecule within the active site of a target protein.[7][8][9] This computational approach allows for the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug development pipeline. This guide will provide a detailed protocol for the in silico evaluation of this compound against validated anticancer and antimicrobial targets.

Strategic Target Selection: Identifying a Path to Therapeutic Intervention

The successful application of molecular docking hinges on the rational selection of biologically relevant protein targets. Based on the known activities of thiophene derivatives and the structural characteristics of our lead compound, we have identified two primary therapeutic avenues for investigation: oncology and infectious diseases.

Anticancer Targets

The 4-chlorophenyl group is a common feature in many kinase inhibitors, suggesting that this compound may target protein kinases involved in cancer cell signaling. Furthermore, the overall scaffold of the molecule bears resemblance to known inhibitors of apoptosis and pH-regulating enzymes crucial for tumor survival.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.

  • B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is frequently overexpressed in cancer cells, contributing to their survival and resistance to chemotherapy. Targeting Bcl-2 can restore the natural process of programmed cell death.

  • Carbonic Anhydrase IX (CA IX): An enzyme that is highly expressed in many solid tumors and contributes to the acidic tumor microenvironment, promoting tumor progression and metastasis.

Antimicrobial Targets

The thiophene core is present in numerous antibacterial agents. The unique electronic properties of the thiophene ring can facilitate interactions with key bacterial enzymes that are absent in eukaryotes, offering a window for selective toxicity.

  • DNA Gyrase (GyrB subunit): An essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. The GyrB subunit contains the ATP-binding site, which is a well-established target for antibacterial drugs. We will consider DNA gyrase from both a Gram-negative (Escherichia coli) and a Gram-positive (Staphylococcus aureus) bacterium to assess the potential spectrum of activity.

In Silico Docking Workflow: A Step-by-Step Protocol

This section details a comprehensive protocol for performing molecular docking studies using AutoDock Vina, a widely used and validated open-source docking program. The workflow is designed to be self-validating and reproducible.

Overall Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (SMILES to 3D PDBQT) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (PDB to PDBQT) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking results_analysis Results Analysis (Binding Energy & Pose) docking->results_analysis validation Validation (RMSD Calculation) results_analysis->validation

Caption: In silico molecular docking workflow.

Ligand Preparation
  • Obtain Ligand Structure: The structure of this compound can be obtained from its SMILES string (COC(=O)C1=C(N)SC=C1C2=CC=C(Cl)C=C2) using a chemical drawing tool such as ChemDraw or MarvinSketch.

  • 3D Structure Generation and Energy Minimization: Convert the 2D structure to a 3D structure. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • File Format Conversion: Save the optimized 3D structure in PDB format.

  • Preparation for AutoDock: Use AutoDockTools (ADT) to prepare the ligand in PDBQT format. This step involves assigning Gasteiger charges and defining rotatable bonds.

Protein Preparation
  • Retrieve Protein Structure: Download the crystal structures of the selected protein targets from the Protein Data Bank (PDB). Ensure that the chosen structure has a co-crystallized ligand to facilitate validation.

    • VEGFR-2: PDB ID: 4AG8

    • Bcl-2: PDB ID: 6GL8

    • Carbonic Anhydrase IX: PDB ID: 5FL6

    • E. coli DNA Gyrase B: PDB ID: 1AJ6

    • S. aureus DNA Gyrase B: PDB ID: 3U2K

  • Clean the Protein Structure: Using a molecular visualization tool like PyMOL or Chimera, remove all water molecules, co-solvents, and any ligands from the PDB file. If the protein is a multimer, retain only the biologically relevant chain(s).

  • Preparation for AutoDock: Use ADT to prepare the protein in PDBQT format. This involves adding polar hydrogens, assigning Kollman charges, and merging non-polar hydrogens.

Grid Generation
  • Define the Binding Site: The binding site is defined by a grid box that encompasses the active site of the protein. If a co-crystallized ligand is present in the original PDB file, the center of the grid box should be set to the geometric center of this ligand.

  • Set Grid Box Dimensions: The size of the grid box should be large enough to accommodate the ligand and allow for rotational and translational movements. A typical size is 60 x 60 x 60 Å with a spacing of 0.375 Å.

  • Generate Grid Parameter File: ADT will generate a grid parameter file (.gpf) that contains the coordinates and dimensions of the grid box.

Molecular Docking with AutoDock Vina
  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared ligand and protein PDBQT files, the grid box parameters, and the output file name.

  • Run Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform a stochastic global search of the ligand's conformational space within the defined grid box.

  • Output: Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

Results Analysis and Validation
  • Analyze Binding Affinity: The docking score represents the predicted binding affinity. More negative values indicate stronger binding.

  • Visualize Binding Poses: Use PyMOL or Chimera to visualize the predicted binding poses of the ligand within the protein's active site. Analyze the key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein residues.

  • Validation by Re-docking: To validate the docking protocol, re-dock the co-crystallized ligand into the active site of its corresponding protein.

  • Calculate Root Mean Square Deviation (RMSD): Superimpose the re-docked pose of the co-crystallized ligand with its original crystallographic pose and calculate the RMSD. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.

Expected Results and Discussion

The docking studies are expected to provide valuable insights into the potential of this compound as a therapeutic agent. The following table summarizes the anticipated range of docking scores based on published data for similar thiophene derivatives against the selected targets.

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Anticancer Targets
VEGFR-24AG8-8.0 to -10.5Cys919, Asp1046, Glu885
Bcl-26GL8-7.5 to -9.5Arg105, Tyr101, Phe104
Carbonic Anhydrase IX5FL6-7.0 to -9.0His94, His96, His119, Thr200
Antimicrobial Targets
E. coli DNA Gyrase B1AJ6-7.0 to -9.0Asp73, Asn46, Gly77
S. aureus DNA Gyrase B3U2K-7.5 to -9.5Asp81, Asn54, Gly85

The 4-chlorophenyl group is expected to form favorable hydrophobic interactions within the binding pockets of these targets. The amino group and the ester moiety are likely to participate in hydrogen bonding with key active site residues. A thorough analysis of the predicted binding poses will elucidate the specific structure-activity relationships and guide the design of more potent and selective analogs.

Conclusion and Future Perspectives

This technical guide provides a robust and scientifically grounded framework for the in silico evaluation of this compound. The outlined protocol, from rational target selection to rigorous validation, is designed to yield reliable and actionable data. The predicted binding affinities and interaction patterns will serve as a critical foundation for subsequent lead optimization efforts.

Future work should focus on the synthesis of this compound and its analogs, followed by in vitro and in vivo biological evaluation to confirm the computational predictions. The integration of computational and experimental approaches is paramount for the successful development of novel therapeutics. The 2-aminothiophene scaffold continues to be a rich source of biologically active molecules, and the systematic application of in silico methods, as detailed in this guide, will undoubtedly accelerate the discovery of new drugs to address unmet medical needs in oncology and infectious diseases.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

  • Sabnis, R. W. (1994). The Gewald reaction. Sulfur reports, 16(1), 1-17. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

  • Hume, C. (2011). Applications of Multicomponent Reactions in Drug Discovery–Lead Generation to Process Development. In Multicomponent Reactions (pp. 311-341). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Sridhar, M., Rao, R. M., Baba, N. H. K., & Kumbhare, R. M. (2007). Microwave-assisted Gewald reaction: a new, simple, and rapid procedure for the synthesis of substituted 2-aminothiophenes. Tetrahedron Letters, 48(18), 3171-3172. [Link]

  • RCSB Protein Data Bank. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949. [Link]

  • Kamal, A., & Shaikh, A. M. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic chemistry, 104, 104273. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of medicinal chemistry, 47(7), 1739-1749. [Link]

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Elucidating the Mechanism of Action of Thiophene-Based Compounds: A Strategic Workflow

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiophene ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged pharmacophore" for its versatile structural and electronic properties.[1][2][3] Its bioisosteric resemblance to a phenyl ring, coupled with its electron-rich nature, allows it to engage with a wide array of biological targets, leading to its presence in numerous FDA-approved drugs.[1][4] These drugs span a remarkable range of therapeutic areas, including anti-inflammatory agents (Tiaprofenic acid), antiplatelet drugs (Clopidogrel), anticancer therapies (Raltitrexed), and antipsychotics (Olanzapine).[1][2][4][5]

Given the continued success and potential of thiophene derivatives in drug discovery, a systematic and robust approach to understanding their mechanism of action (MoA) is paramount.[3][6][7] This guide provides a comprehensive framework for researchers, moving beyond a simple listing of techniques to explain the causality behind experimental choices. It presents a logical, tiered workflow designed to efficiently identify a compound's biological target, validate the interaction, and map its downstream signaling consequences.

Part 1: Common Mechanistic Pathways of Thiophene Scaffolds

Thiophene-based compounds achieve their diverse pharmacological effects by modulating a variety of key biological targets.[8][9] Understanding these established pathways provides a critical starting point for investigating novel derivatives.

  • Anticancer Activity: The anticancer properties of thiophenes are often traced back to the inhibition of fundamental cellular processes.[10][11]

    • Kinase Inhibition: Many thiophene analogs function as potent inhibitors of protein kinases, enzymes that are frequently dysregulated in cancer and control cell signaling, growth, and proliferation.[1][11][12]

    • Tubulin Polymerization Disruption: A significant class of thiophene compounds targets the microtubule cytoskeleton.[13] By binding to β-tubulin, often at the colchicine binding site, they disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14][15][16][17]

    • Apoptosis Induction: Whether through kinase inhibition or microtubule disruption, a common endpoint for anticancer thiophenes is the induction of programmed cell death, or apoptosis.[11][17]

  • Anti-inflammatory Effects: Thiophene's role in anti-inflammatory drugs is well-established.[4][5]

    • COX/LOX Inhibition: Commercial drugs like Tinoridine and Tiaprofenic acid act by inhibiting cyclooxygenase (COX) and/or lipoxygenase (LOX) enzymes, which are critical for the synthesis of inflammatory mediators like prostaglandins.[1][4][5][18]

    • Cytokine Modulation: Some derivatives exert their effects by downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8, often through the inhibition of the NF-ĸB signaling pathway.[4][5]

  • Central Nervous System (CNS) Activity:

    • GPCR Modulation: Thiophene-containing drugs like the antipsychotic Olanzapine often target G-protein coupled receptors (GPCRs), the largest family of cell surface receptors that mediate signal transduction for neurotransmitters and hormones.[1][19]

Part 2: A Tiered Experimental Workflow for MoA Elucidation

A successful MoA study follows a logical progression from broad cellular effects to specific molecular interactions. This tiered approach ensures that resources are used efficiently and that each experimental stage informs the next.

The initial goal is to understand the compound's overall effect on cell fate. These experiments determine the compound's potency and provide the first clues about its general mechanism.

Experimental Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

  • Causality: This is the foundational experiment to quantify a compound's potency (IC50) and establish the working concentrations for all subsequent cell-based assays. It answers the fundamental question: "Does the compound affect cell viability, and at what concentration?"

  • Methodology:

    • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a serial dilution of the thiophene compound (e.g., 0.1 nM to 100 µM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Experimental Protocol 2: Apoptosis Assessment via Annexin V & Propidium Iodide (PI) Staining

  • Causality: If a compound is cytotoxic, it is crucial to determine how it kills cells. This assay distinguishes between apoptosis (programmed cell death) and necrosis (uncontrolled cell death), providing a critical mechanistic insight. An early sign of apoptosis is the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane, which is detected by Annexin V.[20][21]

  • Methodology:

    • Treatment: Culture and treat cells with the thiophene compound at relevant concentrations (e.g., 1x and 5x the IC50) for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine) and vehicle controls.

    • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

    • Staining: Resuspend cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

    • Analysis: Analyze the stained cells using a flow cytometer.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Once the cellular phenotype is established, the next step is to pinpoint the specific molecular target. The approach depends on whether a target can be hypothesized based on the compound's structure or the observed phenotype.

Tier2_Workflow Start Tier 1 Data: Phenotype Observed (e.g., G2/M Arrest, Cytotoxicity) Hypothesis Is there a clear hypothesized target? Start->Hypothesis TargetBased Target-Based Biochemical Assays (e.g., Kinase or Tubulin Assay) Hypothesis->TargetBased  Yes   Unbiased Unbiased Target ID (e.g., Photoaffinity Labeling, DARTS) Hypothesis->Unbiased No Validation Target Binding Validation (Biophysical Methods: SPR, X-ray) Cellular Target Engagement TargetBased->Validation MassSpec Target Identification (Mass Spectrometry) Unbiased->MassSpec MassSpec->Validation Proceed Proceed to Tier 3: Pathway Analysis Validation->Proceed

Experimental Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

  • Causality: This assay directly measures the compound's ability to inhibit the catalytic activity of a specific kinase, providing definitive evidence of target engagement if a kinase is hypothesized. Luminescence-based assays, such as ADP-Glo™, are highly sensitive and measure kinase activity by quantifying the amount of ADP produced.[12][22]

  • Methodology:

    • Reagent Preparation: Prepare serial dilutions of the thiophene compound. Prepare solutions of the purified kinase, its specific substrate, and ATP.

    • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and the test compound or vehicle control.

    • Initiation: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction.

    • Data Acquisition: Measure the luminescence signal with a plate reader. A lower signal indicates less ADP produced, meaning stronger inhibition.

    • Analysis: Calculate percent inhibition and determine the IC50 value.[23]

Experimental Protocol 4: Tubulin Polymerization Assay

  • Causality: For compounds causing G2/M arrest, this assay directly tests the hypothesis that the compound interferes with microtubule formation. The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured spectrophotometrically.[14][15]

  • Methodology:

    • Reagent Preparation: Resuspend purified tubulin protein in a polymerization buffer on ice. Prepare dilutions of the test compound, a positive control (e.g., colchicine), and a negative control (e.g., vehicle).

    • Assay Setup: In a 96-well plate, add the polymerization buffer and the test compounds/controls.

    • Initiation: Add the tubulin solution to each well to initiate the reaction.

    • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance (e.g., at 340 nm) every minute for 60 minutes.

    • Analysis: Plot absorbance versus time. Inhibition is observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.[15][17]

Validating Direct Target Binding

  • Causality: A biochemical assay shows inhibition of function, but biophysical methods confirm a direct physical interaction. This is the gold standard for validating a target.

  • Techniques:

    • X-Ray Crystallography: Provides atomic-level detail of the compound bound to its target, revealing the precise binding site and interactions. It is considered the 'gold standard'.[24]

    • Surface Plasmon Resonance (SPR): Measures the binding kinetics (on- and off-rates) and affinity of the interaction in real-time.

    • Drug Affinity Responsive Target Stability (DARTS): This method relies on the principle that a protein becomes more stable and resistant to protease digestion when bound to a small molecule ligand. It can be used to confirm target engagement in complex cell lysates.[25]

After confirming the direct target, the final step is to understand how this interaction affects the broader cellular signaling network.

Experimental Protocol 5: Western Blot for Pathway Analysis

  • Causality: This technique allows for the visualization of changes in protein expression or post-translational modifications (like phosphorylation) in response to compound treatment. For a kinase inhibitor, this can confirm the inhibition of downstream substrate phosphorylation. For a Wnt pathway inhibitor, it can show a decrease in β-catenin levels.[14]

  • Methodology:

    • Cell Treatment & Lysis: Treat cells with the compound at various concentrations and time points. Harvest and lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Separate proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).

    • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK, β-catenin).

    • Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Analysis: Quantify band intensity relative to a loading control (e.g., GAPDH or β-actin) to determine changes in protein levels or phosphorylation status.

Experimental Protocol 6: GPCR Signaling - β-Arrestin Recruitment Assay

  • Causality: For compounds suspected of modulating GPCRs, it's essential to measure the functional consequences of receptor engagement. Ligand binding to many GPCRs triggers the recruitment of β-arrestin, an event that can be monitored using resonance energy transfer (RET) techniques like BRET or FRET.[26][27]

  • Methodology:

    • Cell Line Preparation: Use a cell line co-expressing the target GPCR fused to a bioluminescent donor (e.g., Renilla Luciferase, Rluc) and β-arrestin fused to a fluorescent acceptor (e.g., YFP).

    • Assay Setup: Plate the cells in a white, 96-well microplate.

    • Compound Addition: Add the thiophene compound (potential agonist) or add the compound in the presence of a known agonist (to test for antagonism).

    • Substrate Addition: Add the luciferase substrate (e.g., coelenterazine).

    • BRET Measurement: Measure the light emission at two wavelengths corresponding to the donor and acceptor proteins using a plate reader equipped for BRET.

    • Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates that the donor and acceptor are in close proximity, signifying β-arrestin recruitment to the receptor.[28][29]

Data Presentation

Quantitative data should be summarized for clarity and comparison.

Table 1: Summary of Biological Activity for a Hypothetical Thiophene Compound (TH-123)

Assay Type Cell Line / Target Result (IC50 / EC50)
Cytotoxicity (MTT) HCT-116 Colon Cancer 2.61 µM[17]
Tubulin Polymerization Purified Bovine Tubulin 8.21 µM[17]
Kinase Inhibition Purified Kinase X > 100 µM
Cell Cycle Analysis HCT-116 G2/M Phase Arrest at 5 µM

| Apoptosis (Annexin V) | HCT-116 | Apoptosis induced at 5 µM |

Signaling_Pathway

Conclusion

The thiophene scaffold continues to be a highly productive starting point for the development of novel therapeutics.[3] A deep understanding of a compound's mechanism of action is no longer a late-stage activity but a critical component of the entire drug discovery process, from hit-to-lead optimization to clinical candidate selection.[30] By employing a logical, multi-tiered investigative strategy that combines cellular, biochemical, and biophysical approaches, researchers can build a comprehensive and robust MoA profile. This self-validating system of inquiry not only de-risks development programs but also uncovers novel biological insights, paving the way for the next generation of thiophene-based medicines.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
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  • Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter.
  • Biochemical Kinase Assays. Thermo Fisher Scientific - US.
  • Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed.
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Thiophene Derivatives in Modern Drug Discovery: A Technical Guide to Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents with enhanced efficacy and improved safety profiles. Within this dynamic field, heterocyclic compounds have emerged as a cornerstone of drug design, and among them, the thiophene nucleus holds a position of particular distinction. This five-membered, sulfur-containing aromatic ring is a "privileged scaffold," a structural motif that appears in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] This technical guide offers an in-depth exploration of the discovery and development of thiophene derivatives as potential drug candidates. It is designed for researchers, scientists, and drug development professionals, providing a synthesis of technical accuracy and field-proven insights into the synthesis, biological evaluation, and optimization of these versatile molecules.

The Thiophene Scaffold: A Gateway to Diverse Bioactivity

The thiophene ring's utility in drug design is not coincidental. Its distinct physicochemical properties, including its aromaticity, electron-rich nature, and ability to engage in various intermolecular interactions, make it an ideal building block for crafting molecules that can effectively interact with biological targets.[5] The sulfur atom within the ring can participate in hydrogen bonding, a crucial interaction for drug-receptor binding.[5] Furthermore, the thiophene ring is often considered a bioisosteric replacement for the phenyl group, allowing for the modulation of a compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.[5]

The versatility of the thiophene scaffold is evident in the broad array of biological activities exhibited by its derivatives. These compounds have been shown to target a wide range of proteins and signaling pathways implicated in various diseases.[6][7] For instance, in oncology, thiophene analogs can bind to cancer-specific protein targets and inhibit signaling pathways crucial for tumor growth and proliferation.[6][7] In the context of inflammation, they can act on enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of the inflammatory response.[8][9] The emergence of multidrug-resistant pathogens has also highlighted the potential of thiophene derivatives as a source of new antimicrobial agents.[4][10]

Navigating the Synthetic Landscape: Crafting Thiophene Derivatives

The journey to discovering a novel drug candidate begins with the synthesis of a diverse library of compounds. Several well-established and innovative synthetic methodologies are employed to construct the thiophene core and introduce a variety of substituents. The choice of synthetic route is critical, as it dictates the accessible chemical space and the efficiency of the overall process.

Foundational Synthetic Strategies

Several classic name reactions form the bedrock of thiophene synthesis:

  • Gewald Aminothiophene Synthesis: This multicomponent reaction is a highly efficient method for preparing 2-aminothiophenes.[11][12] It involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[1] The simplicity and versatility of the Gewald reaction make it a popular choice in medicinal chemistry for generating libraries of substituted thiophenes.[13]

  • Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to yield a substituted thiophene.[5][12]

  • Fiesselmann Thiophene Synthesis: This approach provides a route to various substituted thiophenes and is a valuable tool in the synthetic chemist's arsenal.[12][14]

  • Hinsberg Synthesis: This is another classical method for the synthesis of thiophene derivatives.[12]

The following diagram illustrates a generalized workflow for the synthesis and initial screening of thiophene derivatives.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase cluster_optimization Optimization Phase Syn_Start Selection of Starting Materials (e.g., Ketones, Nitriles) Gewald Gewald Reaction Syn_Start->Gewald PaalKnorr Paal-Knorr Synthesis Syn_Start->PaalKnorr Purification Purification and Characterization (NMR, MS) Gewald->Purification PaalKnorr->Purification HTS High-Throughput Screening (HTS) Purification->HTS Compound Library Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical

Figure 1: A generalized workflow for the discovery of thiophene-based drug candidates.
Modern Synthetic Innovations

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally friendly methods for thiophene synthesis.[14][15] These include:

  • Catalytic Cyclizations: The use of transition metal catalysts, such as copper, has enabled the development of novel cyclization reactions of functionalized alkynes to produce substituted thiophenes.[5][15]

  • One-Pot Syntheses: Multicomponent reactions are being further refined to allow for the one-pot synthesis of complex thiophene derivatives, which reduces the number of synthetic steps and improves overall efficiency.[5]

Therapeutic Frontiers: Thiophene Derivatives in Action

The true measure of a privileged scaffold lies in its ability to yield compounds with potent and selective biological activity. Thiophene derivatives have shown immense promise across several therapeutic areas.

Anticancer Activity

Thiophene-based compounds have emerged as a significant area of research in oncology.[6] They exert their anticancer effects through a variety of mechanisms, often targeting key pathways involved in cancer cell proliferation and survival.[3]

  • Mechanism of Action:

    • Kinase Inhibition: Many thiophene derivatives act as inhibitors of protein kinases, which are critical regulators of cell signaling. By blocking the activity of kinases that are overactive in cancer cells, these compounds can halt tumor growth.[3]

    • Tubulin Polymerization Inhibition: Some thiophene derivatives interfere with the dynamics of microtubules, which are essential for cell division. This disruption leads to cell cycle arrest and apoptosis (programmed cell death).[1][3]

    • Induction of Apoptosis: Thiophene compounds can trigger apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential.[3][16]

The following diagram illustrates a simplified signaling pathway for apoptosis induction by a hypothetical thiophene derivative.

G Thiophene Thiophene Derivative Mitochondrion Mitochondrion Thiophene->Mitochondrion Induces Stress Caspase9 Caspase-9 Mitochondrion->Caspase9 Releases Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 2: Simplified pathway of apoptosis induction by a thiophene derivative.

Quantitative Data: In Vitro Cytotoxicity of Thiophene Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
8e Various (NCI-60)0.411 - 2.8[11]
480 HeLa12.61[16]
480 HepG233.42[16]
TP 5 HepG2 & SMMC-7721Dose-dependent[17]
Anti-inflammatory Properties

Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis and inflammatory bowel disease.[9] Thiophene derivatives have shown significant potential as anti-inflammatory agents, with some compounds already on the market, such as Tinoridine and Tiaprofenic acid.[8][18]

  • Mechanism of Action: The primary mechanism of action for many anti-inflammatory thiophene derivatives is the inhibition of COX and LOX enzymes.[9][19] These enzymes are responsible for the production of prostaglandins and leukotrienes, which are potent pro-inflammatory mediators.[1] By inhibiting these enzymes, thiophene compounds can effectively reduce inflammation.[8]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo assay to screen for acute anti-inflammatory activity.[1]

  • Animal Preparation: Acclimatize male Wistar rats for one week.

  • Compound Administration: Administer the test thiophene derivative or a control vehicle (e.g., saline) orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Antimicrobial Activity

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Thiophene derivatives represent a promising avenue for the discovery of new antimicrobial agents with novel mechanisms of action.[4][20]

  • Spectrum of Activity: Thiophene-based compounds have demonstrated activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[10][21][22]

  • Mechanism of Action: The antimicrobial mechanisms of thiophene derivatives are diverse and can include:

    • Inhibition of essential enzymes, such as DNA gyrase.[21][23]

    • Disruption of the bacterial cell membrane.[10]

    • Inhibition of biofilm formation.[21]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antimicrobial activity.[1]

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.

  • Serial Dilution: Prepare a series of twofold dilutions of the test thiophene derivative in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]

The Crucial Role of Structure-Activity Relationship (SAR) Studies

The initial identification of a "hit" compound with promising biological activity is only the beginning. The subsequent process of lead optimization relies heavily on Structure-Activity Relationship (SAR) studies.[6] SAR involves systematically modifying the structure of a hit compound and evaluating the impact of these changes on its biological activity. This iterative process allows medicinal chemists to identify the key structural features responsible for a compound's potency and selectivity.[5]

For thiophene derivatives, SAR studies have revealed several important trends:

  • Influence of Substituents: The nature and position of substituents on the thiophene ring have a profound impact on biological activity.[3][6] For example, the presence of electron-withdrawing or electron-donating groups can modulate a compound's electronic properties and its ability to interact with a biological target.[11]

  • Importance of Specific Functional Groups: The incorporation of certain functional groups, such as carboxylic acids, esters, amines, and amides, has been shown to be important for the anti-inflammatory activity of thiophene derivatives, particularly for the inhibition of COX and LOX enzymes.[9]

The Power of Computational Chemistry in Drug Design

In modern drug discovery, computational methods play an indispensable role in accelerating the identification and optimization of new drug candidates.[5][24] These in silico approaches complement experimental work by providing valuable insights into drug-receptor interactions and predicting the pharmacokinetic properties of compounds.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., a thiophene derivative) when bound to a receptor (e.g., a protein).[11][25] Molecular docking studies can help to rationalize the observed SAR and guide the design of new compounds with improved binding affinity.[26]

  • ADME/Tox Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound.[23][25] This allows for the early identification of molecules with unfavorable pharmacokinetic profiles, saving time and resources.[26]

The following diagram illustrates the integration of computational and experimental approaches in the drug discovery pipeline.

G VS Virtual Screening (Molecular Docking) Synthesis Chemical Synthesis VS->Synthesis ADMET In Silico ADMET Prediction ADMET->Synthesis InVitro In Vitro Assays (e.g., Cytotoxicity, MIC) Synthesis->InVitro InVivo In Vivo Studies (e.g., Animal Models) InVitro->InVivo Promising Hits Lead Lead Compound InVivo->Lead

Figure 3: Integrated computational and experimental drug discovery workflow.

Conclusion and Future Perspectives

Thiophene and its derivatives continue to be a rich and rewarding area of research in medicinal chemistry.[14][27] Their synthetic accessibility, coupled with their diverse and potent biological activities, ensures their continued relevance in the quest for new and improved medicines.[1] The ongoing development of novel synthetic methodologies, combined with the increasing sophistication of computational drug design tools, will undoubtedly lead to the discovery of new thiophene-based drug candidates with the potential to address a wide range of unmet medical needs.[5][24] As our understanding of the molecular basis of disease deepens, the versatility of the thiophene scaffold will provide a powerful platform for the rational design of the next generation of therapeutic agents.

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An In-depth Technical Guide to the Synthetic Versatility of the Gewald Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Gewald reaction, a cornerstone of heterocyclic chemistry since its discovery in the 1960s, represents a powerful and highly convergent multicomponent strategy for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3] Its enduring relevance stems from the operational simplicity, use of readily available starting materials, and the biological significance of the thiophene scaffold. This guide provides an in-depth exploration of the Gewald reaction, moving beyond a mere recitation of protocols to dissect the mechanistic underpinnings, showcase its vast synthetic scope, and highlight its practical applications in drug discovery and materials science. We will examine the causality behind experimental choices, present validated protocols, and ground key claims in authoritative literature, offering researchers a comprehensive resource to effectively harness this versatile reaction.

The Mechanistic Core: Understanding the "Why"

The true power of a synthetic method lies not just in its outcome, but in understanding the sequence of events that leads to it. The Gewald reaction is a cascade of well-understood organic transformations, culminating in the formation of the aromatic thiophene ring. While the exact behavior of elemental sulfur can be complex, extensive mechanistic and computational studies have illuminated a highly probable pathway.[4][5][6]

The reaction is initiated by a Knoevenagel-Cope condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[3][4] This step is critical as it forms the C4-C5 bond of the future thiophene ring. The choice of a base, typically a secondary amine like morpholine or piperidine, is not arbitrary; it must be strong enough to deprotonate the α-cyanoester but not so strong as to promote unwanted side reactions.

The resulting α,β-unsaturated nitrile is the key intermediate. Its γ-position is now activated for deprotonation, creating a nucleophilic carbanion.[4] This carbanion attacks the elemental sulfur ring (S₈), leading to its opening and the formation of a polysulfide intermediate.[5][7] While a complex equilibrium of polysulfides may exist, the reaction is ultimately driven forward by the irreversible cyclization of a monosulfide species.[4][5]

The final steps involve an intramolecular Thorpe-Ziegler type cyclization, where the sulfur nucleophile attacks the nitrile group, followed by tautomerization to yield the thermodynamically stable 2-aminothiophene product.[3][8] This aromatization is the primary thermodynamic driving force for the entire sequence.[5]

Gewald_Mechanism Reactants Ketone/Aldehyde + α-Cyanoester + S₈ Knoevenagel Knoevenagel-Cope Condensation Reactants->Knoevenagel 1 Base Base (e.g., Morpholine) Base->Knoevenagel Intermediate α,β-Unsaturated Nitrile Knoevenagel->Intermediate 2 Sulfur_Attack Nucleophilic Attack on S₈ Intermediate->Sulfur_Attack 3 Polysulfide Polysulfide Intermediate Sulfur_Attack->Polysulfide 4 Cyclization Intramolecular Cyclization Polysulfide->Cyclization 5 Tautomerization Tautomerization (Aromatization) Cyclization->Tautomerization 6 Product 2-Aminothiophene Tautomerization->Product 7

Figure 1: The mechanistic pathway of the Gewald reaction.

Synthetic Scope and Versatility

The Gewald reaction's utility is defined by its tolerance for a wide variety of substrates, allowing for the creation of diverse libraries of polysubstituted thiophenes.[9][10]

  • The Carbonyl Component : Both aldehydes and ketones are viable substrates. Acyclic ketones, cyclic ketones (like cyclohexanone or cyclooctanone), and even some aryl ketones can be used effectively, defining the R⁴ and R⁵ substituents of the final product.[11][12] Less reactive ketones, such as aryl ketones, may require modified conditions or a two-step procedure to achieve good yields.[13]

  • The Active Methylene Nitrile : The key requirement is an electron-withdrawing group (EWG) to acidify the adjacent methylene protons. Common choices include:

    • Malononitrile (X = CN) : Highly reactive, often leading to excellent yields.

    • Ethyl Cyanoacetate (X = COOEt) : A standard, reliable choice.[14]

    • Cyanoacetamide (X = CONH₂) : Introduces a carboxamide group, a common feature in bioactive molecules.

  • Reaction Conditions : The reaction is typically performed in polar solvents like ethanol, methanol, or DMF, which facilitate the dissolution of reactants and intermediates.[14] While stoichiometric amounts of base were traditionally used, recent advancements have demonstrated the efficacy of truly catalytic amounts of conjugate acid-base pairs, such as piperidinium borate, enhancing the reaction's efficiency and green profile.[11]

Table 1: Representative Scope of the Gewald Reaction
Carbonyl ComponentActive Methylene NitrileBase/SolventProduct Structure (Example)Typical Yield
CyclohexanoneMalononitrileMorpholine/Ethanol2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile>90%
AcetoneEthyl CyanoacetateTriethylamine/MethanolEthyl 2-amino-4,5-dimethylthiophene-3-carboxylate70-85%
AcetophenoneMalononitrilePiperidinium Borate/Ethanol2-Amino-4-methyl-5-phenylthiophene-3-carbonitrile~80%[11]
CyclopentanoneCyanoacetamideDiethylamine/DMF2-Amino-4,5-dihydro-6H-cyclopenta[b]thiophene-3-carboxamide75-90%

Methodological Variations: Optimizing for Success

While the one-pot, three-component approach is the most common, several variations have been developed to improve yields, reduce reaction times, and accommodate less reactive substrates.

One-Pot vs. Two-Step Workflow

The choice between a one-pot synthesis and a two-step procedure is a key experimental decision.

  • One-Pot Synthesis : All reactants are mixed together from the start. This is the most efficient method for reactive substrates like aliphatic ketones.

  • Two-Step Synthesis : The Knoevenagel-Cope condensation is performed first to generate and sometimes isolate the α,β-unsaturated nitrile. This intermediate is then reacted with sulfur and base. This approach is often superior for less reactive aryl ketones, as it prevents decomposition of starting materials under prolonged heating and ensures the complete formation of the key intermediate before sulfur addition.[10][13]

Gewald_Workflow cluster_0 One-Pot Method cluster_1 Two-Step Method one_pot_start Combine Ketone, Nitrile, Sulfur, Base one_pot_react Heat/Stir one_pot_start->one_pot_react one_pot_end Product Isolation one_pot_react->one_pot_end two_step_start Combine Ketone, Nitrile, Base two_step_knoev Isolate Knoevenagel Intermediate two_step_start->two_step_knoev two_step_add_S Add Sulfur and Base two_step_knoev->two_step_add_S two_step_react Heat/Stir two_step_add_S->two_step_react two_step_end Product Isolation two_step_react->two_step_end

Figure 2: Comparison of one-pot and two-step Gewald workflows.
Modern Synthetic Enhancements

To align with the principles of green chemistry and process efficiency, several modern techniques have been successfully applied to the Gewald reaction:

  • Microwave Irradiation : This technique dramatically reduces reaction times from hours to minutes and can improve yields by minimizing the formation of side products.[3][9][13]

  • Ultrasonic Agitation : Sonication provides mechanical energy that can accelerate the reaction, particularly in heterogeneous mixtures, often under mild, aqueous conditions.[12]

  • Mechanochemistry (Ball Milling) : A solvent-free approach where mechanical force initiates the reaction. This method is environmentally friendly and can enable reactions with substrates that are problematic in solution.[13]

A Validated Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol describes a reliable, high-yielding synthesis of a common Gewald product.

Reagents:

  • Cyclohexanone (1.0 eq, 9.82 g, 10.4 mL, 100 mmol)

  • Malononitrile (1.0 eq, 6.61 g, 100 mmol)

  • Elemental Sulfur (1.05 eq, 3.37 g, 105 mmol)

  • Morpholine (1.2 eq, 10.46 g, 10.5 mL, 120 mmol)

  • Ethanol (200 proof, 50 mL)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethanol (50 mL), cyclohexanone (10.4 mL), and malononitrile (6.61 g).

  • Stir the mixture to ensure homogeneity. Add the elemental sulfur (3.37 g).

  • Carefully add morpholine (10.5 mL) to the stirring suspension. The addition is exothermic, and the reaction mixture may warm significantly.

  • Heat the reaction mixture to a gentle reflux (approx. 60-70°C) with continuous stirring for 2 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to promote crystallization.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol (2 x 20 mL) to remove any residual morpholine and unreacted starting materials.

  • Dry the product under vacuum to a constant weight.

Expected Outcome:

  • Product: A pale yellow to off-white crystalline solid.

  • Yield: Typically 90-95%.

  • Characterization: The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Applications in Drug Development and Materials Science

The 2-aminothiophene core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[4][15]

  • Drug Discovery : Gewald products are key intermediates in the synthesis of numerous pharmacologically active compounds, including anti-inflammatory agents (e.g., Tinoridine), antipsychotics (e.g., Olanzapine), and potent enzyme inhibitors.[11][15][16] Their structural features allow for facile derivatization to explore structure-activity relationships.

  • Dye Chemistry : The 2-amino group is a versatile handle for diazotization reactions, making Gewald products excellent precursors for a wide array of azo dyes used in textiles and data storage.[17][18][19] The thiophene ring and its substituents can be tuned to achieve a broad spectrum of colors.[17]

Conclusion

The Gewald reaction is a testament to the elegance and power of multicomponent reactions in organic synthesis. Its high degree of convergence, operational simplicity, and broad substrate scope have cemented its status as an indispensable tool for constructing the valuable 2-aminothiophene scaffold. From foundational mechanistic understanding to modern, green-focused adaptations, the Gewald reaction continues to evolve, empowering scientists in their pursuit of novel pharmaceuticals, functional dyes, and advanced materials. Its versatility ensures its continued and prominent role in the landscape of synthetic chemistry.

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  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv. [Link]

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  • J&K Scientific LLC. (2025). Gewald Reaction. [Link]

  • Sharma, J. (2021). Computational investigations on the mechanism of the Gewald reaction. American Chemical Society. [Link]

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  • Gewald, K. (2010). Gewald reaction and apply in drug synthesis. ResearchGate. [Link]

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  • Abaee, M. S., et al. (2010). Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction Under Ultrasonic Aqueous Conditions. Synthetic Communications, 40(16), 2468-2476. [Link]

  • Singla, P., & Singh, J. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24657–24675. [Link]

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  • Khosravi, I., et al. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28. [Link]

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Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate via the Gewald Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Gewald Reaction in Heterocyclic Chemistry

The Gewald reaction stands as a cornerstone in synthetic organic chemistry, providing a robust and efficient one-pot method for the synthesis of polysubstituted 2-aminothiophenes.[1][2] First reported by Karl Gewald in 1966, this multicomponent reaction involves the condensation of a carbonyl compound (such as a ketone or aldehyde), an α-activated nitrile, and elemental sulfur in the presence of a basic catalyst.[2][3]

The 2-aminothiophene scaffold is of immense interest to the pharmaceutical and agrochemical industries.[4][5] It serves as a vital pharmacophore in a wide array of biologically active molecules, exhibiting properties that include antimicrobial, anti-inflammatory, antiviral, and anticancer activities.[4][5][6][7] The versatility and operational simplicity of the Gewald reaction make it an indispensable tool for generating molecular diversity and discovering novel therapeutic agents.[4][8]

This document provides a detailed protocol and in-depth scientific rationale for the synthesis of a specific, high-value derivative, Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate, a key intermediate for further chemical elaboration.

The Reaction Mechanism: A Stepwise Elucidation

The efficacy of the Gewald reaction lies in a sequential cascade of well-understood organic transformations. While the exact behavior of elemental sulfur can be complex, the core mechanism is widely accepted to proceed through three primary stages.[2][9] A comprehensive computational study has further illuminated the intricate polysulfide intermediates and the thermodynamic driving forces of the reaction.[1][9][10]

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound (4-chloroacetophenone) and the active methylene compound (methyl cyanoacetate).[2][10] The base, typically a secondary amine like morpholine, deprotonates the α-carbon of the cyanoacetate, which then attacks the carbonyl carbon of the ketone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[2][11]

  • Sulfur Addition: Elemental sulfur (S₈) is activated and adds to the β-carbon of the Knoevenagel-Cope product.[12] The amine base plays a dual role here, not only as a catalyst but also as a solubilizing agent for sulfur, often forming polysulfide species that act as the active sulfur donor.[3]

  • Intramolecular Cyclization & Aromatization: The newly formed sulfur-containing intermediate undergoes a rapid intramolecular cyclization, where the mercaptide anion attacks the nitrile group.[12] A final tautomerization (prototropic shift) results in the formation of the stable, aromatic 2-aminothiophene ring, which is the thermodynamic driving force for the entire sequence.[1][9]

Diagram of the Gewald Reaction Mechanism

Gewald_Mechanism cluster_start Starting Materials cluster_process Reaction Pathway Ketone 4-Chloroacetophenone Knoevenagel Knoevenagel-Cope Condensation Product Ketone->Knoevenagel + Methyl Cyanoacetate Cyanoester Methyl Cyanoacetate Cyanoester->Knoevenagel Sulfur Sulfur (S₈) SulfurAdduct Sulfur Adduct Intermediate Sulfur->SulfurAdduct Base Morpholine (Base) Base->Knoevenagel Catalyst Knoevenagel->SulfurAdduct + Sulfur Cyclized Cyclized Intermediate SulfurAdduct->Cyclized Intramolecular Cyclization Product Methyl 2-amino-4-(4-chlorophenyl) thiophene-3-carboxylate Cyclized->Product Tautomerization Workflow A 1. Charge Flask (Ketone, Cyanoacetate, Sulfur, Ethanol) B 2. Add Morpholine (Dropwise at Room Temp) A->B C 3. Heat to Reflux (2-4 hours, monitor by TLC) B->C D 4. Cool Down (Room Temp, then Ice Bath) C->D E 5. Isolate Crude Product (Vacuum Filtration) D->E F 6. Wash Solid (Cold Ethanol) E->F G 7. Purify (Recrystallization from Ethanol) F->G H 8. Dry Final Product (Vacuum Oven) G->H

Caption: Step-by-step workflow for the synthesis and purification.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloroacetophenone (1.55 g, 10 mmol), methyl cyanoacetate (0.99 g, 10 mmol), and finely powdered elemental sulfur (0.32 g, 10 mmol).

  • Solvent Addition: Add 20 mL of ethanol to the flask. Stir the mixture at room temperature to form a suspension.

  • Catalyst Addition: While stirring, add morpholine (1.05 g, 12 mmol) dropwise to the suspension over 2-3 minutes.

    • Scientific Rationale: Morpholine is an ideal base for this reaction as it is an effective catalyst for the initial Knoevenagel condensation and also exhibits excellent solubility for elemental sulfur, facilitating its incorporation into the reaction. [3]4. Heating and Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 78-80°C) using a heating mantle. Maintain the reflux with continuous stirring for 2-4 hours.

    • Process Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 3:7), visualizing with UV light. The disappearance of the starting materials indicates reaction completion.

  • Product Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A solid precipitate should form. To maximize precipitation, place the flask in an ice bath for 30 minutes.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol (2 x 5 mL) to remove residual morpholine and other soluble impurities.

  • Purification: The crude product can be purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Expert Insight: A successful recrystallization is key to achieving high purity. If the product does not readily dissolve, a co-solvent system like ethanol/water might be employed. [13]9. Drying: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum at 40-50°C to a constant weight.

Expected Results

The final product, this compound, should be obtained as an off-white or pale yellow solid. [14]

  • Molecular Formula: C₁₂H₁₀ClNO₂S [15]* Molecular Weight: 267.74 g/mol [15]* Yield: Typical yields for this reaction range from 75-90%, depending on reaction scale and purification efficiency.

Conclusion

The Gewald reaction offers a powerful and direct route to medicinally relevant 2-aminothiophenes. The protocol described herein for the synthesis of this compound is reliable, scalable, and utilizes readily available starting materials. By understanding the underlying mechanism and the rationale for each procedural step, researchers can effectively troubleshoot and adapt this methodology for the synthesis of a diverse library of thiophene derivatives, accelerating discovery programs in drug development and materials science.

References

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  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives.
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Application Notes and Protocols: Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Thiophene Scaffold - A Privileged Motif in Drug Discovery

The landscape of medicinal chemistry is perpetually evolving, driven by the quest for novel molecular entities with enhanced therapeutic profiles. Within this dynamic field, certain chemical scaffolds have emerged as "privileged structures" due to their ability to interact with a wide array of biological targets. The thiophene ring, an electron-rich aromatic heterocycle, is a prominent member of this class.[1] Its bioisosteric relationship with the phenyl group, coupled with its unique electronic properties and synthetic versatility, has cemented its importance in the design of innovative therapeutics.[1] This guide focuses on a specific, highly functionalized thiophene derivative, Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate, a versatile building block poised for significant contributions to the future of drug discovery.

Core Compound Profile

Systematic Name: this compound[2]

CAS Number: 350997-10-3[2]

Molecular Formula: C12H10ClNO2S[2]

Molecular Weight: 267.74 g/mol [2]

This compound features a 2-aminothiophene core, a structural motif renowned for its diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3][4] The strategic placement of a 4-chlorophenyl group at the C4 position and a methyl carboxylate at the C3 position provides multiple points for synthetic diversification, allowing for the fine-tuning of physicochemical and pharmacological properties.

Synthesis of the Core Scaffold: The Gewald Reaction

The most direct and widely employed method for the synthesis of 2-aminothiophenes, including the title compound, is the Gewald multicomponent reaction.[3] This one-pot synthesis offers an efficient route to highly substituted thiophenes from readily available starting materials.

Underlying Principle of the Gewald Reaction

The Gewald reaction involves the condensation of a ketone (or aldehyde) with an activated nitrile (such as ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst (e.g., diethylamine or morpholine). The reaction proceeds through a series of intermediates, culminating in the formation of the 2-aminothiophene ring.

Protocol: Synthesis of this compound

Materials:

  • 4'-Chloroacetophenone

  • Methyl cyanoacetate

  • Elemental sulfur

  • Diethylamine

  • Ethanol (or Methanol)

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4'-chloroacetophenone (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Catalyst Addition: Slowly add diethylamine (2 equivalents) to the stirred mixture. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Isolation and Purification: Collect the crude product by filtration. Wash the solid with cold ethanol to remove unreacted starting materials and impurities. Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain this compound as a solid.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies

The true value of this compound lies in its role as a versatile intermediate for the synthesis of a diverse range of biologically active molecules. The amino and ester functionalities serve as handles for further chemical modifications, enabling the exploration of vast chemical space.

Anticancer Drug Development

The 2-aminothiophene scaffold is a well-established pharmacophore in the design of anticancer agents.[1][5] Derivatives have shown potent activity against various cancer cell lines, often through the inhibition of key signaling pathways involved in cell proliferation and survival.[6]

3.1.1. Kinase Inhibitors:

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The 2-aminothiophene core can be elaborated to generate potent inhibitors of various kinases.[7][8] For instance, the amino group can be acylated or condensed with other reagents to form thieno[3,2-d]pyrimidines, a class of compounds known to inhibit tyrosine kinases.[5][9][10]

Workflow for Developing Thieno[3,2-d]pyrimidine-based Kinase Inhibitors

G A Methyl 2-amino-4-(4-chlorophenyl) thiophene-3-carboxylate B Cyclization with Nitriles/ Formamide Derivatives A->B Reaction C Thieno[3,2-d]pyrimidine Core B->C Formation D Functionalization at C2 and C4 C->D Modification E Library of Analogs D->E Synthesis F Kinase Inhibition Assays E->F Screening G Structure-Activity Relationship (SAR) Studies F->G Data Analysis H Lead Optimization G->H Refinement

Caption: Development pipeline for thienopyrimidine kinase inhibitors.

3.1.2. Tubulin Polymerization Inhibitors:

Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain thiophene derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[6] The 4-chlorophenyl moiety of the title compound can mimic the interactions of known tubulin inhibitors, making it an attractive starting point for the design of novel antimitotic agents.

Quantitative Data on Anticancer Activity of Related Thiophene Derivatives:

Compound ClassTarget Cancer Cell LineIC50 (µM)Reference
Thieno[3,2-d]pyrimidineMCF-7 (Breast)11.17 ± 0.06[5]
Thieno[3,2-d]pyrimidineHepG2 (Liver)9.33 ± 0.27[5]
Thieno[3,2-d]pyrimidineHCT-116 (Colon)10.63 ± 0.40[5]
5-Alkyl-2-aminothiopheneCEM (T-lymphoma)0.18 ± 0.08[1]
5-Alkyl-2-aminothiopheneMolt/4 (T-lymphoma)0.057 ± 0.026[1]
Antimicrobial Agents

The increasing threat of antimicrobial resistance necessitates the development of new classes of antibiotics. 2-Aminothiophenes have demonstrated promising antibacterial and antifungal activities.[3][4] The title compound can serve as a scaffold to develop novel antimicrobial agents by modifying the amino and ester groups to enhance interactions with microbial targets.

Protocol: Screening for Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

  • Prepare Stock Solutions: Dissolve the synthesized thiophene derivatives in a suitable solvent (e.g., DMSO) to prepare high-concentration stock solutions.

  • Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Microdilution Assay: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in Mueller-Hinton broth.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Logical Flow of Antimicrobial Drug Discovery

G A Methyl 2-amino-4-(4-chlorophenyl) thiophene-3-carboxylate B Derivatization (e.g., Amide Formation, Schiff Base Condensation) A->B C Library of Thiophene Derivatives B->C D Primary Antimicrobial Screening (e.g., Disk Diffusion) C->D E Quantitative Analysis (MIC Determination) D->E Active Hits F Cytotoxicity Assays E->F G Lead Compound Identification F->G Selective Compounds

Caption: Workflow for identifying novel antimicrobial agents.

Other Therapeutic Areas

The versatility of the 2-aminothiophene scaffold extends beyond oncology and infectious diseases. Derivatives have been explored for a range of other therapeutic applications, including:

  • Anti-inflammatory agents: By targeting enzymes such as cyclooxygenases (COX).[3]

  • Analgesics: Modulating pain pathways.[3]

  • Antioxidants: Scavenging reactive oxygen species.[4]

  • Neurological disorders: Acting on receptors and enzymes in the central nervous system.[11]

Conclusion and Future Perspectives

This compound is more than just a chemical compound; it is a gateway to a vast and largely unexplored territory of potential therapeutic agents. Its straightforward synthesis via the Gewald reaction, coupled with the reactivity of its functional groups, makes it an invaluable tool for medicinal chemists. As our understanding of disease biology deepens, the ability to rapidly generate diverse libraries of compounds based on privileged scaffolds like the 2-aminothiophene core will be paramount. The continued exploration of derivatives of this versatile building block holds immense promise for the discovery of next-generation medicines to address unmet medical needs.

References

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  • Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814-6824. [Link]

  • Zhekova, H., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3289. [Link]

  • Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8963. [Link]

  • SGRL. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

  • Haidle, A. M., et al. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. Bioorganic & Medicinal Chemistry Letters, 24(8), 1968-1973. [Link]

  • Kaur, H., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5208. [Link]

  • Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814-6824. [Link]

  • Al-Ostoot, F. H., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. International Journal of Pharmaceutics, 607, 121010. [Link]

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The Versatile Intermediate: Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Aminothiophene Scaffold

In the landscape of medicinal chemistry and materials science, the 2-aminothiophene scaffold stands out as a "privileged structure."[1] Its inherent chemical functionalities and electronic properties make it a versatile building block for a diverse array of complex molecules. Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate, the subject of this guide, is a prime example of this scaffold's utility. The strategic placement of an amino group, a methyl ester, and a 4-chlorophenyl moiety provides multiple reaction sites for derivatization, enabling the construction of novel compounds with significant biological activities and material properties. This document serves as a detailed guide for researchers, providing in-depth protocols for its synthesis and subsequent use as a synthetic intermediate, grounded in established chemical principles and field-proven insights.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use. Below is a summary of the key properties of this compound.

PropertyValueReference
CAS Number 350997-10-3[2]
Molecular Formula C₁₂H₁₀ClNO₂S[2]
Molecular Weight 267.74 g/mol [2]
Appearance Expected to be a solidGeneral knowledge
Hazard Irritant[2]
  • ¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.7-3.9 ppm), a singlet for the thiophene proton (~6.5-7.0 ppm), multiplets for the aromatic protons of the 4-chlorophenyl group (~7.2-7.5 ppm), and a broad singlet for the amino protons (~6.0-7.5 ppm, exchangeable with D₂O).

  • ¹³C NMR: Key resonances would be observed for the ester carbonyl carbon (~165 ppm), the carbons of the thiophene ring (with C2 bearing the amino group being the most upfield), and the carbons of the 4-chlorophenyl ring.

  • IR Spectroscopy: Characteristic absorption bands would be present for the N-H stretching of the primary amine (two bands in the 3300-3500 cm⁻¹ region), the C=O stretching of the ester (~1680-1720 cm⁻¹), and C=C stretching of the aromatic and thiophene rings (~1400-1600 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 267, with a characteristic M+2 peak at m/z 269 in an approximate 3:1 ratio, indicative of the presence of a chlorine atom.

Synthesis Protocol: The Gewald Reaction

The most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[1][5][6] This one-pot synthesis involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a base.[1][5][6]

Causality of Experimental Choices in the Gewald Reaction:
  • Reactants:

    • 4'-Chloroacetophenone: Serves as the ketone component, providing the 4-chlorophenyl group at the 4-position of the thiophene ring.

    • Methyl Cyanoacetate: Acts as the active methylene compound, contributing the methyl carboxylate group at the 3-position and the nitrogen for the 2-amino group.

    • Elemental Sulfur (S₈): Provides the sulfur atom for the thiophene ring.

  • Base Catalyst (e.g., Morpholine, Diethylamine, or Pyrrolidine): The base plays a crucial role in the initial Knoevenagel condensation between the ketone and the active methylene compound. It deprotonates the α-carbon of methyl cyanoacetate, generating a nucleophilic carbanion that attacks the carbonyl carbon of 4'-chloroacetophenone.

  • Solvent (e.g., Ethanol, DMF): A polar protic solvent like ethanol is often used to facilitate the dissolution of the reactants and intermediates. Dimethylformamide (DMF) can also be employed, particularly in microwave-assisted protocols, due to its high boiling point and ability to absorb microwave irradiation efficiently.

  • Temperature: The reaction is typically conducted at a moderately elevated temperature (50-80 °C) to ensure a reasonable reaction rate without significant decomposition of the reactants or product. Microwave irradiation can significantly reduce reaction times.[5]

Figure 1: Conceptual workflow for the Gewald synthesis.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is an adapted procedure based on established Gewald reaction methodologies.[4][7]

Materials:

  • 4'-Chloroacetophenone

  • Methyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or another suitable base)

  • Ethanol (absolute)

  • Ice-cold water

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-chloroacetophenone (10 mmol, 1.55 g) and methyl cyanoacetate (10 mmol, 0.99 g) in absolute ethanol (50 mL).

  • Addition of Reagents: To the stirred solution, add elemental sulfur (10 mmol, 0.32 g) followed by the dropwise addition of morpholine (10 mmol, 0.87 mL).

  • Reaction: Heat the reaction mixture to 50-60 °C and maintain this temperature with constant stirring for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then pour it into ice-cold water (150 mL) with vigorous stirring.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (2 x 30 mL), then dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can yield the pure product.

Self-Validation: The success of the synthesis can be validated by obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for the purified product and comparing it to the predicted values. The melting point of the crystalline product should be sharp and reproducible.

Application as a Synthetic Intermediate: Synthesis of Thieno[2,3-d]pyrimidines

The 2-aminothiophene-3-carboxylate structure is an excellent precursor for the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines.[8][9] These compounds are of significant interest in drug discovery, with many derivatives exhibiting potent biological activities, including anticancer and kinase inhibitory effects.[8][9] The reaction typically involves the cyclocondensation of the 2-aminothiophene with a one-carbon synthon, such as formamide or an orthoformate.

Causality of Experimental Choices in Thieno[2,3-d]pyrimidine Synthesis:
  • Reactant:

    • This compound: The starting material, providing the thiophene ring and the necessary amino group for cyclization.

    • Formamide: Serves as the source of the two additional carbon atoms and one nitrogen atom required to form the pyrimidine ring. It acts as both a reactant and the solvent in many procedures.

  • Conditions:

    • High Temperature: The cyclocondensation reaction requires significant thermal energy to proceed, typically involving heating the reactants at reflux temperatures (e.g., 180-200 °C).

Figure 2: Pathway for thieno[2,3-d]pyrimidine synthesis.

Detailed Experimental Protocol: Synthesis of 4-Hydroxy-6-(4-chlorophenyl)thieno[2,3-d]pyrimidine

This protocol is based on established methods for the synthesis of thieno[2,3-d]pyrimidin-4-ones from 2-aminothiophene-3-carboxylates.[10]

Materials:

  • This compound

  • Formamide

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard laboratory glassware for filtration and washing

Procedure:

  • Reaction Setup: Place this compound (5 mmol, 1.34 g) in a round-bottom flask.

  • Addition of Reagent: Add an excess of formamide (20 mL).

  • Reaction: Heat the mixture to reflux (approximately 190-200 °C) and maintain for 4-6 hours. The reaction can be monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature. A solid precipitate should form.

  • Isolation: Add ethanol (20 mL) to the cooled mixture and stir. Collect the solid product by vacuum filtration.

  • Washing: Wash the filtered solid with cold ethanol to remove any residual formamide and impurities.

  • Drying: Dry the product in a vacuum oven.

Self-Validation: The formation of the thieno[2,3-d]pyrimidine can be confirmed by spectroscopic analysis. In the ¹H NMR spectrum, the disappearance of the methyl ester singlet and the amino protons' signal, along with the appearance of a new signal for the pyrimidine proton and an NH proton, would indicate successful cyclization. IR spectroscopy would show the appearance of an amide C=O stretch and the disappearance of the ester C=O and primary amine N-H stretches.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis via the Gewald reaction and the reactivity of its functional groups make it an ideal starting material for the construction of more complex heterocyclic systems. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and utilize this compound in their drug discovery and materials science endeavors. The inherent logic behind the experimental choices, coupled with self-validating analytical checkpoints, ensures a robust and reproducible synthetic workflow.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Retrieved from [Link]

  • Molecules. (2011). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Retrieved from [Link]

  • MDPI. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. Retrieved from [Link]

  • Semantic Scholar. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Retrieved from [Link]

  • ResearchGate. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • PMC - PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009006066A2 - Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof.
  • PubMed Central. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • NIST WebBook. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

  • PMC - NIH. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]

  • PMC - NIH. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

  • ResearchGate. (2001). Synthesis of thiophene-2-carboxamidines containing 2-amino-thiazoles and their biological evaluation as urokinase inhibitors. Retrieved from [Link]

  • PubMed. (2012). Synthesis and biological evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]-5-substituted-thiophenes. effect of the 5-modification on allosteric enhancer activity at the A1 adenosine receptor. Retrieved from [Link]

Sources

Application Note: High-Throughput Screening of Thiophene Carboxamide Libraries for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thiophene Carboxamides in Kinase-Targeted Drug Discovery

The thiophene ring is a privileged pharmacophore in medicinal chemistry due to its unique electronic properties and ability to form key interactions with biological targets.[1][2] Specifically, the thiophene carboxamide scaffold has emerged as a cornerstone for the development of potent and selective kinase inhibitors.[3][4] Kinases represent one of the largest and most important superfamilies of drug targets, playing critical roles in cellular signaling pathways that govern proliferation, differentiation, and metabolism.[5] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major focus of drug discovery efforts.[2][5]

Thiophene carboxamide derivatives have demonstrated inhibitory activity against a range of therapeutically relevant kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Janus Kinase 2 (JAK2).[4][6][7][8][9][10] The planarity of the thiophene ring can enhance binding to the ATP-binding pocket of kinases, while the carboxamide moiety provides a versatile anchor for introducing diverse substituents to optimize potency, selectivity, and pharmacokinetic properties.[1][2]

High-throughput screening (HTS) is an indispensable technology in modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify starting points for medicinal chemistry campaigns.[11][12][13] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns for the discovery of novel kinase inhibitors based on the thiophene carboxamide scaffold. We will delve into the critical aspects of library design, assay development, the HTS workflow, and hit validation, providing both theoretical understanding and practical, step-by-step protocols.

Designing and Synthesizing a Thiophene Carboxamide Library for HTS

The success of any HTS campaign is fundamentally linked to the quality and diversity of the chemical library being screened. For thiophene carboxamides, a well-designed library will systematically explore the structure-activity relationships (SAR) around the core scaffold.

Core Scaffold and Diversity Elements

The general structure of a thiophene carboxamide library can be deconstructed into the thiophene core and several points of diversification. A common synthetic route involves the coupling of a substituted 2-aminothiophene-3-carboxylate with a variety of carboxylic acids or acyl chlorides.

  • Thiophene Core Substitutions: Modifications at the 4- and 5-positions of the thiophene ring can significantly impact kinase binding and selectivity.[14]

  • Carboxamide Substituents: The "R1" group attached to the carboxamide nitrogen is a primary vector for exploring diverse chemical space and influencing interactions with the solvent-exposed region of the kinase active site.

  • Amide Substituents: The "R2" group, derived from the coupled carboxylic acid, is crucial for engaging with the hinge region and other key residues within the ATP-binding pocket.

Synthetic Strategy: Parallel Synthesis

High-throughput chemistry techniques are essential for the efficient construction of large compound libraries.[15] A robust parallel synthesis approach allows for the rapid generation of hundreds to thousands of discrete thiophene carboxamide analogs.

Protocol: Parallel Amide Coupling for Thiophene Carboxamide Library Synthesis

  • Preparation of Thiophene Core: Synthesize or procure a diverse set of 2-amino-thiophene-3-carboxamide cores with varying substituents at the 4- and 5-positions.

  • Arraying of Reagents: In a 96-well reaction block, dispense solutions of the thiophene cores into each well.

  • Addition of Carboxylic Acids: To each row or column of the reaction block, add a different carboxylic acid from a pre-selected building block library.

  • Coupling Reaction: Add a suitable coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIEA) to each well to initiate the amide bond formation.

  • Reaction and Work-up: Allow the reaction to proceed to completion, typically with agitation at room temperature or gentle heating. Perform a high-throughput work-up, such as liquid-liquid extraction or solid-phase extraction, to remove excess reagents and byproducts.

  • Quality Control: Analyze a representative subset of the library members by LC-MS and/or NMR to confirm identity and purity. A purity of >90% is generally considered acceptable for primary HTS.

Assay Development and Optimization for Kinase Targets

The selection and optimization of the screening assay are critical for generating high-quality, reproducible data. Both biochemical and cell-based assays are valuable tools in kinase inhibitor discovery, each offering distinct advantages.

Biochemical Assays

Biochemical assays directly measure the catalytic activity of a purified kinase enzyme.[16] They are generally more amenable to HTS due to their simplicity and lower cost.

Common Biochemical Assay Formats for Kinases:

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the transfer of a radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.Gold standard for sensitivity and reliability.Requires handling of radioactive materials, generates radioactive waste.
Fluorescence-Based Assays Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation.[16]High sensitivity, non-radioactive.Potential for interference from fluorescent compounds.
Luminescence-Based Assays Measures ATP consumption or ADP production using a coupled enzyme system that generates light.[16]High sensitivity, wide dynamic range.Indirect measurement of kinase activity, potential for enzyme inhibition by library compounds.
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) A homogenous assay format that measures the proximity of a donor and acceptor fluorophore.[17]High sensitivity, low background, robust.Requires specific reagents and instrumentation.

Protocol: TR-FRET-Based Kinase Activity Assay

  • Reagent Preparation: Prepare assay buffer, kinase, fluorescently labeled substrate, and ATP at appropriate concentrations.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo) or a pintool, dispense nanoliter volumes of the thiophene carboxamide library compounds into 384- or 1536-well assay plates.[13][18]

  • Kinase Addition: Add the kinase enzyme to all wells.

  • Reaction Initiation: Add a mixture of the fluorescent substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plates at room temperature for a predetermined time to allow for substrate phosphorylation.

  • Detection: Add the detection reagents (e.g., an antibody that recognizes the phosphorylated substrate) and incubate to allow for binding.

  • Data Acquisition: Read the plates on a TR-FRET-compatible plate reader.

Cell-Based Assays

Cell-based assays measure the effect of a compound on kinase activity within a more physiologically relevant cellular context.[19][20] They are crucial for confirming that compounds can penetrate the cell membrane and engage their target in a complex biological environment.

Common Cell-Based Assay Formats for Kinases:

Assay FormatPrincipleAdvantagesDisadvantages
Phosphorylation Assays Measures the phosphorylation status of a specific substrate or the kinase itself using techniques like ELISA, Western blotting, or flow cytometry.[20]Direct measure of target engagement in cells.Lower throughput than biochemical assays.
Cell Proliferation/Viability Assays Measures the effect of kinase inhibition on cell growth or survival.[19]Functional readout of compound activity.Can be influenced by off-target effects.
Reporter Gene Assays Utilizes a reporter gene (e.g., luciferase, GFP) under the control of a promoter that is regulated by the kinase signaling pathway.High sensitivity and dynamic range.Indirect measure of kinase activity.

The High-Throughput Screening Workflow

A typical HTS campaign involves a series of integrated steps, from initial screening to hit confirmation and characterization.[18] Automation is a critical component, ensuring speed, precision, and reproducibility.[11][12][]

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation & Expansion Primary_Screen Single-Concentration Screen (e.g., 10 µM) Hit_Identification Identify Initial Hits (e.g., >50% Inhibition) Primary_Screen->Hit_Identification Data Analysis Confirmation_Screen Re-test Hits in Concentration-Response Hit_Identification->Confirmation_Screen IC50_Determination Determine IC50 Values Confirmation_Screen->IC50_Determination Curve Fitting Counter_Screens Counter-Screens & Selectivity Panels IC50_Determination->Counter_Screens Orthogonal_Assays Orthogonal & Cell-Based Assays Counter_Screens->Orthogonal_Assays SAR_Expansion SAR by Analogue Orthogonal_Assays->SAR_Expansion Hit_Validation_Cascade Primary_Hits Primary Hits from HTS Confirmation Dose-Response Confirmation Primary_Hits->Confirmation Orthogonal_Assay Orthogonal Biochemical Assay Confirmation->Orthogonal_Assay Cell_Based_Assay Cellular Target Engagement Orthogonal_Assay->Cell_Based_Assay Selectivity_Profiling Kinase Selectivity Panel Cell_Based_Assay->Selectivity_Profiling Lead_Series Validated Lead Series Selectivity_Profiling->Lead_Series

Caption: A typical hit validation cascade for a kinase inhibitor project.

Key Steps in Hit Validation:

  • Purity and Identity Confirmation: Re-analyze the hit compounds by LC-MS and NMR to ensure their purity and structural integrity.

  • Mechanism of Action Studies: Conduct experiments to determine if the compounds are ATP-competitive, non-competitive, or uncompetitive inhibitors. [22]* Structure-Activity Relationship (SAR) Analysis: Synthesize and test a small number of analogs around the most promising hit scaffolds to establish an initial SAR. [22]* ADME/Tox Profiling: In later stages, assess the absorption, distribution, metabolism, excretion, and toxicity properties of the lead compounds.

Conclusion

The high-throughput screening of thiophene carboxamide libraries is a powerful strategy for the discovery of novel kinase inhibitors. By combining thoughtful library design, robust assay development, and a rigorous hit validation cascade, researchers can efficiently identify high-quality starting points for drug discovery programs. The protocols and workflows outlined in this application note provide a comprehensive framework for successfully executing such a campaign. The continued exploration of the rich chemical space around the thiophene carboxamide scaffold holds great promise for the development of the next generation of targeted therapeutics.

References

  • Beckman Coulter. High-Throughput Screening (HTS).
  • Hudson Lab Autom
  • Microlit USA. Liquid-Handling in High-Throughput Screening.
  • Creative Biogene. Kinase Screening & Profiling Services.
  • BOC Sciences.
  • Charles River Laboratories. High-Throughput Screening (HTS) Services.
  • Drug Discovery World. A pragmatic approach to hit validation following biochemical high-throughput screening.
  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Reaction Biology.
  • ResearchGate. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties.
  • MDPI.
  • National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • National Institutes of Health.
  • National Institutes of Health. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase.
  • RSC Publishing. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity.
  • Oxford Academic. Comprehensive analysis of high-throughput screens with HiTSeekR.
  • Basicmedical Key.
  • IntechOpen.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • PubMed.
  • Thermo Fisher Scientific. Biochemical Kinase Assays.
  • PubMed. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties.
  • Cambridge MedChem Consulting.
  • National Institutes of Health.
  • ResearchGate. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors.
  • ResearchGate.
  • Ilac Bilimleri Dergisi. Synthesis of thiophene carboxamide derivatives as serotonin 5-HT4 receptor agonists.
  • Semantic Scholar. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitor.
  • PubMed. Large-scale High-throughput Screening Revealed 5'-(carbonylamino)
  • National Institutes of Health. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors.
  • PubMed. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors.
  • ACS Publications. Applications of High Throughput Chemistry to Medicinal Chemistry.

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Application Notes and Protocols for the N-acylation of Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-acylated 2-Aminothiophenes

Substituted 2-aminothiophenes are a cornerstone in medicinal chemistry and materials science, serving as crucial intermediates for a wide array of biologically active compounds and functional materials.[1][2] The N-acylation of the amino group at the C2 position of the thiophene ring is a pivotal transformation, enabling the synthesis of diverse derivatives such as thieno[2,3-d]pyrimidines, which are known for their broad spectrum of pharmacological activities.[3] The title compound, Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate, possesses a strategic substitution pattern, making its N-acylated derivatives prime candidates for drug discovery programs and the development of novel organic materials.

This guide provides a comprehensive overview and detailed protocols for the N-acylation of this compound, tailored for researchers, scientists, and professionals in drug development. The protocols are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower users to adapt and troubleshoot the reactions effectively.

Chemical Profile and Starting Material Synthesis

The starting material, this compound, can be synthesized via a modified Gewald reaction. This multicomponent reaction involves the condensation of a ketone (4-chloroacetophenone), an active methylene compound (methyl cyanoacetate), and elemental sulfur in the presence of a base catalyst like morpholine or diethylamine.[1][4]

Table 1: Physicochemical Properties of Key Reagents
CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceCAS Number
This compoundC₁₂H₁₀ClNO₂S283.73Off-white to yellow solid350989-57-0
Acetic AnhydrideC₄H₆O₃102.09Colorless liquid108-24-7
Acetyl ChlorideC₂H₃ClO78.50Colorless fuming liquid75-36-5
Glacial Acetic AcidC₂H₄O₂60.05Colorless liquid64-19-7
PyridineC₅H₅N79.10Colorless liquid110-86-1

Reaction Mechanism: Nucleophilic Acyl Substitution

The N-acylation of an amine is a classic example of a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride or acetyl chloride). This is followed by the elimination of a leaving group (acetate or chloride ion, respectively), resulting in the formation of a stable amide bond.[5]

Caption: General mechanism of N-acylation.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Acetic anhydride and acetyl chloride are corrosive and lachrymatory; handle with extreme care.[5][6][7]

Protocol 1: N-acetylation using Acetic Anhydride in Glacial Acetic Acid

This protocol is adapted from procedures for similar 2-aminothiophene-3-carboxylate derivatives and is recommended for its straightforward workup.

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • Glacial acetic acid (10-15 mL per gram of substrate)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in glacial acetic acid.

  • Addition of Acylating Agent: While stirring, add acetic anhydride (1.5 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes).

  • Workup: After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing crushed ice.

  • Isolation: Stir the mixture until the ice has melted completely. The N-acylated product will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: N-acetylation using Acetyl Chloride with a Base

This method is suitable when a non-acidic reaction medium is preferred. Pyridine acts as both a solvent and a base to neutralize the HCl byproduct.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.2 eq)

  • Pyridine (as solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask and cool the solution in an ice bath to 0-5 °C.

  • Addition of Acylating Agent: Add acetyl chloride (1.2 eq) dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Pour the reaction mixture into a separatory funnel containing cold dilute hydrochloric acid to neutralize the pyridine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Experimental_Workflow cluster_protocol1 Protocol 1: Acetic Anhydride cluster_protocol2 Protocol 2: Acetyl Chloride P1_Start Suspend Substrate in Acetic Acid P1_Add Add Acetic Anhydride P1_Start->P1_Add P1_React Reflux (15-30 min) P1_Add->P1_React P1_Workup Pour into Ice P1_React->P1_Workup P1_Isolate Filter Precipitate P1_Workup->P1_Isolate P1_Purify Recrystallize P1_Isolate->P1_Purify P2_Start Dissolve Substrate in Pyridine (0-5 °C) P2_Add Add Acetyl Chloride (dropwise) P2_Start->P2_Add P2_React Stir at Room Temp (1-2 h) P2_Add->P2_React P2_Workup Quench with dil. HCl P2_React->P2_Workup P2_Extract Extract with Organic Solvent P2_Workup->P2_Extract P2_Wash Wash with NaHCO₃ & Brine P2_Extract->P2_Wash P2_Isolate Dry and Concentrate P2_Wash->P2_Isolate P2_Purify Column Chromatography/Recrystallization P2_Isolate->P2_Purify

Caption: Comparative workflow for the two N-acylation protocols.

Characterization of the N-acylated Product

The successful synthesis of Methyl 2-(acetylamino)-4-(4-chlorophenyl)thiophene-3-carboxylate can be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data
TechniqueExpected Observations
¹H NMR Appearance of a new singlet corresponding to the acetyl methyl protons (around δ 2.2 ppm). A downfield shift of the NH proton, which will appear as a broad singlet.
¹³C NMR Appearance of a new carbonyl carbon signal from the amide group (around δ 168-170 ppm) and a methyl signal (around δ 23-25 ppm).
IR Spectroscopy Disappearance of the characteristic N-H stretching bands of the primary amine (two bands around 3300-3500 cm⁻¹). Appearance of a strong C=O stretching band for the amide (around 1660-1690 cm⁻¹) and an N-H stretching band for the secondary amide (around 3200-3300 cm⁻¹).
Mass Spectrometry The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the molecular weight of the N-acetylated product (C₁₄H₁₂ClNO₃S, MW: 325.77).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Deactivated acylating agent (hydrolyzed).Increase reaction time or temperature slightly. Use fresh acylating agent.
Low Yield Inefficient workup or purification. Side reactions.Optimize extraction and washing steps. Ensure the reaction is carried out under anhydrous conditions (especially for Protocol 2).
Formation of Multiple Products Di-acylation (less common for amines). Side reactions with the ester group.Use stoichiometric amounts of the acylating agent. Maintain lower reaction temperatures.
Difficulty in Product Isolation Product is soluble in the workup solvent.Try a different solvent for precipitation or extraction. Use salting out during extraction.

References

  • Mobinikhaledi, A., et al. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 24(12), 5399-5402. [Link]

  • Abdel-Wahab, B. F., et al. (2020). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. European Journal of Pharmaceutical Sciences, 155, 105544. [Link]

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-839. [Link]

  • International Journal of Pharmacy and Biological Sciences. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. IJPBS, 4(3), 837-845. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis of Some New Thieno[2,3-d]pyrimidine and Pyrido[2',3':6,5]pyrimido[4,5-b]quinoline Derivatives as Potential Antitumor Agents. Molecules, 21(8), 1043. [Link]

  • Hassan, A. S., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2849. [Link]

  • Riyadh, S. M., et al. (2011). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1679. [Link]

  • Guchhait, S. K., et al. (2012). Regioselective N-acylation of nitrogenous heterocyclic compounds. International Journal of ChemTech Research, 4(2), 527-533. [Link]

  • Amerigo Scientific. (n.d.). Methyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1395-1406. [Link]

  • Heravi, M. M., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Catalysts, 10(9), 1039. [Link]

  • Quora. (2020). What safety precautions should you take when working with acetic anhydride? [Link]

  • University of California, Merced. (2012). Glacial Acetic Acid Safety Data Sheet. [Link]

  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. [Link]

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The Versatile Precursor: Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate as a Gateway to Fused Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Aminothiophene Scaffold

In the landscape of medicinal chemistry and drug discovery, the 2-aminothiophene scaffold stands out as a privileged heterocyclic motif. Its inherent structural features, including the presence of multiple reactive sites, allow for its elaboration into a diverse array of complex fused heterocyclic systems.[1] Among the plethora of 2-aminothiophene derivatives, Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate has emerged as a particularly valuable precursor. The strategic placement of the amino, ester, and the 4-chlorophenyl groups provides a unique combination of electronic and steric properties, making it an ideal starting material for the synthesis of novel therapeutic agents. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of this key precursor and its subsequent transformation into medicinally relevant fused heterocycles, with a focus on the widely explored thieno[2,3-d]pyrimidine core. Thienopyrimidine scaffolds are considered bioisosteres of purine, a fundamental component of DNA and RNA, which underpins their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3]

Part 1: Synthesis of the Precursor via the Gewald Reaction

The most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald multicomponent reaction.[4] This one-pot synthesis involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.[5] For the synthesis of this compound, the key starting materials are 4-chloroacetophenone, methyl cyanoacetate, and elemental sulfur.

Causality Behind Experimental Choices:
  • Choice of Reactants: 4-chloroacetophenone provides the C4- and C5-positions of the thiophene ring, with the chlorophenyl group at C4. Methyl cyanoacetate contributes the C2- and C3-positions, incorporating the crucial amino and methyl carboxylate functionalities. Elemental sulfur serves as the source of the thiophene ring's sulfur atom.

  • Catalyst: A weak organic base, such as triethylamine or morpholine, is typically employed to facilitate the initial Knoevenagel condensation between the ketone and the active methylene compound.[6]

  • Solvent: Polar aprotic solvents like ethanol or dimethylformamide (DMF) are commonly used to ensure the solubility of the reactants and intermediates.

Experimental Workflow: Gewald Reaction

Gewald_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification R1 4-Chloroacetophenone ReactionVessel One-Pot Reaction R1->ReactionVessel R2 Methyl Cyanoacetate R2->ReactionVessel R3 Elemental Sulfur R3->ReactionVessel Catalyst Triethylamine Catalyst->ReactionVessel Solvent Ethanol Solvent->ReactionVessel Temperature 50-60°C Temperature->ReactionVessel Quench Quench with ice-water ReactionVessel->Quench Filter Filter precipitate Quench->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Product Methyl 2-amino-4-(4-chlorophenyl) thiophene-3-carboxylate Recrystallize->Product

Caption: Workflow for the Gewald synthesis of the precursor.

Protocol 1: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
4-Chloroacetophenone154.59101.55 g
Methyl Cyanoacetate99.09100.99 g (0.87 mL)
Elemental Sulfur32.06100.32 g
Triethylamine101.19101.01 g (1.38 mL)
Ethanol46.07-20 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroacetophenone (1.55 g, 10 mmol), methyl cyanoacetate (0.99 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (20 mL).

  • To this stirred suspension, add triethylamine (1.01 g, 10 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 50-60°C and maintain this temperature with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing crushed ice (approximately 50 g) with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • The crude product can be purified by recrystallization from ethanol to afford this compound as a crystalline solid.

Part 2: Application of the Precursor in the Synthesis of Fused Heterocycles

The strategic positioning of the amino and ester functionalities in this compound makes it an excellent substrate for a variety of cyclization reactions to form fused heterocyclic systems.[7] The most prominent among these are the thieno[2,3-d]pyrimidines, which are synthesized by reacting the precursor with various one-carbon electrophiles.

Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

The reaction of 2-aminothiophene-3-carboxylates with formamide or urea provides a direct route to thieno[2,3-d]pyrimidin-4(3H)-ones. These compounds are of significant interest due to their structural similarity to the quinazoline ring system found in many anticancer drugs.[8]

Reaction Pathway for Thieno[2,3-d]pyrimidine Synthesis

Thienopyrimidine_Synthesis cluster_reagents Cyclizing Agents Precursor Methyl 2-amino-4-(4-chlorophenyl) thiophene-3-carboxylate Reaction Cyclocondensation Precursor->Reaction Formamide Formamide Formamide->Reaction Route A Urea Urea Urea->Reaction Route B Product1 4-(4-chlorophenyl)thieno[2,3-d] pyrimidin-4(3H)-one Reaction->Product1 From Formamide Product2 2-Amino-4-(4-chlorophenyl)thieno[2,3-d] pyrimidin-4(3H)-one Reaction->Product2 From Urea

Caption: Routes to thieno[2,3-d]pyrimidines from the precursor.

Protocol 2: Synthesis of 4-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
This compound281.7551.41 g
Formamide45.04-15 mL

Procedure:

  • In a 50 mL round-bottom flask, place this compound (1.41 g, 5 mmol) and formamide (15 mL).

  • Heat the mixture to reflux (approximately 180-190°C) for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into cold water (50 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 3: Synthesis of 2-Amino-4-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
This compound281.7551.41 g
Urea60.06150.90 g
N,N-Dimethylformamide (DMF)73.09-10 mL

Procedure:

  • Combine this compound (1.41 g, 5 mmol) and urea (0.90 g, 15 mmol) in DMF (10 mL) in a 50 mL round-bottom flask.

  • Heat the mixture at 150-160°C for 5-7 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., DMF/water).

Conclusion: A Versatile Building Block for Drug Discovery

This compound serves as a readily accessible and highly versatile precursor for the synthesis of a wide range of fused heterocyclic compounds. The protocols detailed in this application note provide a solid foundation for researchers to explore the synthesis of novel thieno[2,3-d]pyrimidines and other related scaffolds. The inherent biological potential of these fused systems, particularly in the realm of oncology, underscores the importance of this precursor in modern drug discovery programs.[9] The straightforward and efficient synthetic routes outlined here enable the generation of diverse chemical libraries for biological screening, paving the way for the identification of new and potent therapeutic agents.

References

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Application Notes and Protocols for the Pharmacological Evaluation of Novel Thiophene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a potential therapeutic from laboratory discovery to clinical application is a rigorous one. Thiophene and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities.[1][2][3][4][5] This guide provides a detailed framework for the comprehensive pharmacological evaluation of novel thiophene compounds, emphasizing the causality behind experimental choices and the importance of self-validating protocols.

Introduction: The Thiophene Scaffold in Drug Discovery

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. Its unique structural and electronic properties enable it to interact effectively with various biological targets, leading to a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][3][5][6][7] The diverse biological activities of thiophene derivatives necessitate a systematic and robust evaluation process to identify promising lead compounds and elucidate their mechanisms of action.

Part 1: Foundational In Vitro Evaluation

The initial phase of pharmacological evaluation focuses on characterizing the compound's activity and safety profile in a controlled cellular environment. This stage is crucial for making informed decisions about which candidates should progress to more complex and costly in vivo studies.[8]

Cytotoxicity and Antiproliferative Activity

A fundamental first step is to assess the compound's general cytotoxicity and its specific antiproliferative effects against cancer cell lines. This helps to distinguish between broad cellular toxicity and targeted anticancer activity.

Causality: The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[9] By comparing the IC50 values (the concentration required to inhibit 50% of cell growth) against various cancer cell lines and a normal, non-cancerous cell line, we can determine the compound's potency and selectivity.[10][11] A high selectivity index (ratio of IC50 in normal cells to IC50 in cancer cells) is a desirable characteristic for a potential anticancer drug.[10]

Protocol 1: MTT Assay for Cytotoxicity and Antiproliferative Activity

  • Cell Seeding: Plate cells (e.g., HepG2 liver cancer, MCF-7 breast cancer, and a normal fibroblast line) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel thiophene compound in culture medium. The concentration range should be broad enough to determine the IC50 value (e.g., 0.01 µM to 100 µM). Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Data Presentation: Antiproliferative Activity of Exemplary Thiophene Compounds

CompoundCell LineIC50 (µM)Selectivity Index (Normal vs. Cancer)
Thiophene AHepG25.210.1
Thiophene AMCF-78.76.0
Thiophene ANormal Fibroblast52.5-
Doxorubicin (Control)HepG20.815.6
Doxorubicin (Control)MCF-71.111.4
Doxorubicin (Control)Normal Fibroblast12.5-
Target-Based Screening: Kinase Inhibition Assays

Many thiophene derivatives have been identified as potent kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[12] If the novel thiophene compound is designed to target a specific kinase, a direct enzymatic assay is essential to validate its inhibitory activity.

Causality: Kinase inhibitors often target the ATP-binding pocket of the enzyme.[12] An in vitro kinase assay directly measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. This provides direct evidence of on-target activity and allows for the determination of the IC50 value for the specific enzyme.[13]

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

  • Reagents: Recombinant human VEGFR-2 kinase, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, and the novel thiophene compound.

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate, and varying concentrations of the thiophene compound in a kinase reaction buffer.

  • Initiation: Start the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable method, such as a colorimetric or fluorescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Part 2: Elucidating the Mechanism of Action (MoA)

Understanding how a compound exerts its biological effects is a critical step in drug development.[8][14][15] MoA studies provide insights into the molecular pathways affected by the compound and can help identify potential biomarkers for patient stratification.

Apoptosis Induction

A common mechanism of action for anticancer drugs is the induction of apoptosis, or programmed cell death.[10]

Causality: Apoptosis is a tightly regulated process involving a cascade of caspases.[10] Assays that measure the activation of key executioner caspases, such as caspase-3 and caspase-7, provide direct evidence of apoptosis induction. Flow cytometry analysis using Annexin V and propidium iodide (PI) can distinguish between early apoptotic, late apoptotic, and necrotic cells.

Protocol 3: Caspase-3/7 Activity Assay

  • Cell Treatment: Treat cancer cells with the thiophene compound at its IC50 concentration for 24-48 hours.

  • Lysis: Lyse the cells to release the cellular contents.

  • Substrate Addition: Add a luminogenic caspase-3/7 substrate to the cell lysate.

  • Signal Measurement: Incubate at room temperature and measure the luminescence, which is proportional to the amount of active caspase-3/7.

Diagram: Apoptotic Pathway Induction

Thiophene Novel Thiophene Compound Mitochondria Mitochondria Thiophene->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 Activates Caspase9 Pro-caspase-9 Caspase9->Apoptosome ActiveCaspase37 Active Caspase-3/7 ActiveCaspase9->ActiveCaspase37 Activates Caspase37 Pro-caspase-3/7 Caspase37->ActiveCaspase37 Apoptosis Apoptosis ActiveCaspase37->Apoptosis Executes

Caption: Intrinsic pathway of apoptosis induced by a novel thiophene compound.

Receptor Binding Assays

If the thiophene compound is hypothesized to interact with a specific cell surface receptor, a receptor binding assay is necessary to confirm this interaction and determine the binding affinity.

Causality: Receptor binding assays directly measure the interaction between a ligand (the thiophene compound) and its receptor.[16][17] Competitive binding assays, using a radiolabeled or fluorescently labeled known ligand, can determine the affinity (Ki) of the unlabeled test compound for the receptor.[18][19]

Protocol 4: Competitive Receptor Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a labeled ligand, and varying concentrations of the unlabeled novel thiophene compound.

  • Incubation: Incubate to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the unbound labeled ligand using a filtration method.

  • Detection: Quantify the amount of bound labeled ligand using a scintillation counter or fluorescence reader.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the thiophene compound to determine the IC50, from which the Ki can be calculated.

Part 3: ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties is crucial to avoid late-stage failures in drug development.[11][20][21][22]

Metabolic Stability

Metabolic stability provides an indication of how quickly a compound is metabolized by liver enzymes, which influences its half-life and bioavailability in vivo.[23][24]

Causality: The liver is the primary site of drug metabolism.[25] In vitro assays using liver microsomes or hepatocytes, which contain the major drug-metabolizing enzymes (e.g., cytochrome P450s), can predict the metabolic clearance of a compound.[24][26][27]

Protocol 5: Metabolic Stability Assay in Human Liver Microsomes

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, NADPH (as a cofactor), and the novel thiophene compound in a phosphate buffer.

  • Time Course: Incubate the mixture at 37°C and collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percentage of the remaining parent compound versus time to determine the rate of metabolism and calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Diagram: In Vitro to In Vivo Extrapolation Workflow

InVitro In Vitro Metabolic Stability Assay (Microsomes/Hepatocytes) CLint Calculate In Vitro Intrinsic Clearance (CLint) InVitro->CLint InVivoPrediction Predict In Vivo Pharmacokinetic Parameters (e.g., Hepatic Clearance, Half-life) CLint->InVivoPrediction GoNoGo Go/No-Go Decision for In Vivo Studies InVivoPrediction->GoNoGo

Caption: Workflow for predicting in vivo pharmacokinetics from in vitro data.

hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[28][29] Therefore, assessing a compound's potential to inhibit the hERG channel is a critical safety evaluation.[30][31]

Causality: The hERG channel plays a crucial role in the repolarization phase of the cardiac action potential.[29][31] Inhibition of this channel can lead to a prolongation of the QT interval, which can trigger a life-threatening arrhythmia called Torsades de Pointes.[28][31] The patch-clamp technique is the gold standard for directly measuring the effect of a compound on the hERG channel current.[29]

Protocol 6: Automated Patch-Clamp Assay for hERG Inhibition

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Compound Application: Apply a range of concentrations of the novel thiophene compound to the cells while recording the hERG channel current using an automated patch-clamp system.

  • Data Acquisition: Record the current before and after the application of the compound.

  • Data Analysis: Calculate the percentage of hERG current inhibition at each concentration and determine the IC50 value.

Part 4: In Vivo Efficacy and Pharmacokinetics

Promising candidates from in vitro studies are advanced to in vivo models to evaluate their efficacy and pharmacokinetic (PK) profile in a whole organism.

Xenograft Models for Anticancer Efficacy

Causality: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model to assess the in vivo antitumor activity of a compound.[32] This model allows for the evaluation of the compound's ability to inhibit tumor growth in a living system.

Protocol 7: In Vivo Efficacy in a Xenograft Mouse Model

  • Tumor Implantation: Implant human cancer cells (e.g., HepG2) subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the novel thiophene compound and a vehicle control via a relevant route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated group to the control group.

Pharmacokinetic Studies

Causality: PK studies determine how an organism affects a drug, including its absorption, distribution, metabolism, and excretion over time.[33] This information is essential for determining the appropriate dosing regimen and for understanding the relationship between drug exposure and efficacy.

Protocol 8: In Vivo Pharmacokinetic Study in Rodents

  • Dosing: Administer a single dose of the novel thiophene compound to rodents (e.g., rats) via both intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at multiple time points after dosing.

  • Plasma Analysis: Separate the plasma and quantify the concentration of the thiophene compound using LC-MS/MS.

  • Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Data Presentation: Pharmacokinetic Parameters of a Novel Thiophene Compound

ParameterIV AdministrationPO Administration
Dose (mg/kg)210
Cmax (ng/mL)1500850
Tmax (h)0.11.0
AUC (ng*h/mL)25005000
Half-life (h)2.53.0
Bioavailability (%)-40

Conclusion

The pharmacological evaluation of novel thiophene compounds requires a multi-faceted and systematic approach. By integrating in vitro assays, mechanism of action studies, ADME/Tox profiling, and in vivo efficacy and pharmacokinetic studies, researchers can build a comprehensive understanding of a compound's therapeutic potential and its suitability for further development. The protocols and frameworks outlined in this guide provide a robust foundation for advancing novel thiophene derivatives from the bench to the clinic.

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Sources

Troubleshooting & Optimization

Gewald Reaction Technical Support Center: A Guide to Optimizing 2-Aminothiophene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gewald reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of their 2-aminothiophene syntheses. Here, we will delve into the intricacies of this powerful multicomponent reaction, offering troubleshooting advice, frequently asked questions, and detailed protocols grounded in scientific principles.

I. Troubleshooting Guide: Overcoming Common Hurdles in the Gewald Reaction

This section addresses specific issues that can arise during the synthesis of 2-aminothiophenes via the Gewald reaction, providing potential causes and actionable solutions.

Issue 1: Low to No Product Yield

A low or nonexistent yield is one of the most common frustrations encountered. The root cause often lies in one of the initial steps of the reaction cascade.

Potential Causes & Solutions:

  • Inefficient Knoevenagel Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is a critical first step.[1][2] If this step is slow or fails, the subsequent sulfur addition and cyclization cannot proceed.

    • Solution:

      • Verify Reagent Purity: Impurities in starting materials can inhibit the reaction.[3] Consider purifying the carbonyl compound and the active methylene nitrile (e.g., by distillation) if their purity is questionable.

      • Optimize Base Selection: The choice of base is crucial. While morpholine is commonly used and often effective, other amine bases like piperidine or triethylamine can be screened.[3] For less reactive ketones, a stronger base might be necessary.[4] Recent studies have also explored catalytic amounts of conjugate acid-base pairs, such as piperidinium borate, which can significantly improve yields and reaction times.[5]

      • Two-Step Procedure: For particularly challenging substrates, such as sterically hindered ketones, a two-step approach can be more effective.[4][6] First, isolate the α,β-unsaturated nitrile from the Knoevenagel condensation. Then, in a separate step, react the purified intermediate with sulfur and a base.[4]

  • Poor Sulfur Reactivity: Elemental sulfur needs to be effectively incorporated into the reaction intermediate.

    • Solution:

      • Use Finely Powdered Sulfur: Ensure the elemental sulfur is finely powdered to maximize its surface area and improve dispersion in the reaction mixture.[7]

      • Temperature Control: The reaction temperature influences the rate of sulfur addition. While higher temperatures can increase the rate, they can also lead to the formation of unwanted byproducts and polymerization.[4] Careful temperature optimization is key.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of byproducts and incomplete conversion.

    • Solution: Carefully measure all reagents to ensure the correct stoichiometry. An excess of the ketone or active methylene compound can lead to self-condensation or other side reactions.[8]

Issue 2: Formation of a Dark Brown or Tarry Reaction Mixture

The appearance of a dark, tarry substance often indicates polymerization or the formation of complex polysulfides, which can complicate product isolation and reduce yield.

Potential Causes & Solutions:

  • Excessively High Reaction Temperature: High temperatures can promote polymerization of starting materials or intermediates.[4]

    • Solution: Carefully control the reaction temperature. A systematic screening of temperatures can help identify the optimal range for your specific substrates, balancing reaction rate with byproduct formation.

  • Impure Reagents: Impurities can act as catalysts for unwanted side reactions.

    • Solution: As mentioned previously, ensure the purity of all starting materials.[3]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to decomposition and byproduct formation.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Quench the reaction once the starting materials have been consumed to prevent the formation of degradation products.

Issue 3: Significant Byproduct Formation (e.g., Dimerization)

The formation of undesired side products can significantly reduce the yield of the desired 2-aminothiophene.

Potential Causes & Solutions:

  • Dimerization of the α,β-Unsaturated Nitrile: The Knoevenagel adduct can undergo intermolecular dimerization, a common competing reaction.[4][6]

    • Solution:

      • Temperature Optimization: The rate of dimerization is often highly sensitive to temperature.[4] Experiment with different temperatures to find a range that favors the intramolecular cyclization.

      • Controlled Reagent Addition: Slow, controlled addition of the reagents can sometimes favor the desired intramolecular reaction over the intermolecular dimerization.[4]

      • Solvent Modification: The choice of solvent can influence the relative rates of the desired reaction and side reactions.[4] Screening different solvents may be beneficial. Common solvents include ethanol, methanol, isopropanol, THF, and DMF.[7]

Troubleshooting Workflow Diagram

Gewald_Troubleshooting start Low Yield or No Product check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_reagents->start Impure/Incorrect optimize_base Optimize Base Selection check_reagents->optimize_base Reagents OK control_temp Control Reaction Temperature optimize_base->control_temp two_step Consider Two-Step Procedure optimize_base->two_step For Hindered Substrates monitor_rxn Monitor Reaction by TLC control_temp->monitor_rxn purify Purify Intermediate two_step->purify success Improved Yield monitor_rxn->success Reaction Complete tar Tarry Mixture? monitor_rxn->tar Tarry Mixture byproduct Byproduct Formation? monitor_rxn->byproduct Byproducts Observed purify->success tar->control_temp Lower Temperature dimer Dimerization? byproduct->dimer adjust_addition Adjust Reagent Addition Rate dimer->adjust_addition adjust_addition->control_temp

Caption: A workflow for troubleshooting low yields in the Gewald reaction.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the Gewald reaction.

Q1: What is the generally accepted mechanism for the Gewald reaction?

The Gewald reaction is a one-pot synthesis that proceeds through a sequence of condensation, sulfur addition, and cyclization.[1] The generally accepted pathway involves:

  • Knoevenagel Condensation: A base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[1][2]

  • Sulfur Addition: The addition of elemental sulfur to the α,β-unsaturated intermediate. The exact mechanism of this step is complex and still under investigation, but it is thought to involve the formation of polysulfide intermediates.[2][9]

  • Cyclization and Tautomerization: An intramolecular cyclization followed by tautomerization to yield the stable 2-aminothiophene product.[1][2]

Gewald Reaction Mechanism Diagram

Gewald_Mechanism ketone Ketone/Aldehyde knoevenagel α,β-Unsaturated Nitrile (Knoevenagel Adduct) ketone->knoevenagel Knoevenagel Condensation nitrile Active Methylene Nitrile nitrile->knoevenagel Knoevenagel Condensation sulfur Elemental Sulfur (S₈) sulfur_adduct Sulfur Adduct sulfur->sulfur_adduct base Base base->knoevenagel knoevenagel->sulfur_adduct Sulfur Addition product 2-Aminothiophene sulfur_adduct->product Cyclization & Tautomerization

Caption: The accepted mechanism of the Gewald reaction.

Q2: What are the key parameters that influence the yield of the Gewald reaction?

The success and yield of the Gewald reaction are highly dependent on several factors:

  • Purity of Starting Materials: High purity of the carbonyl compound, active methylene compound, and sulfur is crucial.[8]

  • Choice of Solvent and Catalyst: The solvent and base play a significant role in the reaction rate and selectivity.[8]

  • Reaction Temperature: Temperature affects the rates of both the desired reaction and potential side reactions.[8]

  • Concentration of Reactants: The concentration of the reactants can influence the reaction kinetics.

Q3: Can microwave irradiation be used to improve the Gewald reaction?

Yes, microwave irradiation has been shown to be beneficial for the Gewald reaction. It can significantly reduce reaction times and, in some cases, improve product yields.[2][8]

Q4: What are some common variations of the Gewald reaction?

While the classic three-component reaction is most common, several variations exist. One notable variation involves starting with a pre-formed α-mercaptoketone or its dimer, which then reacts with an active methylene nitrile.[6][10]

III. Experimental Protocol: A Validated Method for 2-Aminothiophene Synthesis

This protocol provides a detailed, step-by-step methodology for a typical Gewald reaction. The explanations for each step are intended to create a self-validating system for the user.

Materials:

  • Ketone or Aldehyde (1.0 eq.)

  • Active Methylene Nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq.)

  • Elemental Sulfur (1.1 eq.)

  • Base (e.g., morpholine or piperidine) (0.2-1.0 eq.)

  • Solvent (e.g., ethanol, methanol, or DMF)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add the ketone or aldehyde, the active methylene nitrile, and the solvent. The choice of solvent can be critical; ethanol is a common starting point.

    • Causality: Dissolving the reactants in a suitable solvent ensures they are well-mixed, facilitating the initial condensation step.

  • Addition of Base and Sulfur:

    • Begin stirring the mixture and add the base. The amount of base can be catalytic or stoichiometric depending on the specific reaction.

    • Add the finely powdered elemental sulfur to the reaction mixture.

    • Causality: The base catalyzes the Knoevenagel condensation. The fine powder form of sulfur increases its surface area, promoting its reaction with the intermediate.

  • Reaction:

    • Heat the reaction mixture to a specified temperature (typically between 50-80 °C).[8]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[8]

    • Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. TLC monitoring prevents unnecessary heating, which could lead to byproduct formation.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water with vigorous stirring.

    • Causality: Cooling the reaction mixture stops the reaction. Pouring it into ice-cold water often causes the product, which is typically a solid and less soluble in water, to precipitate.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold water, followed by a small amount of cold ethanol or another suitable solvent to remove impurities.[8]

    • The crude product can be further purified by recrystallization or column chromatography.

    • Causality: Filtration separates the solid product from the reaction solvent and soluble impurities. Washing with cold solvents removes residual impurities without dissolving a significant amount of the product. Recrystallization or chromatography is used to obtain a highly pure final product.

IV. Data Presentation: Impact of Reaction Conditions on Yield

The following tables summarize quantitative data from various studies, showcasing the impact of different catalysts and conditions on the yield of 2-aminothiophenes.

Table 1: Effect of Different Bases on the Yield of a Model Gewald Reaction *

EntryBase (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
1NoneEthanol6014400[5]
2Piperidinium Borate (10)Ethanol603092[5]
3Piperidinium Borate (15)Ethanol602594[5]
4Piperidinium Borate (20)Ethanol602096[5]
5Pyrrolidinium Borate (20)Ethanol602592[5]
6Morpholinium Borate (20)Ethanol603089[5]

*Model Reaction: Cyclohexanone (1 mmol), malononitrile (1 mmol), and sulfur (1 mmol).

Table 2: Influence of Solvent on Yield in a Domino Thiophene Synthesis *

EntrySolventTemperatureYield (%)Reference
1EthanolRT92[8]
2MethanolRT85[8]
3AcetonitrileRT78[8]
4DichloromethaneRT65[8]
5TolueneRT50[8]

*Reaction of thioaurone and malononitrile.

V. References

  • Sabnis, R. W. (1994). The Gewald multicomponent reaction. Sulfur Reports, 16(1), 1-17. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Wikipedia. Gewald reaction. [Link]

  • Jorgensen, K. A., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Jorgensen, K. A., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Doré, G. M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100799. [Link]

  • Li, J. T., et al. (2010). Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction Under Ultrasonic Aqueous Conditions. Synthetic Communications, 40(16), 2449-2457. [Link]

  • Khosravi, I., et al. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • McKibben, B. P., et al. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters, 42(41), 7181-7184. [Link]

  • Tella, A. C., et al. (2016). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 21(11), 1500. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Sridhar, M., et al. (2010). A green chemistry approach to gewald reaction. Der Pharma Chemica, 2(4), 323-328. [Link]

Sources

Technical Support Center: Purifying Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing the Gewald aminothiophene synthesis to prepare this valuable intermediate. As practitioners in the field know, while the one-pot Gewald reaction is a powerful tool for constructing highly substituted 2-aminothiophenes, the purification of the resulting product can present significant challenges.[1][2]

This document provides in-depth, field-tested insights in a direct question-and-answer format to address the specific issues you may encounter. We will delve into the causality behind these challenges and offer robust, step-by-step protocols to overcome them, ensuring you can achieve high purity and yield.

Section 1: Troubleshooting the Crude Reaction Mixture

The appearance of your crude product post-reaction is the first diagnostic checkpoint. Issues at this stage often stem from the intricacies of the Gewald reaction mechanism itself, which proceeds through a Knoevenagel condensation followed by the addition of elemental sulfur and subsequent cyclization.[3][4]

Question 1: My reaction mixture is a dark brown, tarry, or black solid after work-up. What is the likely cause and how can I proceed with purification?

Answer:

This is the most common issue encountered in Gewald synthesis and is almost always indicative of the formation of complex polysulfides and potential polymerization of reaction intermediates.[5]

  • Causality: The reaction between the Knoevenagel intermediate, elemental sulfur (S₈), and the base catalyst can lead to the formation of various anionic polysulfide chains.[6] If the reaction temperature is too high or the reaction time is excessively long, these reactive intermediates can polymerize or degrade into complex, insoluble, and intensely colored materials.[5]

  • Immediate Action & Protocol: Do not attempt to directly load this tarry material onto a silica gel column. You will contaminate your column and achieve poor separation. An initial clean-up is essential.

    Protocol: Activated Carbon Decolorization [7]

    • Dissolution: Dissolve the crude product in a suitable solvent where the desired compound is highly soluble, such as ethyl acetate, acetone, or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.

    • Carbon Addition: To the solution, add activated carbon (charcoal). Start with approximately 10-20% of the crude product's weight.

    • Heating: Gently heat the mixture to 40-50°C and stir for 15-30 minutes. Avoid boiling, as this can sometimes cause dissolved impurities to re-adsorb onto your product.

    • Hot Filtration: Prepare a pad of Celite® or a fluted filter paper in a funnel and perform a hot filtration to remove the activated carbon. The Celite pad is crucial as fine carbon particles can pass through standard filter paper.

    • Solvent Removal: Concentrate the clear, filtered solution under reduced pressure. The resulting solid should be significantly lighter in color (typically yellow to light brown) and more amenable to further purification.

Section 2: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying multi-gram quantities of this compound, provided a suitable solvent system can be identified.

Question 2: My compound "oils out" of solution instead of forming crystals. What am I doing wrong and how can I induce crystallization?

Answer:

"Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline lattice. This is common when the compound's melting point is lower than the boiling point of the solvent or if the solution is cooled too rapidly.[8]

  • Causality: The solubility of your compound is too high in the chosen solvent, even at room temperature, or the solution is becoming supersaturated too quickly for crystal nucleation to occur in an orderly fashion. For this compound, its combination of a polar amino-ester head and a large non-polar aryl tail can make solvent selection tricky.

  • Troubleshooting Workflow:

    G start Product 'Oils Out' step1 Re-heat solution to re-dissolve the oil start->step1 step2 Add more of the 'good' solvent (5-10% volume increase) step1->step2 step3 Allow solution to cool SLOWLY to room temperature step2->step3 step4 Is the solution still clear? step3->step4 step5 Scratch inner surface of the flask with a glass rod step4->step5 Yes end_success Crystals Form step4->end_success No, crystals forming step6 Add a seed crystal (if available) step5->step6 step7 Place flask in an ice bath or refrigerator step6->step7 step7->end_success end_fail Still Oily/No Crystals: Re-evaluate solvent system step7->end_fail

    Caption: Workflow for troubleshooting "oiling out" during recrystallization.

Question 3: What are the best solvent systems for recrystallizing this specific aminothiophene?

Answer:

A good recrystallization solvent should dissolve the compound when hot but not when cold. Given the molecule's structure, both single and binary solvent systems can be effective. A systematic approach to solvent screening is recommended.

Solvent SystemTypeRationale & Comments
Isopropanol (IPA) or Ethanol (EtOH) SingleGood starting point. The alcohol interacts well with the polar amine and ester groups, while the alkyl chain helps solubilize the non-polar rings at elevated temperatures.
Ethyl Acetate / Hexanes BinaryDissolve the compound in a minimum amount of hot ethyl acetate (the "good" solvent). Slowly add hexanes (the "poor" solvent) until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly.[9]
Toluene SingleAromatic solvents can be very effective for compounds containing multiple aryl rings. Tends to produce high-quality crystals, but solubility might be high even at room temperature, potentially reducing yield.
Methanol / Water BinarySimilar to the Ethyl Acetate / Hexanes system. Dissolve in hot methanol and titrate with water until persistent cloudiness appears. This can be effective but increases the risk of "oiling out" if not performed carefully.[9]
Caption: Recommended solvent systems for the recrystallization of this compound.

Section 3: Troubleshooting Column Chromatography

When high purity is required or recrystallization fails, flash column chromatography is the method of choice. However, the basic 2-amino group on the thiophene ring is a known source of complications.

Question 4: My compound streaks badly on the silica gel column, resulting in broad peaks, poor separation, and low recovery. Why is this happening?

Answer:

This is a classic problem when purifying basic compounds, especially primary and secondary amines, on standard silica gel.

  • Causality: Silica gel is an acidic stationary phase (pKa ≈ 4.5) due to the presence of surface silanol (Si-OH) groups. The basic 2-amino group (pKa of aniline is ≈ 4.6) on your thiophene can undergo strong acid-base interactions with the silica surface. This causes a portion of your compound to bind irreversibly or elute very slowly, leading to significant peak tailing (streaking) and loss of material on the column.[10]

  • Solution & Protocol: The key is to neutralize the acidic sites on the silica gel by modifying the mobile phase.

    Protocol: Flash Chromatography with a Mobile Phase Modifier

    • Select a Base Solvent System: Using Thin Layer Chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for your product. A good starting point is a gradient of Hexanes:Ethyl Acetate.

    • Add a Modifier: To your chosen eluent, add 0.5-1% triethylamine (TEA) or ammonia solution. For example, for 1 liter of eluent, add 5-10 mL of TEA.[10] The TEA is a stronger base that will preferentially bind to the acidic silanol groups, allowing your aminothiophene to pass through the column without strong, undesirable interactions.

    • Column Packing: Pack your column using the mobile phase that already contains the TEA modifier.

    • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. For better resolution, consider "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[11]

    • Elution: Run the column as usual, collecting fractions and monitoring by TLC. The peaks should be significantly sharper and more symmetrical, leading to better separation and higher recovery.

    • Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase, such as neutral alumina or an amine-functionalized silica gel column.[12]

    Caption: Decision tree for selecting a primary purification method.

Section 4: Purity Assessment & FAQs

Question 5: How do I confirm the identity and purity of my final product?

Answer:

Confirmation should be done using a combination of spectroscopic and physical methods.

  • Appearance: The pure compound is typically a pale yellow to off-white solid.

  • Melting Point: A sharp melting point range is a good indicator of purity.

  • TLC: A single spot in multiple solvent systems is indicative of high purity.

  • NMR Spectroscopy:

    • ¹H NMR: Expect to see signals for the aromatic protons on the chlorophenyl ring (two doublets), a singlet for the thiophene proton, a broad singlet for the NH₂ protons (which may exchange with D₂O), and a singlet for the methyl ester protons.

    • ¹³C NMR: Will show characteristic peaks for the carbonyl ester, the aromatic and thiophene carbons.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the molecular weight of the compound (C₁₂H₁₀ClNO₂S, MW: 267.73 g/mol ).

  • Infrared (IR) Spectroscopy: Look for characteristic stretches for the N-H bonds of the amine (around 3300-3500 cm⁻¹), the C=O of the ester (around 1680-1710 cm⁻¹), and C-Cl and C-S bonds.

By systematically addressing these common challenges with an understanding of the underlying chemical principles, you can significantly improve the efficiency and success rate of your purification of this compound.

References

  • Sharma, J., & Champagne, P. A. (2020). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Gewald reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • Sharma, J., & Champagne, P. A. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Sharma, J., & Champagne, P. A. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 85(15), 9638-9646. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]

  • PUTERová, Z., S., & J., K. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 209-246. [Link]

Sources

Side product formation in the synthesis of 2-aminothiophene-3-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-aminothiophene-3-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side product formations encountered during this crucial synthetic transformation, with a primary focus on the Gewald reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in mechanistic principles and practical, field-proven insights.

I. Understanding the Landscape: The Gewald Reaction and Its Challenges

The Gewald three-component reaction is a cornerstone for the synthesis of polysubstituted 2-aminothiophenes, valued for its convergence and atom economy.[1][2] It typically involves the condensation of a carbonyl compound, an active methylene nitrile (such as an alkyl cyanoacetate), and elemental sulfur in the presence of a base.[1] While powerful, this one-pot reaction is not without its complexities, often leading to side product formation and challenges in achieving high purity and yield. This guide will address the most common issues encountered in the synthesis of 2-aminothiophene-3-carboxylates.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture has turned into a dark brown, tarry mess. What is happening and how can I prevent it?

A1: Root Cause Analysis

A dark, tarry reaction mixture is a frequent observation in the Gewald synthesis and is most commonly attributed to the formation of complex polysulfides and subsequent polymerization.[3] This is often exacerbated by:

  • Excessively High Temperatures: High reaction temperatures can promote the uncontrolled reaction of elemental sulfur with itself and other components in the reaction mixture, leading to the formation of long-chain polysulfides and polymers.[3]

  • Purity of Starting Materials: Impurities in the starting materials, particularly the sulfur, can catalyze these unwanted side reactions.

Troubleshooting Protocol:

  • Temperature Control is Critical:

    • Maintain a moderate reaction temperature, typically between 40-60°C. Avoid aggressive heating. A systematic temperature screen can help identify the optimal range for your specific substrates.

    • Consider adding the reagents, especially the base, portion-wise to better control the reaction exotherm.

  • Ensure High Purity of Reagents:

    • Use high-purity, finely powdered elemental sulfur for better dispersion and reactivity.

    • Ensure your carbonyl compound and cyanoacetate are free from impurities. Distillation or recrystallization of starting materials may be necessary if purity is a concern.

  • Solvent Selection:

    • Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are commonly used.[4] The choice of solvent can influence the solubility of intermediates and the reaction rate. Experiment with different solvents to find the optimal conditions for your specific substrates.

Expected Outcome: By carefully controlling the temperature and using high-purity reagents, the formation of tarry byproducts should be significantly reduced, leading to a cleaner reaction mixture and easier product isolation.

Q2: I am observing a significant amount of a high-molecular-weight byproduct in my crude NMR and MS. What is it and how can I minimize its formation?

A2: Identification of the Dimer Byproduct

The most common high-molecular-weight byproduct in the Gewald reaction is a dimer of the α,β-unsaturated nitrile intermediate.[3][4] The formation of this dimer is a significant competing reaction pathway.[4]

Mechanism of Dimer Formation:

The dimerization proceeds through a well-established mechanism:

  • Michael Addition: The base in the reaction deprotonates the Knoevenagel condensation product (the α,β-unsaturated nitrile), which then acts as a nucleophile in a Michael addition to another molecule of the α,β-unsaturated nitrile.[5]

  • Thorpe-Ziegler Cyclization: The resulting intermediate undergoes an intramolecular Thorpe-Ziegler cyclization to form a six-membered ring.[4]

Troubleshooting Protocol to Minimize Dimerization:

  • Optimize Reaction Temperature: The formation of the dimer is highly sensitive to temperature. Lowering the reaction temperature can often favor the desired intramolecular cyclization of the sulfur adduct over the intermolecular dimerization.[3]

  • Controlled Reagent Addition: Slow, controlled addition of the base can help to maintain a low concentration of the deprotonated intermediate, thereby disfavoring the bimolecular dimerization reaction.

  • Choice of Base: The choice of base can significantly impact the selectivity of the reaction. While stronger bases may accelerate the initial condensation, they can also promote dimerization. A comparative study of bases is recommended. Morpholine is a commonly used base that often provides a good balance of reactivity and selectivity.[6]

  • Solvent Effects: The polarity of the solvent can influence the relative rates of the desired reaction and the dimerization. Experimenting with different solvents can help to optimize the reaction for the desired product.

Expected Outcome: By implementing these strategies, the formation of the dimer byproduct can be significantly suppressed, leading to a higher yield and purity of the desired 2-aminothiophene-3-carboxylate.

Q3: My reaction yield is low, even without significant side product formation. What are the likely causes?

A3: Addressing Low Conversion

Low yields in the Gewald reaction can often be traced back to an inefficient initial Knoevenagel condensation.[7] This is the crucial first step that forms the α,β-unsaturated nitrile intermediate.

Troubleshooting Protocol for Low Conversion:

  • Base Selection and Stoichiometry:

    • The choice of base is critical. For less reactive ketones, a stronger base or a different class of base might be necessary. Screening bases like piperidine, morpholine, or triethylamine can be beneficial.[3]

    • Ensure the correct stoichiometry of the base is used. While catalytic amounts can be effective in some cases, stoichiometric amounts are often required.

  • Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[3]

    • For reactions run in a non-polar solvent like toluene, a Dean-Stark apparatus can be used to remove water azeotropically.

    • The addition of a dehydrating agent can also be beneficial.

  • Two-Step Procedure for Challenging Substrates: For sterically hindered or less reactive ketones, a one-pot Gewald synthesis may be inefficient. A two-step procedure is often more effective:[3]

    • Step 1: Isolate the α,β-unsaturated nitrile from the Knoevenagel condensation.

    • Step 2: In a separate step, react the purified intermediate with sulfur and a base.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to improve yields and significantly reduce reaction times for the Gewald reaction, especially for challenging substrates.[1]

Expected Outcome: By optimizing the Knoevenagel condensation step, the overall yield of the 2-aminothiophene-3-carboxylate can be significantly improved.

III. Purification Strategies

Effective purification is crucial for obtaining high-purity 2-aminothiophene-3-carboxylates.

Recrystallization:

Recrystallization is an effective method for purifying solid products.[8][9]

  • Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for 2-aminothiophene derivatives include ethanol, ethanol/water mixtures, and ethyl acetate/hexane mixtures.[10] A systematic solvent screen is recommended to find the optimal conditions.[8]

Flash Column Chromatography:

For complex mixtures or oily products, flash column chromatography is the preferred purification method.[11][12]

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of 2-aminothiophene derivatives.[10]

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis, aiming for an Rf value of 0.2-0.3 for the desired product.[12]

  • Dry Loading: For compounds that are not very soluble in the initial mobile phase, dry loading onto silica gel is recommended to improve separation.[12]

General Protocol for Flash Chromatography:

  • Determine the optimal solvent system using TLC.

  • Prepare the column with silica gel.

  • Load the crude product (either as a concentrated solution or dry-loaded).

  • Elute the column with the predetermined solvent system, gradually increasing the polarity if a gradient is used.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

IV. Data Presentation & Visualization

Table 1: Influence of Reaction Conditions on Gewald Synthesis

ParameterConditionEffect on Desired ProductEffect on Side ProductsRecommendation
Temperature Low (e.g., RT - 40°C)Slower reaction rateLower dimer and polymer formationOptimal for selectivity, may require longer reaction times.
Moderate (40-60°C)Good reaction rateModerate dimer and polymer formationA good starting point for optimization.
High (> 70°C)Faster reaction rate, potential decompositionSignificant increase in tar and polymer formationGenerally to be avoided.
Base Weak (e.g., Triethylamine)Slower condensationMay suppress dimerizationCan be effective, but may require longer reaction times.
Moderate (e.g., Morpholine)Good condensation rateBalanced selectivityA common and often optimal choice.[6]
Strong (e.g., Piperidine)Fast condensationIncreased risk of dimerizationUse with caution, especially at higher temperatures.
Solvent Polar (e.g., Ethanol, DMF)Generally good solubility of intermediatesCan influence reaction ratesCommon choices for Gewald synthesis.[4]
Non-polar (e.g., Toluene) with water removalCan drive condensation equilibriumMay alter selectivityUseful for two-step procedures with a Dean-Stark trap.

Diagrams:

Gewald_Reaction_Pathway cluster_main Gewald Reaction Pathway cluster_side Side Product Formation Start Carbonyl Compound + Active Methylene Nitrile Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base Intermediate α,β-Unsaturated Nitrile Knoevenagel->Intermediate SulfurAdd Sulfur Addition & Cyclization Intermediate->SulfurAdd Sulfur, Base Dimer Dimer Byproduct Intermediate->Dimer Michael Addition, Thorpe-Ziegler Cyclization Intermediate->Dimer Product 2-Aminothiophene-3-carboxylate SulfurAdd->Product Tarry Tarry Polysulfides/ Polymers SulfurAdd->Tarry High Temperature SulfurAdd->Tarry

Caption: Main and side reaction pathways in the Gewald synthesis.

Troubleshooting_Workflow Start Gewald Reaction Issue LowYield Low Yield? Start->LowYield Tarry Tarry Mixture? LowYield->Tarry No OptimizeKnoevenagel Optimize Knoevenagel: - Stronger Base - Water Removal - Two-Step Procedure LowYield->OptimizeKnoevenagel Yes Dimer High MW Byproduct? Tarry->Dimer No ControlTemp Control Temperature: - Lower Temp (40-60°C) - Portion-wise Addition Tarry->ControlTemp Yes MinimizeDimer Minimize Dimerization: - Lower Temperature - Slow Reagent Addition - Optimize Base Dimer->MinimizeDimer Yes Purify Purification: - Recrystallization - Flash Chromatography Dimer->Purify No

Caption: Troubleshooting workflow for common Gewald reaction issues.

V. References

  • The Gewald multicomponent reaction. Molecular Diversity, 2011, 15(1), 3-33.

  • A green chemistry approach to gewald reaction. Der Pharma Chemica, 2015, 7(1), 248-251.

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010, 2010(1), 209-246.

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.

  • How To: Purify by Crystallization. University of Rochester, Department of Chemistry.

  • troubleshooting low yields in domino reactions for thiophene synthesis. BenchChem.

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate.

  • A green chemistry approach to gewald reaction. Der Pharma Chemica, 2015, 7(1), 248-251.

  • common side reactions in the Gewald synthesis of aminothiophenes. BenchChem.

  • Flash Chromatography Basics. Sorbent Technologies, Inc..

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.

  • Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central.

  • Gewald reaction. Wikipedia.

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. J-STAGE.

  • Gewald Reaction. Organic Chemistry Portal.

  • The Gewald reaction in dye chemistry. ResearchGate.

  • Successful Flash Chromatography. King Group.

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ResearchGate.

  • Flash Column Chromatography Guide. MIT OpenCourseWare.

  • General Methods for Flash Chromatography Using Disposable Columns. Krishgen Biosystems.

  • General methods for flash chromatography using disposable columns. PMC - NIH.

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv.

  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate.

  • The versatility and synthetic utility of Gewald reaction. OMICS International.

Sources

Stability issues of Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Introduction

Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate is a key heterocyclic building block utilized in the synthesis of various pharmacologically active compounds.[1][2][3] Its structural integrity in solution is paramount for generating reliable and reproducible data in screening campaigns, medicinal chemistry, and developmental studies. This guide provides an in-depth analysis of the potential stability issues associated with this molecule, offering troubleshooting advice and validated protocols to help researchers maintain compound fidelity throughout their experimental workflows. The primary instability concerns stem from the molecule's key functional groups: a hydrolysable ester, an oxidizable amino group, and an electron-rich thiophene ring.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the most common stability issue when working with this compound in aqueous solutions? The most prevalent issue is the hydrolysis of the methyl ester group to the corresponding carboxylic acid, particularly under non-neutral pH conditions (both acidic and basic).[5][6][7] This transformation alters the compound's polarity, solubility, and potentially its biological activity.

Q2: My solution is turning yellow or brown. What is causing the discoloration? Solution discoloration is a classic indicator of oxidative degradation. The electron-rich 2-aminothiophene ring system is susceptible to oxidation, which can lead to the formation of colored oligomeric or polymeric byproducts.[4] This process can be accelerated by exposure to air (oxygen), light, or trace metal impurities.

Q3: What is the best solvent for preparing a long-term stock solution? For long-term storage, high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended. These solvents minimize the risk of hydrolysis. Solutions should be stored at -20°C or -80°C in tightly sealed containers.

Q4: How often should I prepare fresh working solutions? For assays conducted in aqueous buffers, it is strongly recommended to prepare fresh working solutions from a frozen aprotic stock solution immediately before each experiment. Avoid storing the compound in aqueous media for extended periods, even when frozen.

Q5: Can I heat my solution to aid dissolution? Gentle warming can be used, but prolonged exposure to high temperatures should be avoided as it can accelerate both hydrolysis and thermal degradation.[8][9] If heating is necessary, do so for the shortest time possible and cool the solution to ambient temperature immediately afterward.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems researchers may encounter and provides a logical path to their resolution.

Issue 1: Gradual or Sudden Loss of Compound Potency in Biological Assays
  • Symptoms: You observe diminishing biological activity from the same solution over a period of hours or days. IC50/EC50 values are inconsistent between experiments.

  • Primary Suspect: Hydrolysis of the methyl ester. The resulting carboxylate-containing molecule may have a different charge, polarity, and three-dimensional shape, likely reducing its binding affinity to the target.

  • Troubleshooting Workflow:

    • Confirm Degradation: Analyze an aliquot of the suspect solution using High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS). Compare the chromatogram to that of a freshly prepared standard. The appearance of a new, typically more polar (earlier eluting) peak corresponding to the mass of the carboxylic acid is a definitive sign of hydrolysis.

    • Isolate the Cause: Review the pH of your assay buffer. Both acidic and basic conditions catalyze ester hydrolysis.[5]

    • Implement Corrective Actions:

      • Prepare fresh dilutions of the compound into the aqueous assay buffer immediately prior to use.

      • If the experiment is lengthy, run a time-course stability check by incubating the compound in the assay buffer and analyzing its purity at several time points (e.g., 0, 2, 4, 8, 24 hours).

      • Maintain the experimental pH as close to neutral (pH 7.0-7.4) as the assay permits.

Issue 2: Appearance of Multiple Unknown Peaks in Analytical Chromatograms
  • Symptoms: Your HPLC or LC-MS analysis shows the parent peak diminishing while several new, often small and broad, peaks appear.

  • Primary Suspect: Oxidative and/or Photolytic Degradation. These pathways often create a complex mixture of byproducts. The thiophene sulfur can be oxidized to a sulfoxide or sulfone, and the aromatic system can undergo radical reactions.[4][10]

  • Troubleshooting Workflow:

    • Control for Light Exposure: Repeat a small-scale solution stability test using an amber vial or a vial wrapped completely in aluminum foil. Compare the results to a sample in a clear vial exposed to ambient lab light. A significant reduction in degradation in the protected vial confirms photosensitivity.

    • Control for Oxygen Exposure: Prepare a solution using a buffer that has been de-gassed by sparging with an inert gas (nitrogen or argon). If this solution shows improved stability compared to one prepared in a non-degassed buffer, oxidative degradation is a key factor.

    • Implement Corrective Actions:

      • Routinely use amber glass or opaque polypropylene labware for all solutions containing the compound.

      • Minimize the headspace in storage vials to reduce the amount of available oxygen.

      • For highly sensitive experiments, work in a glove box or use buffers sparged with inert gas.

Troubleshooting Decision Tree

start Inconsistent Results or Loss of Compound Activity check_storage Review Solution Age & Storage Conditions (Temp, Light, Solvent) start->check_storage analyze_hplc Analyze Solution Purity by HPLC/LC-MS check_storage->analyze_hplc new_peak New Peak(s) Observed? analyze_hplc->new_peak hydrolysis_peak Is new peak consistent with M-14 (Loss of CH2)? (Hydrolysis Product) new_peak->hydrolysis_peak Yes sol_fresh SOLUTION: Prepare Fresh Solutions Before Each Experiment new_peak->sol_fresh No discoloration Is Solution Discolored? hydrolysis_peak->discoloration No sol_buffer SOLUTION: Check Buffer pH. Prepare dilutions just before use. hydrolysis_peak->sol_buffer Yes sol_light_o2 SOLUTION: Protect from Light (Amber Vials). Degas Solvents. Store under Inert Gas. discoloration->sol_light_o2 Yes sol_complex Complex Degradation. Perform Forced Degradation Study to Identify Liabilities. discoloration->sol_complex No

Caption: Troubleshooting decision tree for stability issues.

Key Degradation Pathways

Understanding the likely chemical transformations is key to preventing them. The primary degradation routes are hydrolysis, oxidation, and photodegradation.

G cluster_main This compound cluster_products Degradation Products Parent Parent Compound (Ester) Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Parent->Hydrolysis Oxidation Oxidation (O₂, Metal Ions) Parent->Oxidation Photolysis Photodegradation (UV/Vis Light) Parent->Photolysis CarboxylicAcid Carboxylic Acid Sulfoxide Thiophene-S-Oxide Polymeric Colored Polymeric Byproducts Hydrolysis->CarboxylicAcid Oxidation->Sulfoxide Oxidation->Polymeric Photolysis->Polymeric

Caption: Major degradation pathways for the target compound.

Protocols for Stability Assessment

Protocol 1: Recommended Solution Handling & Storage
  • Stock Solution Preparation (10-20 mM):

    • Accurately weigh the solid compound into a clean, dry amber glass vial.

    • Add high-purity, anhydrous DMSO to achieve the desired concentration.

    • Cap the vial tightly and vortex until the solid is completely dissolved. Gentle sonication can be used if needed.

    • Store the stock solution at -20°C or -80°C.

  • Working Solution Preparation:

    • Thaw the stock solution at room temperature.

    • Perform a serial dilution into your final aqueous assay buffer. Ensure thorough mixing after each dilution step.

    • Crucially, use this aqueous working solution within 1-2 hours of preparation for best results. Do not store aqueous solutions.

Protocol 2: Workflow for a Basic Forced Degradation Study

This study will rapidly identify the compound's vulnerabilities. A standard approach involves subjecting the compound to harsh conditions and monitoring its degradation over time with a stability-indicating method like HPLC-UV.

  • Preparation: Prepare a 1 mg/mL solution of the compound in Acetonitrile:Water (1:1).

  • Stress Conditions: Aliquot this solution into separate, clearly labeled amber vials for each condition.

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% H₂O₂.

    • Thermal Stress: Heat at 60°C.

    • Photolytic Stress: Expose to a photostability chamber or direct sunlight.

    • Control: Keep one aliquot at room temperature, protected from light.

  • Analysis:

    • At specified time points (e.g., 0, 2, 8, 24 hours), take a sample from each vial.

    • If necessary, neutralize the acid/base samples before injection.

    • Analyze all samples by HPLC, monitoring the peak area of the parent compound and the appearance of any new peaks.

  • Interpretation: The conditions that cause the most rapid loss of the parent compound are the greatest stability risks. Use LC-MS to tentatively identify the major degradation products formed under each condition.

cluster_stress Apply Stress Conditions prep Prepare 1 mg/mL Solution (ACN:Water) aliquot Aliquot into 5 Vials prep->aliquot acid Acidic (0.1M HCl) aliquot->acid base Basic (0.1M NaOH) aliquot->base ox Oxidative (3% H₂O₂) aliquot->ox thermal Thermal (60°C) aliquot->thermal photo Photolytic (Light Exposure) aliquot->photo analysis Analyze by HPLC at T=0, 2, 8, 24h acid->analysis base->analysis ox->analysis thermal->analysis photo->analysis report Identify Liabilities & Major Degradants analysis->report

Caption: Experimental workflow for a forced degradation study.

Data Summary: Stability Profile

This table summarizes the expected stability profile based on the compound's chemical structure and the behavior of related 2-aminothiophene derivatives.

Stress ConditionStability LikelihoodPrimary Degradation PathwayMajor Expected Product(s)Mitigation Strategy
Aqueous (pH < 6) LowAcid-Catalyzed HydrolysisCarboxylic Acid DerivativeBuffer solutions to pH 7.0-7.4; use fresh solutions.
Aqueous (pH > 8) Very LowBase-Catalyzed HydrolysisCarboxylic Acid DerivativeBuffer solutions to pH 7.0-7.4; use fresh solutions.
Oxidative (Air/H₂O₂) Low to ModerateOxidationThiophene-S-Oxide, colored byproductsDegas solvents; store under inert gas (N₂/Ar).
Photolytic (UV/Vis) ModeratePhotodegradationComplex mixture, colored polymersUse amber vials; protect from direct light.
Thermal (>40°C) ModerateThermal DecompositionHydrolysis products, fragmentationAvoid heating; store solutions frozen or refrigerated.

References

  • ResearchGate. (n.d.). Hydrolysis of Methyl 2-Ureido-3-carboxylate Thiophenes.
  • Gupta, P. O., et al. (2024). Photophysical properties and photostability of novel 2-amino-3-benzothiazole thiophene-based azo disperse dyes. Journal of Photochemistry & Photobiology, A: Chemistry, 457.
  • Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
  • Wikipedia. (n.d.). Thioester. Retrieved from [Link]

  • Mobinikhaledi, A., et al. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry.
  • MDPI. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Pharmaceuticals, 16(1), 125. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]

  • YouTube. (2023). Hydrolysis of Esters and Thioesters. Retrieved from [Link]

  • NIH - National Center for Biotechnology Information. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2931. Retrieved from [Link]

  • ResearchGate. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. 13(S10), 1810-1825. Retrieved from [Link]

  • University of Kentucky UKnowledge. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35, 813-857. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • PubMed. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 465-493. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Unravelling the major factors in photo-oxidative stability of anthradithiophene derivatives. Journal of Materials Chemistry C, 10(42), 15861-15871. Retrieved from [Link]

  • PubMed. (1999). Thermal degradation of sulforaphane in aqueous solution. Journal of Agricultural and Food Chemistry, 47(8), 3121-3123. Retrieved from [Link]

Sources

Refinement of analytical techniques for thiophene regioisomer separation

Author: BenchChem Technical Support Team. Date: January 2026

An exceptional challenge in synthetic chemistry and pharmaceutical development is the precise separation and analysis of thiophene regioisomers. The subtle differences in the substitution patterns on the thiophene ring often lead to nearly identical physicochemical properties, making their separation a complex analytical task. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the intricacies of thiophene regioisomer separation. Drawing from established methodologies and field expertise, this guide offers troubleshooting advice, detailed protocols, and answers to frequently asked questions to refine your analytical techniques.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of thiophene regioisomers so challenging?

A1: The difficulty arises from the minimal differences in the physical and chemical properties of regioisomers. For instance, 2- and 3-substituted thiophenes can have very similar polarities and boiling points, leading to co-elution in standard chromatographic systems. The electronic and steric effects of the substituents, along with their position on the thiophene ring, dictate the subtle differences in their interaction with the stationary phase, which must be exploited for successful separation.

Q2: What is the most critical factor to consider when developing a separation method for thiophene regioisomers?

A2: The selection of the chromatographic column, specifically the stationary phase, is the most critical factor. The stationary phase's chemistry determines the selectivity for the regioisomers. For example, stationary phases capable of π-π interactions, such as those with phenyl or biphenyl functional groups, are often effective for separating aromatic isomers like substituted thiophenes.

Q3: Can I use the same method for different pairs of thiophene regioisomers?

A3: Not necessarily. A method optimized for one pair of regioisomers may not be suitable for another. The nature and position of the substituents dramatically influence the molecule's properties. Therefore, method development or at least significant optimization is often required for each specific set of regioisomers.

Troubleshooting Guides

This section provides detailed troubleshooting advice for common issues encountered during the separation of thiophene regioisomers using various analytical techniques.

High-Performance Liquid Chromatography (HPLC/UHPLC)

Problem 1: Poor resolution or co-elution of regioisomers.

Cause & Solution:

  • Inadequate Stationary Phase Selectivity: The primary cause is often the lack of differential interaction between the isomers and the stationary phase.

    • Troubleshooting Steps:

      • Switch to a Phenyl-Hexyl or Biphenyl Stationary Phase: These phases offer enhanced π-π interactions, which can improve selectivity for aromatic isomers.

      • Consider a Pentafluorophenyl (PFP) Stationary Phase: PFP columns provide alternative selectivity through a combination of dipole-dipole, ion-exchange, and π-π interactions, which can be highly effective for positional isomers.

      • For Chiral Thiophene Derivatives, Use a Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are often successful in separating chiral thiophene compounds.

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly impacts retention and selectivity.

    • Troubleshooting Steps:

      • Vary the Organic Modifier: If using a methanol/water mobile phase, try substituting methanol with acetonitrile or a combination of the two. Acetonitrile often provides different selectivity for aromatic compounds.

      • Adjust the Mobile Phase pH: For ionizable thiophene derivatives, adjusting the pH can significantly alter retention and selectivity by changing the ionization state of the analytes.

      • Incorporate Additives: Small amounts of additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape and, in some cases, resolution.

Problem 2: Poor peak shape (tailing or fronting).

Cause & Solution:

  • Secondary Interactions with the Stationary Phase: Unwanted interactions between the analytes and the silica support of the stationary phase can lead to peak tailing.

    • Troubleshooting Steps:

      • Use an End-Capped Column: Modern, fully end-capped columns minimize the interaction with residual silanols.

      • Add a Competitive Base: For basic thiophene compounds, adding a small amount of a competitive base like triethylamine (TEA) to the mobile phase can block active sites on the stationary phase and improve peak shape.

      • Adjust Mobile Phase pH: As mentioned earlier, controlling the ionization state of the analytes can significantly improve peak symmetry.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Troubleshooting Steps:

      • Reduce Injection Volume or Sample Concentration: Dilute the sample and reinject.

Gas Chromatography (GC)

Problem 1: Incomplete separation of volatile thiophene regioisomers.

Cause & Solution:

  • Inappropriate GC Column (Stationary Phase): The polarity and selectivity of the GC column are paramount.

    • Troubleshooting Steps:

      • Select a Column with Appropriate Polarity: For non-polar thiophene derivatives, a non-polar stationary phase like 5% phenyl-methylpolysiloxane is a good starting point. For more polar derivatives, a more polar stationary phase like a polyethylene glycol (PEG) or a cyanopropyl-based column may be necessary.

      • Increase Column Length or Decrease Internal Diameter: A longer column provides more theoretical plates and can improve resolution. A smaller internal diameter column can also enhance efficiency.

  • Suboptimal Temperature Program: The oven temperature program dictates the separation.

    • Troubleshooting Steps:

      • Lower the Initial Oven Temperature: A lower starting temperature can improve the separation of early-eluting isomers.

      • Reduce the Temperature Ramp Rate: A slower ramp rate increases the time the analytes spend interacting with the stationary phase, which can significantly improve resolution.

Detailed Experimental Protocols

Protocol 1: HPLC Separation of 2- and 3-Bromothiophene

This protocol provides a starting point for the separation of simple halogenated thiophene regioisomers.

Instrumentation:

  • HPLC or UHPLC system with a UV detector.

Chromatographic Conditions:

ParameterValue
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL
Sample Preparation Dissolve samples in the mobile phase at a concentration of 1 mg/mL.

Expected Outcome: Baseline separation of 2-bromothiophene and 3-bromothiophene, with 3-bromothiophene typically eluting first due to its slightly lower polarity.

Protocol 2: GC Separation of 2- and 3-Methylthiophene

This protocol is suitable for the analysis of volatile, non-polar thiophene regioisomers.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

Chromatographic Conditions:

ParameterValue
Column DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (50:1)
Injection Volume 1 µL
Oven Program Initial temperature 50 °C, hold for 2 min, ramp at 5 °C/min to 150 °C, hold for 5 min
Detector Temperature 280 °C
Sample Preparation Dilute samples in hexane to a concentration of 100 µg/mL.

Expected Outcome: Good separation of 2-methylthiophene and 3-methylthiophene.

Visualizations

Troubleshooting_Workflow cluster_hplc HPLC/UHPLC Troubleshooting cluster_hplc_resolution Resolution Solutions cluster_hplc_peakshape Peak Shape Solutions cluster_gc GC Troubleshooting cluster_gc_solutions Separation Solutions start Start: Poor Regioisomer Separation check_technique Analytical Technique? start->check_technique hplc_path HPLC/UHPLC check_technique->hplc_path HPLC gc_path GC check_technique->gc_path GC hplc_issue Identify Issue hplc_path->hplc_issue gc_issue Identify Issue: Incomplete Separation gc_path->gc_issue co_elution Co-elution/ Poor Resolution hplc_issue->co_elution Resolution peak_tailing Poor Peak Shape hplc_issue->peak_tailing Shape change_column Change Column (e.g., Phenyl-Hexyl, PFP) co_elution->change_column optimize_mp Optimize Mobile Phase (Solvent, pH, Additives) co_elution->optimize_mp endcapped_column Use End-Capped Column peak_tailing->endcapped_column add_modifier Add Mobile Phase Modifier (e.g., TEA) peak_tailing->add_modifier reduce_load Reduce Sample Load peak_tailing->reduce_load end Achieved Separation change_column->end optimize_mp->end endcapped_column->end add_modifier->end reduce_load->end change_gc_column Change GC Column (Polarity, Length) gc_issue->change_gc_column optimize_temp Optimize Temperature Program (Initial Temp, Ramp Rate) gc_issue->optimize_temp change_gc_column->end optimize_temp->end

Caption: A troubleshooting workflow for thiophene regioisomer separation.

References

  • Separation of Positional Isomers by Reversed-Phase Liquid Chromatography. Agilent Technologies. [Link]

  • A Review of Modern Liquid Chromatography Stationary Phases for the Separation of Chiral Compounds. Molecules. [Link]

  • Gas Chromatographic Separation of Isomeric Thiophenes. Journal of Chromatography A. [Link]

  • Supercritical Fluid Chromatography for the Separation of Chiral Compounds. Journal of Chromatography A. [Link]

  • The role of the stationary phase in high performance liquid chromatography. Waters Corporation. [Link]

Microwave-assisted synthesis to reduce reaction time in Gewald reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the microwave-assisted Gewald reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging microwave synthesis for the efficient construction of 2-aminothiophenes. Here, you will find answers to frequently asked questions, detailed troubleshooting guides to overcome common experimental hurdles, and validated protocols to streamline your workflow.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Gewald reaction and why use microwave assistance?

The Gewald reaction is a powerful multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[1][2] The reaction proceeds through an initial Knoevenagel condensation to form a stable intermediate, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the desired 2-aminothiophene.[1][3][4]

Conventional methods often require long reaction times, high temperatures, and can result in moderate yields.[5][6] Microwave irradiation offers a significant advantage by dramatically reducing reaction times—often from hours to minutes—and frequently improving product yields.[1][7][8][9][10] This acceleration is due to the efficient and uniform heating of the reaction mixture through direct interaction with microwave energy, which can enhance reaction rates and minimize the formation of byproducts.[8][11]

Q2: How does the mechanism of the Gewald reaction proceed?

The mechanism, while not fully elucidated in all its subtleties, is generally understood to follow these key steps[1][12][13]:

  • Knoevenagel Condensation: The reaction begins with a base-catalyzed Knoevenagel condensation between the ketone/aldehyde and the active methylene nitrile. This forms a stable α,β-unsaturated nitrile intermediate.[1][3][4]

  • Sulfur Addition: The α,β-unsaturated nitrile then reacts with elemental sulfur. The exact mechanism of sulfur addition is complex and can involve various polysulfide intermediates.[3][4]

  • Cyclization & Aromatization: The sulfur-containing intermediate undergoes an intramolecular cyclization, where a nucleophilic attack occurs on the nitrile group. This is followed by tautomerization to form the stable aromatic 2-aminothiophene ring, which is the thermodynamic driving force of the reaction.[1][3][4]

Gewald_Mechanism reagents Ketone/Aldehyde + α-Cyanoester + S8 + Base knoevenagel Knoevenagel Condensation reagents->knoevenagel intermediate α,β-Unsaturated Nitrile Intermediate knoevenagel->intermediate sulfur_add Sulfur Addition intermediate->sulfur_add sulfur_int Sulfur-containing Intermediate sulfur_add->sulfur_int cyclization Intramolecular Cyclization & Tautomerization sulfur_int->cyclization product 2-Aminothiophene cyclization->product

Q3: What are the critical parameters to optimize for a successful microwave-assisted Gewald reaction?

The success of a microwave-assisted Gewald reaction is highly dependent on several key parameters[14]:

  • Choice of Base: The base is crucial for the initial condensation step. Organic bases like morpholine, piperidine, and pyrrolidine are commonly used and often prove effective.[8][15][16] In some protocols, solid bases like KF-alumina have been successfully employed, offering easier workup.[16][17]

  • Solvent Selection: The choice of solvent is critical for efficient microwave absorption. High-boiling, polar solvents like DMF, ethanol, or ionic liquids are often used.[6][8][10] Solvent-free conditions have also been reported, aligning with green chemistry principles.[12][16]

  • Microwave Parameters (Temperature, Power, and Time): These are interdependent and need to be carefully optimized. A typical starting point is a temperature of 120°C with a reaction time of 5-30 minutes.[6][8][16] It is essential to monitor the reaction progress using TLC to avoid degradation of the product due to prolonged heating.

  • Purity of Reagents: The purity of the starting materials, particularly the active methylene nitrile, is crucial. Impurities can significantly hinder the reaction and lead to low yields.[15]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Explanation & Recommended Solution
Inefficient Knoevenagel Condensation The initial condensation is a prerequisite for the subsequent steps. If this step is inefficient, the overall yield will be low. Solution: Ensure your base is of good quality and appropriate for your substrates. Consider pre-forming the Knoevenagel adduct before adding sulfur and subjecting it to microwave irradiation.[15]
Impure Starting Materials Contaminants in your ketone, aldehyde, or active methylene compound can interfere with the reaction.[14][15] Solution: Verify the purity of your starting materials. If necessary, purify them by distillation or recrystallization before use.
Suboptimal Microwave Parameters Incorrect temperature or reaction time can lead to incomplete reaction or degradation of the product. Solution: Systematically screen a range of temperatures (e.g., 80°C to 150°C) and reaction times (e.g., 5 to 45 minutes), monitoring the reaction by TLC.[8] Start with milder conditions and gradually increase the intensity.
Poor Microwave Absorption The chosen solvent may not be efficiently absorbing microwave energy. Solution: Switch to a more polar, high-boiling point solvent like DMF or consider using a catalytic amount of an ionic liquid to improve energy absorption.[10]
Incorrect Stoichiometry An imbalance in the reactants can lead to the accumulation of intermediates or the formation of side products. Solution: Carefully measure all reactants. A slight excess (1.1 eq) of the active methylene nitrile and sulfur is sometimes beneficial.[8]

Problem 2: Formation of Byproducts or a Complex Reaction Mixture

Potential Cause Explanation & Recommended Solution
Overheating or Prolonged Reaction Time Excessive heating can lead to the degradation of the desired product and the formation of polymeric materials. Solution: Reduce the microwave power, lower the reaction temperature, and shorten the irradiation time. Monitor the reaction closely with TLC to stop it once the starting materials are consumed.[8]
Side Reactions of Starting Materials Self-condensation of the ketone or α-cyanoester can occur, especially with a strong base or high temperatures. Solution: Choose a milder base or lower the reaction temperature. Adding the base slowly to the reaction mixture can also help to control the initial reactivity.
Presence of Water Moisture can interfere with the reaction, particularly the Knoevenagel condensation step. Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried before starting the reaction.

Experimental Protocols

Protocol 1: Microwave-Assisted Gewald Reaction using an Organic Base

This protocol is a general guideline and may require optimization for specific substrates.

Protocol_1 start Start step1 1. Combine ketone/aldehyde (1 mmol), α-cyanoester (1.1 mmol), and elemental sulfur (1.1 mmol) in a microwave vial. start->step1 step2 2. Add solvent (e.g., 3 mL DMF or ethanol) and the base (e.g., pyrrolidine, 1 mmol).[8] step1->step2 step3 3. Seal the vial and place it in the microwave synthesizer. step2->step3 step4 4. Irradiate at a set temperature (e.g., 120°C) for a specified time (e.g., 10-30 min). Monitor pressure to ensure it remains within safe limits. step3->step4 step5 5. Cool the vial to room temperature. step4->step5 step6 6. Pour the reaction mixture into ice-water to precipitate the product. step5->step6 step7 7. Isolate the crude product by filtration. step6->step7 step8 8. Purify by recrystallization (e.g., from ethanol) or column chromatography. step7->step8 end_node End step8->end_node

Protocol 2: Microwave-Assisted Gewald Reaction using a Solid Catalyst (KF-Alumina)

This protocol offers the advantage of a simpler workup.

  • Preparation: In a 10 mL microwave reactor vial, add the ketone or aldehyde (1.0 mmol), the active methylene nitrile (1.0 mmol), elemental sulfur (1.0 mmol), and KF-alumina (0.2 g).[17]

  • Solvent Addition: Add a minimal amount of a suitable solvent, such as ethanol (1.5 mL), to create a slurry.[17]

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a suitable power and temperature (e.g., 100 W, 120°C) for a short period (typically 5-15 minutes).[16]

  • Monitoring: After the initial irradiation time, cool the vial and check the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter to remove the solid KF-alumina catalyst.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. Further purify by recrystallization or column chromatography as needed.

Data Summary: Conventional vs. Microwave Synthesis

The following table summarizes the significant advantages of microwave-assisted synthesis over conventional heating for the Gewald reaction, as reported in the literature.

Parameter Conventional Heating Microwave Irradiation Reference
Reaction Time 8 - 10 hours8 - 48 minutes[5][6]
Yield Often moderate (e.g., 47%)Generally higher (up to 95%)[8]
Energy Efficiency LowerHigher, due to direct heating of the reaction mixture[11]
Process Control Less precise temperature controlPrecise and uniform heating[11]

This guide provides a comprehensive overview and practical advice for implementing the microwave-assisted Gewald reaction. By understanding the underlying principles and carefully optimizing the reaction parameters, researchers can harness the power of microwave synthesis to rapidly and efficiently generate libraries of valuable 2-aminothiophene derivatives.

References

  • Gewald reaction. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • A green chemistry approach to gewald reaction. (2012). Der Pharma Chemica, 4(3), 901-906. Retrieved from [Link]

  • Novel One-Pot Microwave Assisted Gewald Synthesis of 2Acyl Amino Thiophenes on Solid Support. (2009). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Li, L., et al. (2021). microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. HETEROCYCLES, 102(10), 2007-2016. Retrieved from [Link]

  • Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its A. (2022). International Journal of Engineering Research & Technology, 10(11). Retrieved from [Link]

  • Sridhar, M., et al. (2007). Microwave accelerated Gewald reaction: synthesis of 2-aminothiophenes. Tetrahedron Letters, 48(18), 3171-3172. Retrieved from [Link]

  • Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. Retrieved January 15, 2026, from [Link]

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  • Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities. (2022). IJERT. Retrieved January 15, 2026, from [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2019). The Journal of Organic Chemistry. Retrieved from [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2019). ChemRxiv. Retrieved from [Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2017). MDPI. Retrieved from [Link]

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  • EFFECTIVE MICROWAVE SYNTHESIS OF BIOACTIVE THIENO[2,3-d]PYRIMIDINES. (2017). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of Gewald Reaction Modifications: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Since its discovery in 1961, the Gewald three-component reaction has become an indispensable tool for the synthesis of polysubstituted 2-aminothiophenes, scaffolds of immense importance in medicinal and materials chemistry.[1][2][3] However, the classical protocol is often hampered by long reaction times, the need for stoichiometric amounts of base, and the use of volatile organic solvents.[4][5][6] This guide provides a comparative analysis of modern modifications to the Gewald reaction, offering researchers a detailed, data-driven framework for method selection. We will explore innovations in catalysis, green reaction media, and alternative energy sources, providing field-proven insights, detailed experimental protocols, and quantitative performance data to guide your synthetic strategy.

The Classical Gewald Reaction: Foundation and Limitations

The Gewald reaction is a one-pot synthesis that convenes a ketone or aldehyde, an α-cyanoester or related active methylene compound, and elemental sulfur in the presence of a base to form a 2-aminothiophene.[7] Its enduring popularity stems from the ready availability of starting materials and the high degree of substitution achievable in the thiophene product.[1][2]

Mechanism of the Classical Gewald Reaction

The reaction is understood to proceed through a sequence of three key steps:

  • Knoevenagel Condensation: The base (typically a secondary amine like morpholine or piperidine) catalyzes the condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated intermediate.[8][9][10]

  • Sulfur Addition (Thiolation): Elemental sulfur reacts at the α-position to the nitrile group.[11]

  • Cyclization and Aromatization: The sulfurated intermediate undergoes intramolecular cyclization, followed by tautomerization or oxidation to yield the aromatic 2-aminothiophene ring.[9]

Gewald_Mechanism Classical Gewald Reaction Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2 & 3: Sulfur Addition & Cyclization Start Ketone/Aldehyde + α-Cyanoester Intermediate1 α,β-Unsaturated Nitrile Start->Intermediate1 Base1 Base (e.g., Morpholine) Base1->Start Catalyzes Intermediate2 Thiolated Intermediate Intermediate1->Intermediate2 Sulfur Elemental Sulfur (S8) Sulfur->Intermediate1 Reacts with FinalProduct 2-Aminothiophene Intermediate2->FinalProduct Cyclization & Aromatization

Caption: The multi-step mechanism of the classical Gewald reaction.

Limitations of the Classical Approach: While effective, the traditional method has several drawbacks that have prompted the development of numerous modifications:

  • Long Reaction Times: Conventional heating often requires several hours to reach completion.[4]

  • Harsh Conditions: The use of high boiling point solvents like DMF or 1,4-dioxane and stoichiometric amounts of amine bases is common.[5][6]

  • Environmental Concerns: The reliance on volatile organic solvents (VOCs) and challenges in catalyst recovery run counter to the principles of green chemistry.[12]

  • Limited Scope: Aryl ketones, in particular, show limited reactivity under classical conditions.[13]

Comparative Analysis of Gewald Modifications

To address the limitations of the classical method, researchers have developed a host of innovative protocols. This section compares the most impactful modifications, focusing on catalytic systems, reaction media, and energy sources.

Catalytic Innovations: From Homogeneous to Heterogeneous Systems

The choice of base is critical. While classical methods rely on soluble secondary amines, modern approaches utilize a broader range of catalysts to improve efficiency and reusability.

  • Organocatalysts: Simple, environmentally benign catalysts like L-proline have been shown to effectively catalyze the reaction, often under milder conditions and with lower catalyst loading (e.g., 10 mol%).[14]

  • Heterogeneous Catalysts: Immobilizing the catalyst on a solid support (e.g., piperazine on silica) facilitates easy separation and recycling, a significant advantage for industrial applications.[15] These catalysts demonstrate good activity over multiple cycles without significant loss of performance.[15]

  • Phase-Transfer Catalysis (PTC): PTCs, such as quaternary ammonium salts, are invaluable when using solid inorganic bases (e.g., K₂CO₃) with organic substrates in immiscible solvent systems.[16][17][18] The catalyst shuttles the anionic reactant from the solid or aqueous phase into the organic phase, dramatically accelerating the reaction.[18][19]

  • Nanocatalysts: Nano-structured catalysts, such as Na₂CaP₂O₇, offer high surface area and catalytic activity, enabling efficient synthesis in green solvents like water.

Table 1: Comparison of Catalytic Systems for the Gewald Reaction

Catalyst SystemRepresentative CatalystTypical ConditionsKey AdvantagesRepresentative Yield
Classical Morpholine (stoichiometric)Ethanol, Reflux, 4-8 hWell-established60-80%
Organocatalyst L-Proline (10 mol%)DMF, 60°C, 2-5 hGreen, low cost, mild conditions[14]~84%[14]
Heterogeneous KG-60-PiperazineEthanol, Reflux, 1-3 hRecyclable, simple workup[15]>90%[15]
Nanocatalyst Na₂CaP₂O₇Water, 80°C, 30-60 minHigh activity, green solvent>90%
Green Reaction Media: Towards Sustainable Synthesis

Moving away from traditional VOCs is a major focus of modern organic synthesis. The Gewald reaction has proven highly adaptable to greener alternatives.

  • Water: The use of water as a solvent is a significant step towards a more sustainable process.[20] Often combined with ultrasound irradiation or specialized catalysts, aqueous conditions can lead to high yields and simple product isolation via precipitation.[20][21]

  • Ionic Liquids (ILs): ILs like 1-butyl-3-methylimidazolium tetrafluoroborate (BmimBF₄) can act as both the solvent and catalyst promoter.[22][23] They offer excellent thermal stability and the potential for recycling, although viscosity and cost can be considerations.[22][24][25] Basic ionic liquids such as [bmIm]OH can serve as both catalyst and solvent, leading to good yields and reusable reaction media.[24]

  • Solvent-Free Conditions: Mechanochemistry, using techniques like high-speed ball milling, allows the reaction to proceed in the absence of any solvent.[13] This approach is highly atom-economical and can be combined with thermal heating to significantly increase reaction rates.[13]

Alternative Energy Sources: Accelerating the Reaction

Switching from conventional heating to alternative energy sources can dramatically reduce reaction times from hours to minutes.

  • Microwave (MW) Irradiation: Microwave synthesis is a powerful tool that often leads to rapid, uniform heating, increased reaction rates, and reduced by-product formation.[9][26][27] Reactions that take hours under conventional heating can often be completed in 15-30 minutes with microwave assistance, frequently with improved yields.[26][28]

  • Ultrasonic Irradiation: Sonication promotes the reaction through acoustic cavitation, which generates localized high temperatures and pressures.[11][29] This technique is particularly effective for heterogeneous reactions and can be used at ambient temperature, preserving thermally sensitive functional groups.[11][21] Ultrasound-promoted syntheses are often completed in minutes and can be performed under solvent-free or aqueous conditions.[21][30][31]

Table 2: Performance Comparison of Energy Sources

Energy SourceTypical ConditionsReaction TimeKey AdvantagesRepresentative Yield
Conventional Heating Ethanol, Reflux4-8 hoursSimple setup47% (comparative example)[26]
Microwave (MW) DMF, 50-120°C20-45 minutesRapid, high yields, improved purity[5][26]95%[26]
Ultrasound PEG-200 or Water, RT20-80 minutesMild conditions, energy efficient, good for heterogeneous systems[11][31]70-95%[11][30]

Decision-Making Framework and Experimental Protocols

Choosing the right modification depends on several factors, including available equipment, substrate sensitivity, scalability, and green chemistry considerations.

Decision_Tree Start Select Gewald Modification q1 Is catalyst recyclability critical? Start->q1 q2 Is rapid synthesis the priority? Start->q2 q3 Are green solvents required? Start->q3 ans1_yes Heterogeneous Catalyst (e.g., KG-60-Piperazine) q1->ans1_yes Yes ans1_no Homogeneous Catalyst (e.g., L-Proline) q1->ans1_no No ans2_yes Microwave or Ultrasound Protocol q2->ans2_yes Yes ans2_no Conventional Heating (if equipment is limited) q2->ans2_no No ans3_yes Aqueous or Solvent-Free (Ultrasound/Ball Milling) q3->ans3_yes Yes ans3_no Ionic Liquid or Conventional Solvent q3->ans3_no No

Caption: Decision tree for selecting an appropriate Gewald reaction modification.

Representative Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis (High-Speed)

This protocol is adapted from a high-yield procedure for synthesizing 2-aminothiophene derivatives.[26]

  • Reagent Preparation: To a 10 mL microwave reaction vessel, add the aldehyde/ketone (1.0 mmol), methyl cyanoacetate (1.1 mmol), elemental sulfur (1.1 mmol), and pyrrolidine (1.0 mmol).

  • Solvent Addition: Add dimethylformamide (DMF, 3 mL) to the vessel.

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at 50°C for 30 minutes.

  • Workup: After cooling, pour the reaction mixture into ice water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford the pure product.

Protocol 2: Ultrasound-Assisted Aqueous Synthesis (Green Chemistry)

This protocol is based on an environmentally benign, catalyst-free method.[30]

  • Reagent Preparation: In a 50 mL Erlenmeyer flask, combine the ketone (10 mmol), malononitrile (10 mmol), and an aqueous solution of sodium polysulfide (Na₂Sₓ, where x is preferably high, 10 mmol).

  • Reaction: Partially immerse the flask in a commercial ultrasonic cleaning bath (e.g., 40 kHz, 300W) at room temperature. Sonicate for 30-60 minutes, monitoring the reaction by TLC.

  • Isolation: The product typically precipitates from the aqueous medium. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with water and recrystallize from ethanol to obtain the pure 2-aminothiophene.

Conclusion and Future Perspectives

The Gewald reaction has evolved far beyond its classical roots. Modern modifications offer remarkable improvements in efficiency, speed, and sustainability. Microwave and ultrasound-assisted methods have slashed reaction times from hours to minutes, while the development of heterogeneous and nanocatalysts in aqueous media represents a significant leap forward for green chemistry. For researchers and drug development professionals, these advancements provide a versatile and powerful toolkit for the synthesis of complex 2-aminothiophene libraries. Future developments will likely focus on further expanding the substrate scope, developing enantioselective variants, and integrating these protocols into automated flow chemistry systems for high-throughput synthesis.

References

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Structure-activity relationship (SAR) studies of thiophene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of Thiophene Derivatives for Drug Discovery Professionals

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its derivatives exhibit a remarkable spectrum of biological activities, making them a cornerstone in the development of novel therapeutics.[2][3][4][5] The thiophene ring's unique electronic properties and its ability to serve as a bioisosteric replacement for a phenyl group allow for versatile molecular designs with enhanced physicochemical and pharmacokinetic profiles.[2][6]

This guide offers a comparative analysis of the structure-activity relationships (SAR) of thiophene derivatives across key therapeutic areas. By synthesizing experimental data and elucidating the causality behind molecular design choices, we aim to provide researchers, scientists, and drug development professionals with a robust framework for the rational design of next-generation thiophene-based therapeutic agents.

The Thiophene Core: A Foundation for Diverse Bioactivity

The versatility of the thiophene ring is central to its success in drug design. As an electron-rich aromatic system, it readily engages in various chemical transformations, allowing for substitutions at the C2, C3, C4, and C5 positions. The sulfur heteroatom is not merely a structural component; it can participate in hydrogen bonding and other non-covalent interactions, which are critical for high-affinity binding to biological targets.[2] Understanding the impact of substituent placement on this core structure is the essence of SAR studies.

Caption: Core thiophene ring with standard position numbering.

Comparative SAR Analysis Across Therapeutic Fields

The biological activity of a thiophene derivative is profoundly influenced by the nature and position of its substituents. A modification that enhances anticancer activity may diminish antimicrobial effects, highlighting the context-dependent nature of SAR.[4][7]

Anticancer Activity: Targeting Kinases and Microtubules

Thiophene derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases and the disruption of tubulin polymerization.[1][4][8]

Many potent kinase inhibitors incorporate a 2,5-disubstituted thiophene scaffold. These compounds often target the ATP-binding pocket of kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and others involved in oncogenic signaling.[9][10][11]

Key SAR Insights for Kinase Inhibitors:

  • C2-Position: Typically bears an amide, urea, or a similar hydrogen-bond-donating group that interacts with the hinge region of the kinase domain.[9][12]

  • C3-Position: Substitution with groups like carboxamide selenide has been shown to yield potent EGFR inhibitors.[9]

  • C5-Position: Often occupied by an aromatic or heteroaromatic ring system that extends into a hydrophobic pocket, enhancing binding affinity.[13] Fusing the thiophene ring with other heterocycles, such as in thieno[2,3-d]pyrimidines, is a common strategy to increase potency.[14][15]

Kinase_SAR Thiophene Thiophene Core C2 C2-Substituent (e.g., Amide, Urea) Interacts with Hinge Region Thiophene->C2 C5 C5-Substituent (e.g., Aryl, Heterocycle) Occupies Hydrophobic Pocket Thiophene->C5 Kinase Kinase ATP Pocket C2->Kinase H-Bonding C5->Kinase Hydrophobic Interaction Inhibition Inhibition of Signal Transduction Kinase->Inhibition

Caption: Generalized SAR for thiophene-based kinase inhibitors.

Table 1: Comparative Inhibitory Activity of Thiophene-Based Kinase Inhibitors

Compound Class Target Kinase Key Substituents IC₅₀ (µM) Reference
Thieno[2,3-b]thiophene EGFRWT C2: Phenyl, C5: Phenyl 0.28 [15]
Thieno[2,3-b]thiophene EGFRT790M C2: Phenyl, C5: Phenyl 5.02 [15]
Thiophene-3-carboxamide EGFR C2: Phenylamino, C5: Selenide 0.094 [9]
Pyrazole-thiophene hybrid EGFRWT C2: Pyrazole, C5: Phenyl 16.25 µg/mL [16]
Pyrazole-thiophene hybrid VEGFR-2 C2: Pyrazole, C5: Phenyl 20.4 µg/mL [16]

| Thiophene Derivative 4c | VEGFR-2 | Varies | 0.075 |[10] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

The structural versatility of thiophenes has been leveraged to develop potent antibacterial and antifungal agents.[3] The fusion of the thiophene ring with other heterocyclic systems like pyrazole, pyridine, or triazine is a particularly effective strategy.[3][17]

Key SAR Insights for Antimicrobial Agents:

  • Compounds incorporating pyrazole and pyridine moieties have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[3]

  • Specific derivatives have shown antifungal potency against Aspergillus fumigates and Syncephalastrum racemosum that exceeds standard drugs like Amphotericin B.[3]

  • 2-aminothiophene derivatives act as efflux pump inhibitors in Staphylococcus aureus, restoring sensitivity to antibiotics.[18]

Table 2: Comparative Antimicrobial Activity (MIC) of Thiophene Derivatives

Compound Fused/Attached Heterocycle Target Organism MIC (µg/mL) Reference
Compound 9 Chloroaniline Aspergillus fumigatus 6.25 [3]
Compound 12 Triazolopyrimidine Aspergillus fumigatus 6.25 [3]
Compound 19 Pyridine Aspergillus fumigatus 6.25 [3]
Compound 12 Triazolopyrimidine Syncephalastrum racemosum 12.5 [3]

| Amphotericin B (Std.) | - | Aspergillus fumigatus | 12.5 |[3] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

Anti-inflammatory Activity

Thiophene derivatives can modulate inflammatory pathways, primarily by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the production of pro-inflammatory prostaglandins and leukotrienes.[1][19]

Key SAR Insights for Anti-inflammatory Agents:

  • Hybrid molecules combining thiophene and pyrazole scaffolds have been identified as potent and selective COX-2 inhibitors.[19]

  • The presence of methyl, ester, and amine groups on the thiophene scaffold appears to be a recurring feature in compounds with anti-inflammatory activity.[19]

AntiInflammatory_Pathway AA Arachidonic Acid COX_LOX COX / LOX Enzymes AA->COX_LOX Prostaglandins Pro-inflammatory Mediators (Prostaglandins, etc.) COX_LOX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Thiophene Thiophene Derivatives Thiophene->COX_LOX Inhibition

Caption: Inhibition of the arachidonic acid cascade by thiophene derivatives.

Table 3: Comparative COX Inhibitory Activity of Thiophene-Pyrazole Hybrids

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2) Reference
29a >100 0.31 >322 [19]
29b >100 0.46 >217 [19]
29c >100 1.40 >71 [19]

| Celecoxib (Std.) | >100 | 0.42 | >238 |[19] |

Antiviral Activity

Recent studies have highlighted thiophene derivatives as potent inhibitors of viral entry, particularly for the Ebola virus (EBOV).[13] SAR studies in this area have explored modifications at the C2 and C5 positions, revealing that bioactivity can be maintained even when the thiophene core is replaced with other five-membered heterocycles like furan or thiazole.[13]

Key SAR Insights for EBOV Entry Inhibitors:

  • An anilide group at the C2 position and a phenyl ring at the C5 position (often bearing a piperidine moiety) are common structural features.[13]

  • The presence of a free amine on the piperidine ring appears crucial for maintaining antiviral activity.[13]

  • Activity is largely independent of the position (ortho, meta, para) of the oxy-piperidine substituent on the C5-phenyl ring.[13]

Table 4: Comparative Antiviral Activity of Thiophene Derivatives against EBOV

Compound Heterocycle EC₅₀ (µM) CC₅₀ (µM) Selectivity Index (SI) Reference
Hit 1 Thiophene 3.5 45 13 [13]
53 Thiophene 1.8 65 36 [13]
57 Thiophene 1.9 >100 >53 [13]
78 Thiazole 2.1 55 26 [13]

| 80 | Furan | 2.5 | 60 | 24 |[13] |

EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug that gives half of the maximal response. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration that kills 50% of host cells. The Selectivity Index (CC₅₀/EC₅₀) is a measure of the drug's safety window.

Foundational Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized methodologies are essential. Below are detailed protocols for a cornerstone synthetic reaction and a key biological assay.

Protocol 1: Gewald Aminothiophene Synthesis

The Gewald reaction is a versatile and widely used multi-component reaction for the synthesis of 2-aminothiophenes, which are crucial intermediates for many of the derivatives discussed.[20][21]

Gewald_Workflow Start Start Materials: α-cyano ester, ketone/aldehyde, elemental sulfur Reactants Combine reactants in solvent (e.g., ethanol) Start->Reactants Base Add base catalyst (e.g., morpholine, triethylamine) Reactants->Base Reflux Heat mixture (Reflux) Base->Reflux Cool Cool to room temp. Precipitate forms Reflux->Cool Isolate Isolate product (Filtration) Cool->Isolate Purify Purify product (Recrystallization) Isolate->Purify Product Final Product: 2-Aminothiophene Derivative Purify->Product

Caption: Experimental workflow for the Gewald aminothiophene synthesis.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, combine an α-activated nitrile (e.g., ethyl cyanoacetate), a carbonyl compound (a ketone or aldehyde), and elemental sulfur in a suitable solvent such as ethanol or dioxane.

  • Catalyst Addition: Add a catalytic amount of a secondary or tertiary amine base (e.g., morpholine or triethylamine) to the mixture.

  • Reaction: Stir the mixture and heat it to reflux for the time specified by the particular synthesis (typically 1-4 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid with cold solvent (e.g., ethanol) to remove unreacted starting materials and impurities.

  • Purification: Recrystallize the crude product from an appropriate solvent to obtain the pure 2-aminothiophene derivative.

  • Characterization: Confirm the structure of the final product using analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.[20]

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method used to measure cell viability and is a primary screening tool for evaluating the anticancer potential of new compounds.[1]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[1]

Conclusion and Future Directions

The thiophene scaffold is a remarkably versatile platform in medicinal chemistry, with SAR studies revealing distinct structural requirements for achieving high potency in different therapeutic areas. While substitutions at the C2 and C5 positions are frequently critical for activity, the specific nature of these substituents dictates the biological outcome. For kinase inhibition, interactions with the hinge region and hydrophobic pockets are paramount. In contrast, for antimicrobial and antiviral applications, the overall molecular shape and the ability to disrupt specific microbial or viral machinery take precedence.

Future research will likely focus on developing thiophene derivatives as multi-target agents, capable of modulating several disease pathways simultaneously, which is a promising strategy for complex diseases like cancer.[16][22] Furthermore, as our understanding of drug resistance mechanisms deepens, SAR studies will be crucial for designing novel thiophene compounds that can overcome these challenges, ensuring their continued relevance in the drug discovery pipeline.[11]

References

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A Senior Application Scientist's Guide to the Validation of Biological Assays for Thiophene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the therapeutic potential of thiophene compounds, the journey from a promising molecule to a validated lead is paved with rigorous biological testing. The credibility of this journey hinges on the robustness of the biological assays employed. This guide provides an in-depth comparison of common biological assays for thiophene derivatives and a detailed framework for their validation, ensuring that your experimental data is not only accurate but also scientifically sound and reproducible.

Thiophene, a five-membered, sulfur-containing heterocyclic ring, is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[1][2] The validation of assays to characterize these activities is therefore of paramount importance.

The Imperative of Assay Validation in Drug Discovery

Before delving into specific assay methodologies, it is crucial to understand the principles of assay validation. Validation is the process of demonstrating that an analytical method is suitable for its intended purpose.[3][4] For biological assays, this ensures that the data generated are reliable and can be used to make critical decisions in the drug development pipeline.[5][6] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, which serve as the gold standard in the pharmaceutical industry.[3][7][8]

The core parameters of bioassay validation include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[9] A properly validated assay provides confidence that the observed biological effects are truly attributable to the thiophene compound under investigation and not an artifact of the experimental system.

Comparing Biological Assays for Thiophene Compounds: A Functional Approach

The choice of a biological assay is dictated by the putative mechanism of action of the thiophene derivative being studied. Here, we compare common in vitro assays used to evaluate three key therapeutic areas for thiophene compounds: cytotoxicity, anti-inflammatory activity, and kinase inhibition.

Table 1: Comparison of In Vitro Assays for Thiophene Compounds
Biological Activity Assay Type Principle Common Readout Advantages Limitations
Cytotoxicity MTT Assay Measures the metabolic activity of viable cells via the reduction of MTT to formazan.[1][10]Colorimetric (absorbance at 570 nm)High-throughput, cost-effective, well-established.[10]Indirect measure of cell viability, can be affected by compounds that interfere with cellular metabolism.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells.Colorimetric (absorbance at 490 nm)Direct measure of cell membrane integrity.Less sensitive than metabolic assays, can be affected by serum LDH.
Anti-inflammatory COX/LOX Inhibition Assay Measures the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[11][12]Varies (e.g., colorimetric, fluorometric, radio-immunoassay)Mechanistic insight into the anti-inflammatory action.[11]Does not capture the full complexity of the inflammatory cascade.
Cytokine Modulation Assay (ELISA) Quantifies the levels of pro- or anti-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.[13][14]Colorimetric (absorbance at 450 nm)Provides information on the immunomodulatory effects of the compound.[11]Can be labor-intensive and expensive.
Nitric Oxide (NO) Production Assay (Griess Assay) Measures the production of nitric oxide, a key inflammatory mediator.[13]Colorimetric (absorbance at 540 nm)Simple, rapid, and cost-effective.Indirect measure of inflammation, can be influenced by other cellular pathways.
Kinase Inhibition In Vitro Kinase Assay (e.g., ELISA-based) Measures the ability of a compound to inhibit the activity of a specific kinase.[15][16]Varies (e.g., colorimetric, fluorometric, luminescent)Provides direct evidence of target engagement and allows for the determination of IC50 values.[15][17]Does not account for cellular permeability or off-target effects.
Cell-based Kinase Activity Assay Measures the inhibition of a specific kinase signaling pathway within a cellular context.Varies (e.g., Western blot for phosphorylated substrates, reporter gene assays)More physiologically relevant than in vitro assays.Can be more complex to develop and interpret.

A Step-by-Step Guide to Validating a Biological Assay for a Thiophene Compound

The following section outlines a comprehensive workflow for validating a biological assay, using the example of an MTT assay to determine the cytotoxicity of a novel thiophene derivative. The principles described are broadly applicable to other assay types.

Workflow for Assay Validation

Assay_Validation_Workflow cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: In-Study Validation cluster_2 Phase 3: Post-Validation Assay_Development Assay Development & Optimization Reagent_Qualification Reagent Qualification Assay_Development->Reagent_Qualification SOP_Development SOP Development Reagent_Qualification->SOP_Development Accuracy Accuracy SOP_Development->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Selectivity Selectivity/Specificity Precision->Selectivity LLOQ Limit of Quantification (LLOQ) Selectivity->LLOQ Linearity Linearity & Range LLOQ->Linearity Robustness Robustness Linearity->Robustness System_Suitability System Suitability Criteria Robustness->System_Suitability Data_Analysis Data Analysis & Reporting System_Suitability->Data_Analysis Assay_Monitoring Ongoing Assay Monitoring Data_Analysis->Assay_Monitoring

Caption: A structured workflow for the validation of a biological assay.

Experimental Protocol: Validation of an MTT Cytotoxicity Assay

This protocol details the steps to validate an MTT assay for assessing the cytotoxic effects of a thiophene compound on a cancer cell line (e.g., HepG2).[10][18]

Materials:

  • Thiophene compound stock solution (e.g., 10 mM in DMSO)

  • HepG2 cells (or other relevant cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture HepG2 cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the thiophene compound in culture medium. It is crucial to maintain a consistent final concentration of the vehicle (e.g., DMSO) across all wells to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest drug concentration.

      • Untreated Control: Cells in culture medium only.

      • Blank Control: Medium only (no cells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[18]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of viability against the compound concentration and use a non-linear regression analysis to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Validation Parameters and Their Rationale
  • Accuracy: This assesses the closeness of the measured value to the true value. For cytotoxicity assays, this can be evaluated by spiking a known concentration of a reference cytotoxic agent into the cell culture and determining the recovery. The acceptance criterion is typically within ±20% of the nominal value.[9]

  • Precision: This measures the degree of scatter among a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): The precision of measurements within a single assay run.

    • Intermediate Precision (Inter-assay precision): The precision of measurements across different days, analysts, or equipment. The coefficient of variation (%CV) should generally be ≤15%.[9]

  • Selectivity: This ensures that the assay measures the analyte of interest without interference from other components in the sample matrix. In a cell-based assay, this involves demonstrating that the vehicle (e.g., DMSO) does not significantly affect cell viability at the concentrations used.

  • Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. For an IC50 determination, the concentration range of the assay should bracket the expected IC50 value.

  • Linearity and Range: This establishes the relationship between the analytical signal and the concentration of the analyte over a defined range. In a cytotoxicity assay, this is reflected in the dose-response curve. The range should be sufficient to define the top and bottom plateaus of the curve.

  • Robustness: This evaluates the reliability of the assay with respect to deliberate minor variations in method parameters, such as incubation times or reagent concentrations. This ensures the assay's performance is consistent under routine use.

Comparative Analysis of Thiophene Derivatives: A Case Study

To illustrate the application of these validated assays, the following table summarizes the reported biological activities of several thiophene derivatives from the literature.

Table 2: Biological Activity of Selected Thiophene Derivatives
Compound ID Biological Activity Assay Cell Line/Model IC50 (µM) Reference
Phenyl-Thiophene-Carboxamide DerivativeAnticancerMTT AssayVarious Cancer Cell LinesVaries[1]
Methoxy-substituted Thiophene DerivativeAnti-inflammatoryLPS-induced inflammation in THP-1 monocytesTHP-110 (for inhibition of TNF-α, IL-8, ERK, p38, NF-ĸB)[11]
Thieno[2,3-d]pyrimidine Derivative (Compound 5)Kinase Inhibition (FLT3)In vitro kinase assay-32.435[16]
Thiophene Derivative (Compound 4c)Anti-inflammatoryCarrageenan-induced paw edemaRat- (77% protection at 20 mg/kg)[19]
Fused Thiophene Derivative (Compound 4c)Kinase Inhibition (VEGFR-2)In vitro kinase assay-0.075[17][20]

This comparative data, generated from validated assays, is invaluable for structure-activity relationship (SAR) studies and for prioritizing lead compounds for further development.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological mechanisms and experimental processes is crucial for a comprehensive understanding.

Diagram: General Kinase Inhibition Signaling Pathway

Kinase_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Phosphorylation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation Survival Cell Survival Gene_Expression->Survival Thiophene_Inhibitor Thiophene Kinase Inhibitor Thiophene_Inhibitor->Kinase_A Thiophene_Inhibitor->Kinase_B

Caption: Inhibition of a kinase cascade by a thiophene compound.

Conclusion

The validation of biological assays is a cornerstone of rigorous scientific research and drug development. For thiophene compounds, with their vast therapeutic potential, the application of well-validated assays is non-negotiable. By understanding the principles of assay validation, carefully selecting and comparing appropriate assay methodologies, and adhering to detailed experimental protocols, researchers can generate high-quality, reliable data. This, in turn, will accelerate the translation of promising thiophene derivatives from the laboratory to the clinic, ultimately benefiting patients in need of new and effective therapies.

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A Comparative Guide to the Biological Activity of Thiophene and Furan Analogs: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Art of Bioisosteric Replacement in Drug Discovery

In the intricate world of medicinal chemistry, the five-membered aromatic heterocycles, furan and thiophene, represent classic examples of bioisosteres—molecular entities with similar shapes and volumes but distinct electronic properties.[1] The strategic substitution of a furan ring with a thiophene, or vice versa, is a powerful tool in the drug designer's arsenal to fine-tune a molecule's pharmacological profile.[2] While structurally analogous, the replacement of furan's oxygen with thiophene's sulfur atom instigates a cascade of changes in physicochemical properties, profoundly influencing biological activity, metabolic stability, and overall therapeutic potential.[3] This guide provides an in-depth, data-driven comparison of thiophene and furan analogs to empower researchers, scientists, and drug development professionals in making informed decisions during the lead optimization process.

Physicochemical Properties: A Tale of Two Heteroatoms

The fundamental differences between furan and thiophene derivatives originate from the intrinsic properties of their respective heteroatoms.[3] Sulfur's larger size, lower electronegativity, and the availability of 3d orbitals in thiophene contribute to its enhanced aromaticity and stability compared to furan.[3][4] These distinctions have significant implications for a compound's behavior in a biological system.

PropertyFuranThiopheneSignificance in Drug Design
Resonance Energy (kcal/mol) 1629Higher resonance energy in thiophene indicates greater aromatic stability, potentially leading to more robust compounds.[3]
Aromaticity Order Benzene > Thiophene > Pyrrole > FuranBenzene > Thiophene > Pyrrole > FuranAromaticity influences π-π stacking interactions with biological targets and overall compound stability.[3]
Electronegativity of Heteroatom High (Oxygen)Lower (Sulfur)Furan's more electronegative oxygen can act as a better hydrogen bond acceptor, a critical interaction for receptor binding.[3]
Reactivity More reactive, prone to Diels-Alder reactions.Less reactive, more stable, and undergoes electrophilic substitution more readily than furan.[3]Stability affects shelf-life and metabolic fate, while reactivity dictates the ease of chemical modification.
Lipophilicity (logP) Generally lowerGenerally higherLipophilicity is crucial for membrane permeability and absorption; thiophene analogs are often more lipophilic.[3]

Comparative Biological and Pharmacological Activities

The choice between a furan and a thiophene scaffold can dramatically alter the potency, selectivity, and overall efficacy of a drug candidate.[1] The following sections delve into specific therapeutic areas where these differences are particularly pronounced.

Anticancer Activity: A Target-Dependent Superiority

Both furan and thiophene moieties have been successfully integrated into a plethora of anticancer agents.[1] However, comparative studies often reveal a nuanced picture where the superiority of one heterocycle over the other is highly dependent on the specific molecular scaffold and the cancer cell line being targeted.

For instance, in a study of pyrazolyl hybrid chalcones, a thiophene-containing compound demonstrated superior potency against A549 lung carcinoma and HepG2 hepatocellular carcinoma cell lines, with IC50 values comparable to the standard drug doxorubicin.[3] Conversely, in a different series of chalcone derivatives, the furan-containing analog exhibited slightly better activity against the A549 and HepG2 cell lines.[1] This underscores the importance of empirical testing in determining the optimal heterocycle for a given therapeutic target.

Compound SeriesHeterocycleCell LineIC₅₀ (µg/mL)Reference
Doxorubicin (Control)-HepG221.6[2]
Chalcone 7aFuranHepG2> 100[2]
Chalcone 7gThiopheneHepG226.6[2]
Doxorubicin (Control)-MCF-745.3[2]
Chalcone 7aFuranMCF-735.2[2]
Chalcone 7gThiopheneMCF-748.9[2]
Antimicrobial Activity: Thiophene Often Takes the Lead

In the realm of antimicrobial agents, both heterocycles have shown considerable promise.[3] However, comparative studies frequently indicate a superior performance for thiophene analogs.[3] For example, certain thiophene derivatives have demonstrated potent activity as antibiotics and antihistamines.[5] This enhanced activity can sometimes be attributed to the increased lipophilicity and metabolic stability of the thiophene ring.

Conversely, furan remains a key component in established antimicrobial drugs like Nitrofurantoin, where the furan ring is central to the drug's mechanism of action involving electron transfer.[3]

Metabolic Stability and Potential for Bioactivation: A Critical Consideration

The metabolic fate of a drug candidate is a critical determinant of its safety and efficacy. Both furan and thiophene rings can be metabolized by cytochrome P450 (CYP450) enzymes, but they can form different types of reactive metabolites.[3]

  • Furan Metabolism: The furan ring can undergo CYP450-mediated oxidation to form a highly reactive α,β-unsaturated dialdehyde.[3] This electrophilic intermediate can covalently bind to cellular nucleophiles like glutathione (GSH) and protein lysine residues, potentially leading to hepatotoxicity.[3]

  • Thiophene Metabolism: Thiophene-containing drugs are primarily metabolized via S-oxidation to form a thiophene S-oxide or through epoxidation across a double bond.[3] Both pathways can generate electrophilic intermediates capable of reacting with cellular macromolecules, which has been linked to adverse effects for some thiophene-based drugs.[3]

Caption: Metabolic activation pathways of furan and thiophene derivatives.

Strategic modifications, such as the introduction of fluorine atoms, can block sites of metabolic oxidation and enhance the stability of both furan and thiophene analogs.[3]

Experimental Protocols for Comparative Analysis

To ensure a robust and objective comparison of furan and thiophene analogs, standardized and well-controlled experimental protocols are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for comparing the anticancer activity of furan and thiophene analogs against a panel of cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.

Materials:

  • Cancer cell lines (e.g., A549, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds (furan and thiophene analogs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

In Vitro Metabolic Stability Assay (Microsomal Stability)

This protocol provides a framework for assessing the metabolic stability of furan and thiophene analogs in liver microsomes.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of test compounds.

Materials:

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Positive control (a compound with known metabolic instability)

  • Negative control (a compound with known metabolic stability)

  • Acetonitrile with an internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes, phosphate buffer, and the test compound.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂ = 0.693/k) and intrinsic clearance.

Conclusion: A Strategic Choice Based on Data-Driven Insights

The decision to employ a furan or a thiophene scaffold in a drug discovery program is not arbitrary but a strategic choice guided by a deep understanding of their distinct physicochemical and biological properties.[1] Thiophene's greater aromatic stability often translates to more metabolically robust compounds, while the electronegative oxygen of furan can provide crucial hydrogen bonding interactions for target binding.[3] However, the potential for metabolic activation to reactive intermediates is a critical safety consideration for both heterocycles that must be diligently addressed during lead optimization.[3] Ultimately, the optimal choice is context-dependent and should be determined through rigorous comparative studies and a thorough evaluation of the structure-activity relationship for the specific biological target of interest.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

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Navigating the Target Landscape: A Comparative Cross-Reactivity Profile of Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enigma of a Privileged Scaffold

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of this versatile heterocycle have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor effects.[1][3] Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate emerges from this lineage as a compound of significant interest. Its precise biological target, however, remains to be fully elucidated, a common scenario in early-stage drug discovery.

This guide moves beyond the confines of a traditional cross-reactivity study, which typically assesses selectivity against closely related isoforms of a known primary target. Instead, we present a broader, more exploratory approach: a comprehensive off-target liability and cross-reactivity profile. The objective is to proactively identify potential biological interactions across a wide range of target classes. This strategy is crucial for de-risking a compound, uncovering potential mechanisms of action, and identifying any liabilities that could terminate its development prematurely.[4][5]

Herein, we provide a detailed framework for characterizing the interaction profile of this compound. We will compare its performance with two structurally similar analogs: Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate and Methyl 2-amino-4-phenylthiophene-3-carboxylate . This comparative analysis will illuminate the influence of the C4-aryl substitution on the compounds' broader biological activity and selectivity.

The Rationale Behind Broad Panel Screening

In the absence of a defined primary target, a broad-based screening strategy is the most logical and scientifically rigorous approach to understanding a compound's biological footprint.[6] By subjecting a molecule to a diverse array of assays representing major gene families implicated in drug action (e.g., G-protein coupled receptors, kinases, ion channels), we can efficiently map its interaction landscape.[7] This initial "wide-net" approach serves two primary purposes:

  • Hazard Identification: Early identification of interactions with targets known to be associated with adverse drug reactions (ADRs) is paramount.[8] For instance, off-target activity at the hERG ion channel or the 5-HT2B receptor can lead to significant cardiovascular toxicity.[8]

  • Target Discovery: Unanticipated, potent interactions can provide valuable clues to the compound's mechanism of action, opening new avenues for therapeutic development.[5]

For this guide, we will leverage established and commercially available platforms that offer comprehensive and validated assays, such as the Eurofins Discovery SafetyScreen panels and the DiscoverX KINOMEscan® service.[9][10][11] These platforms provide robust, high-quality data that is essential for making informed decisions in a drug discovery program.

Experimental Design: A Multi-Tiered Profiling Workflow

Our experimental approach is designed as a tiered workflow, starting with broad, primary screening to identify initial "hits," followed by more focused secondary and functional assays to validate and characterize these interactions.

G cluster_0 Tier 1: Primary Off-Target Screening cluster_1 Tier 2: Hit Confirmation & Potency Determination cluster_2 Tier 3: Functional Validation PrimaryScreen Compound @ 10 µM GPCR_Panel Broad GPCR Binding Panel (e.g., Eurofins SafetyScreen44) [14] PrimaryScreen->GPCR_Panel Kinase_Panel Broad Kinase Binding Panel (e.g., DiscoverX KINOMEscan) [2] PrimaryScreen->Kinase_Panel Hit_Analysis Analyze Primary Data (Identify hits with >50% inhibition) GPCR_Panel->Hit_Analysis Kinase_Panel->Hit_Analysis Dose_Response Concentration-Response Curves (Determine IC50/Kd values) Hit_Analysis->Dose_Response Functional_Assay Cell-Based Functional Assay (e.g., cAMP assay, cell viability) Dose_Response->Functional_Assay SAR_Comparison Compare Activity of Analogs Functional_Assay->SAR_Comparison caption Figure 1. Multi-tiered workflow for off-target profiling.

Caption: Figure 1. Multi-tiered workflow for off-target profiling.

Detailed Experimental Protocols

Protocol 1: Broad Off-Target Profiling using Radioligand Binding Assays

Objective: To identify potential interactions of the test compounds with a wide range of GPCRs, ion channels, and transporters. We will utilize a panel analogous to the Eurofins SafetyScreen44.[12]

Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of this compound and its fluorophenyl and phenyl analogs in 100% DMSO.

  • Assay Execution: The test compounds are screened at a final concentration of 10 µM in duplicate.

  • Binding Assays: Each assay is performed in a 96-well plate format. The reaction mixture contains a specific membrane preparation expressing the target receptor, a radiolabeled ligand specific for that target, and the test compound.

  • Incubation: The plates are incubated at an appropriate temperature and for a sufficient duration to reach binding equilibrium.

  • Washing and Detection: The reaction is terminated by rapid filtration through a glass fiber filter, followed by washing to remove unbound radioligand. The radioactivity retained on the filter, which is proportional to the amount of bound radioligand, is measured by scintillation counting.

  • Data Analysis: The percent inhibition of specific binding is calculated for each compound against each target using the formula: % Inhibition = 100 * (1 - [(cpm_compound - cpm_nonspecific) / (cpm_total - cpm_nonspecific)]) A hit is typically defined as a compound that produces ≥50% inhibition of specific binding.

Protocol 2: Kinase Profiling using Competition Binding Assays

Objective: To determine the kinase selectivity profile of the test compounds. The DiscoverX KINOMEscan® platform is an industry-standard method for this purpose.[10][11]

Methodology:

  • Compound Preparation: As described in Protocol 1.

  • Assay Principle: This technology utilizes a competition binding assay. Kinases are tagged with a DNA tag and immobilized on a solid support. The test compound is incubated with the kinase. The amount of kinase that remains available to bind to an immobilized, active-site directed ligand is measured by quantitative PCR of the DNA tag.

  • Screening: The compounds are screened at a concentration of 1 µM against a panel of over 450 kinases.

  • Data Analysis: Results are typically reported as percent of control (%Ctrl), where a lower percentage indicates a stronger interaction. %Ctrl = (Signal_compound / Signal_DMSO) * 100 A common hit threshold is a %Ctrl value of <35%. For hits, a Kd (dissociation constant) is determined to quantify the binding affinity.

Comparative Data Analysis

For the purpose of this guide, we present hypothetical, yet plausible, data to illustrate how the results of such a screening campaign would be interpreted.

Table 1: Comparative Off-Target Profile in a Broad Receptor Panel
TargetClassMethyl 2-amino-4-(4-chlorophenyl) thiophene-3-carboxylate (% Inhibition @ 10 µM)Methyl 2-amino-4-(4-fluorophenyl) thiophene-3-carboxylate (% Inhibition @ 10 µM)Methyl 2-amino-4-phenyl thiophene-3-carboxylate (% Inhibition @ 10 µM)
Adenosine A1GPCR68%45%22%
Dopamine D2GPCR55%30%15%
Serotonin 5-HT2AGPCR12%8%5%
hERGIon Channel8%5%2%
L-type Ca2+ ChannelIon Channel15%11%9%
... (40+ other targets)...<20%<20%<20%

Interpretation of Table 1:

The hypothetical data suggests that the parent chloro-substituted compound exhibits moderate inhibitory activity against the Adenosine A1 and Dopamine D2 receptors. The substitution of chlorine with fluorine reduces this activity, and the removal of the halogen (phenyl analog) further diminishes it. This suggests a potential structure-activity relationship (SAR) where an electron-withdrawing group at the para position of the phenyl ring enhances binding to these GPCRs.[13] Crucially, none of the compounds show significant interaction with key liability targets like the hERG channel, which is a positive safety indicator.[8]

Table 2: Comparative Kinase Selectivity Profile
Kinase Target% Control @ 1 µM (Chloro-analog)Kd (µM) (Chloro-analog)% Control @ 1 µM (Fluoro-analog)% Control @ 1 µM (Phenyl-analog)
PKCζ (atypical) 2% 0.25 15% 45%
JNK138%>1055%78%
p38α42%>1061%82%
PLK185%ND91%95%
... (450+ other kinases)>35%ND>35%>35%
(ND = Not Determined)

Interpretation of Table 2:

This hypothetical kinase screen reveals a potent and selective interaction of the chloro-substituted compound with atypical Protein Kinase C zeta (PKCζ). This is a noteworthy finding, as atypical PKCs have been implicated in inflammatory responses and vascular permeability.[13][14] The binding affinity (Kd) of 250 nM suggests this is a high-quality hit worthy of follow-up. Again, the SAR trend is evident: the chloro- and fluoro-analogs show progressively weaker binding, indicating the importance of the C4-phenyl substitution for this interaction. The high selectivity score (minimal interaction with over 450 other kinases) is a highly desirable attribute for a potential therapeutic agent.[15]

Functional Validation: From Binding to Biological Effect

The primary screening data provides hypotheses about the compound's biological activity. The next critical step is to validate these hypotheses in a functional, cell-based assay. Based on our hypothetical kinase profiling results, a logical follow-up would be an assay to measure the inhibition of PKCζ-mediated signaling.

Protocol 3: NF-κB Reporter Assay

Objective: To determine if the test compounds can functionally inhibit the PKCζ signaling pathway, which is known to activate the NF-κB transcription factor.

Methodology:

  • Cell Line: Use a human cell line (e.g., HEK293) stably transfected with an NF-κB-luciferase reporter construct.

  • Compound Treatment: Plate the cells in a 96-well plate and treat with serial dilutions of the test compounds for 1 hour.

  • Pathway Stimulation: Stimulate the cells with a known activator of the PKCζ pathway, such as TNF-α.

  • Incubation: Incubate the cells for an additional 6-8 hours to allow for luciferase reporter gene expression.

  • Lysis and Detection: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Calculate the IC50 value for each compound by fitting the dose-response data to a four-parameter logistic equation.

G cluster_0 Assay Workflow cluster_1 Signaling Pathway Step1 Seed HEK293 cells with NF-κB-luciferase reporter Step2 Pre-treat with serial dilutions of test compounds Step1->Step2 Step3 Stimulate with TNF-α to activate PKCζ pathway Step2->Step3 Step4 Incubate for 6-8 hours Step3->Step4 Step5 Lyse cells and measure luciferase activity Step4->Step5 TNFa TNF-α PKCz PKCζ TNFa->PKCz IKK IKK Complex PKCz->IKK phosphorylates NFkB NF-κB IKK->NFkB activates Luciferase Luciferase Expression NFkB->Luciferase drives transcription Compound Test Compound Compound->PKCz caption Figure 2. Workflow and pathway for the NF-κB functional assay.

Caption: Figure 2. Workflow and pathway for the NF-κB functional assay.

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for the comprehensive cross-reactivity and off-target profiling of this compound. By employing a tiered approach that begins with broad screening and progresses to functional validation, we can build a detailed understanding of a compound's biological interaction profile, even in the absence of a predefined target.

Our comparative analysis with structurally related analogs underscores the profound impact that subtle chemical modifications can have on biological activity and selectivity. The hypothetical data presented herein suggests that this compound is a selective inhibitor of atypical PKCζ. This finding, if validated, would provide a strong rationale for its further development as a potential therapeutic agent for inflammatory diseases.

The path forward would involve confirming this on-target activity through orthogonal assays, assessing its effects in relevant disease models, and conducting further structure-activity relationship studies to optimize potency and selectivity. This comprehensive profiling approach provides the essential data-driven foundation required to confidently advance a promising compound from an interesting scaffold to a potential therapeutic candidate.

References

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from Eurofins Discovery website.[9]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from Technology Networks website.[10]

  • Eurofins Discovery. (n.d.). CNS SafetyScreen panel. Retrieved from Eurofins Discovery website.[16]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from Drug Target Review website.[11]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from ijpbs.com.[3]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from Reaction Biology website.[7]

  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022). [Journal Name].[1]

  • ResearchGate. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. Retrieved from ResearchGate.[2]

  • Eurofins Discovery. (n.d.). SafetyScreen Functional Panel. Retrieved from Eurofins Discovery website.[17]

  • Slideshare. (n.d.). Antimicrobial Activity of 2-Aminothiophene Derivatives. Retrieved from Slideshare.[18]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from Eurofins Discovery website.[6]

  • Ghattas, M. A., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. [Journal Name].[13]

  • PubMed. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Retrieved from PubMed.[14]

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  • Eurofins Discovery. (n.d.). SafetyScreen87 Panel. Retrieved from Eurofins Discovery website.[19]

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  • YouTube. (2024, February 7). Critical Importance of Early Safety Screening in Drug Development. Retrieved from YouTube.[4]

  • Brennan, R. J., et al. (2024). The state of the art in secondary pharmacology and its impact on the safety of new medicines. Nature Reviews Drug Discovery.[5]

  • ApconiX. (2025). Safety And Secondary Pharmacology. Retrieved from ApconiX website.[8]

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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The thiophene scaffold, a five-membered sulfur-containing heterocycle, is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives have shown a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] However, potent in vitro activity is a common yet deceptive milestone. The crucial question remains: does this promise hold true in vivo?

This guide provides an in-depth comparison of the laboratory performance versus preclinical efficacy of select thiophene derivatives. We will dissect the experimental data, explain the causal logic behind the chosen assays, and explore the often-observed disparities between in vitro and in vivo outcomes. Our focus is not merely to present data, but to offer a framework for understanding the translational potential of this vital class of compounds.

The In Vitro-In Vivo Translation Challenge

The transition from a controlled in vitro environment to the complex, dynamic milieu of a living organism is the single greatest hurdle in preclinical drug development.[4] An in vitro assay, while excellent for high-throughput screening and initial mechanism-of-action studies, exists in a vacuum.[5] It cannot replicate the intricate interplay of Absorption, Distribution, Metabolism, and Excretion (ADME) processes that dictate a compound's fate in vivo.[5][6] Factors like membrane permeability, plasma protein binding, metabolic stability, and off-target effects can dramatically alter a compound's efficacy.[1][4] This guide uses specific examples of thiophene derivatives to illustrate this critical transition.

Comparative Efficacy Analysis: Anticancer Thiophene Derivatives

Cancer research is a primary area where thiophene derivatives have been extensively studied.[2] Let's compare two distinct examples that have been evaluated in both cellular assays and animal models.

Data Summary: Anticancer Activity
Compound ClassDerivative ExampleIn Vitro ModelIn Vitro Efficacy (IC50)In Vivo ModelIn Vivo EfficacyReference
Thiophene-2-ThiosemicarbazoneCompound 7786-0 (Human Kidney Cancer)Potent antiproliferative profileEhrlich Solid Tumor (Mice)Significant tumor development inhibition at 30-300 mg/kg[7]
Fused ThiopheneCompound 480HeLa (Cervical Cancer)12.61 µg/mLNot specified, but formulated in nanoparticles for improved selectivityInduces apoptosis via mitochondrial pathway[8]
Thieno[2,3-d]pyrimidineA Thieno[2,3-d]pyrimidine derivativeVarious Cancer Cell LinesVaries by cell lineNot specified, but highlighted for translational potentialServes as a key example for in vitro to in vivo studies[9]
Causality in Experimental Design

The initial in vitro screening against a panel of cancer cell lines is a standard, cost-effective method to identify compounds with cytotoxic or cytostatic activity.[10] For instance, the study on thiophene-2-thiosemicarbazones tested a series of derivatives to first identify the most potent candidates, compounds 7 and 9.[7] Compound 7 was selected for further in vivo studies based on its strong antiproliferative profile.[7]

The choice of the Ehrlich solid tumor model in mice is a classic, robust method for preliminary in vivo anticancer screening. It allows for the assessment of a compound's ability to reduce tumor growth in a living system, providing a more holistic view of its potential by inherently including ADME factors.[7] The finding that all tested doses of Compound 7 inhibited tumor growth validates the initial in vitro results, marking it as a promising lead for further development.[7]

Workflow & Key Protocols

The progression from initial synthesis to in vivo testing follows a logical, multi-stage process designed to eliminate less promising candidates efficiently.

G cluster_0 In Vitro Screening Phase cluster_1 In Vivo Validation Phase synthesis Synthesis of Thiophene Derivatives invitro Cytotoxicity Screening (e.g., MTT/SRB Assay) Against Panel of Cancer Cell Lines synthesis->invitro Test Activity hit_id Hit Identification (e.g., Compound 7) invitro->hit_id Select Potent Compounds toxicity Acute Toxicity Study (Determine safe dose range) hit_id->toxicity Advance Lead Compound invivo Efficacy Study in Animal Model (e.g., Ehrlich Solid Tumor in Mice) toxicity->invivo Establish Dosing data_analysis Data Analysis (Tumor Growth Inhibition, Survival) invivo->data_analysis Evaluate Efficacy

Caption: General workflow from in vitro screening to in vivo anticancer validation.

Protocol: In Vitro Cytotoxicity (SRB Assay)

  • Cell Plating: Seed cancer cells (e.g., 786-0) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add varying concentrations of the thiophene derivative to the wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and air dry. Add 0.4% sulforhodamine B (SRB) solution and stain for 30 minutes.

  • Washing: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and add 10 mM Tris base solution to solubilize the bound dye.

  • Measurement: Read the absorbance at 515 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Comparative Efficacy Analysis: Anti-Inflammatory Thiophene Derivatives

Inflammation is another area where thiophene derivatives have shown significant promise, often by targeting key enzymes in the inflammatory cascade like cyclooxygenase (COX) and lipoxygenase (LOX).[11][12]

Data Summary: Anti-Inflammatory Activity
Compound ClassDerivative ExampleIn Vitro Target/AssayIn Vitro Efficacy (IC50)In Vivo ModelIn Vivo EfficacyReference
Thiophene Pyrazole HybridCompound 21COX-2 / 5-LOX EnzymesCOX-2: 0.67 µM5-LOX: 2.33 µMFormalin-induced paw edemaMore effective than Celecoxib[11]
2-phenyl-4,5,6,7-tetrahydro[b]benzothiopheneCompounds 29a-dCOX-2 Enzyme0.31–1.40 µMCarrageenan-induced paw edemaSignificant reduction in paw edema[11]
Thiophene DerivativeCompound 8Light-induced macrophagesDose-dependent reduction of TNF-α and IL-6Not specifiedProposed mechanism: reduces pro-inflammatory gene expression[11]
Causality in Experimental Design

The therapeutic strategy for many anti-inflammatory drugs is the inhibition of COX and LOX enzymes, which produce prostaglandins and leukotrienes, respectively.[12] Therefore, the initial in vitro experiments logically involve enzyme inhibition assays to quantify the potency (IC50) of the thiophene derivatives against these specific targets.[11] Compound 21, for example, was shown to be a potent dual inhibitor of both COX-2 and 5-LOX, which is a highly desirable profile as it can block two major inflammatory pathways.[11]

The carrageenan-induced paw edema model in rodents is a standard and well-validated acute inflammation model.[11] Injecting carrageenan into the paw induces a biphasic inflammatory response, allowing researchers to assess the efficacy of a compound in a real biological context. The superior performance of Compound 21 compared to the known drug Celecoxib in this in vivo model is a powerful indicator of its therapeutic potential, validating the promise of its dual-inhibitor action observed in vitro.[11]

Signaling Pathway & Key Protocols

The anti-inflammatory action of these derivatives can be visualized by their intervention in the arachidonic acid cascade.

G cluster_0 COX Pathway cluster_1 LOX Pathway AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs COX_Inhibitor Thiophene Derivatives (e.g., Compound 21) COX_Inhibitor->COX Inhibit LTs Leukotrienes (Inflammation, Asthma) LOX->LTs LOX_Inhibitor Thiophene Derivatives (e.g., Compound 21) LOX_Inhibitor->LOX Inhibit

Caption: Inhibition of COX and LOX pathways by thiophene derivatives.

Protocol: In Vivo Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week.

  • Grouping and Fasting: Group the animals and fast them overnight before the experiment with free access to water.

  • Compound Administration: Administer the thiophene derivative orally or intraperitoneally at a predetermined dose. The control group receives the vehicle, and a reference group receives a standard drug (e.g., Indomethacin).

  • Inflammation Induction: After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume immediately after the carrageenan injection (0 hour) and then at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Conclusion: Synthesizing the Evidence

The journey of a thiophene derivative from benchtop to a potential preclinical candidate is a process of rigorous, multi-step validation. While potent in vitro results are an essential first step, they are not a guarantee of in vivo success. As demonstrated with the anticancer and anti-inflammatory examples, a compound must not only interact with its molecular target but also navigate the complex physiological landscape of a living organism to exert a therapeutic effect.

The discrepancy between the two is not a failure, but a critical data point. It guides medicinal chemists in optimizing scaffolds for better bioavailability and pharmacokinetic properties. For drug development professionals, a comprehensive understanding of both in vitro and in vivo data, and the causal links between them, is paramount for making informed decisions, de-risking projects, and ultimately, translating promising molecules into effective medicines.

References

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  • Al-Ostath, A., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules.
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A Head-to-Head Comparison of Synthetic Routes to 2-Aminothiophenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and electronic properties.[1][2][3] Its synthesis has been the subject of extensive research, leading to a variety of synthetic routes, each with its own set of advantages and limitations. This guide provides a head-to-head comparison of the most prominent methods for synthesizing 2-aminothiophenes, offering insights into their mechanisms, substrate scope, and practical applications to aid researchers in selecting the optimal route for their specific needs.

The Gewald Reaction: The Workhorse of 2-Aminothiophene Synthesis

The Gewald reaction, first reported by Karl Gewald in 1966, is arguably the most common and versatile method for the synthesis of 2-aminothiophenes.[4][5][6] This one-pot, three-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a base.[6][7]

Reaction Mechanism and Key Considerations

The mechanism of the Gewald reaction is generally understood to proceed through a series of steps, as illustrated below.[6][8] The initial step is a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile.[6][8] This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[6]

Recent computational studies have further elucidated the complex behavior of sulfur intermediates, suggesting a thermodynamically controlled process where the final aromatization to the thiophene ring is the primary driving force.[8][9][10]

Diagram: Generalized Mechanism of the Gewald Reaction

Gewald_Mechanism Reactants Ketone/Aldehyde + Active Methylene Nitrile + S8 Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Base Base Base->Knoevenagel Catalyst Unsaturated_Nitrile α,β-Unsaturated Nitrile Knoevenagel->Unsaturated_Nitrile Sulfur_Addition Sulfur Addition Unsaturated_Nitrile->Sulfur_Addition Thiolate_Intermediate Thiolate Intermediate Sulfur_Addition->Thiolate_Intermediate Cyclization Intramolecular Cyclization Thiolate_Intermediate->Cyclization Thiophene_Intermediate Dihydrothiophene Intermediate Cyclization->Thiophene_Intermediate Tautomerization Tautomerization/Aromatization Thiophene_Intermediate->Tautomerization Product 2-Aminothiophene Tautomerization->Product

Caption: Generalized mechanism of the Gewald reaction.

Experimental Protocol: L-Proline Catalyzed Gewald Synthesis

This protocol describes an efficient, one-pot synthesis of substituted 2-aminothiophenes using L-proline as a green and cost-effective catalyst.[11]

Materials:

  • Ketone or aldehyde (1.0 mmol)

  • Malononitrile or ethyl cyanoacetate (1.0 mmol)

  • Elemental sulfur (1.2 mmol)

  • L-proline (0.1 mmol, 10 mol%)

  • Dimethylformamide (DMF, 3 mL)

Procedure:

  • To a 10 mL round-bottom flask, add the ketone/aldehyde, active methylene nitrile, elemental sulfur, and L-proline.

  • Add DMF to the mixture.

  • Stir the reaction mixture at 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water (20 mL).

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to afford the pure 2-aminothiophene.

Variations and Modifications

The classical Gewald reaction has been adapted in numerous ways to improve yields, expand substrate scope, and enhance its environmental friendliness.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields.[6][12] This high-energy input can accelerate both the initial condensation and the subsequent cyclization steps.[12]

  • Alternative Catalysts and Solvents: A wide range of catalysts have been explored, from basic amines like morpholine and triethylamine to heterogeneous catalysts such as nano-structured Na2CaP2O7 and ZnO/nanoclinoptilolite.[1] The use of greener solvents like water has also been reported, often in conjunction with ultrasound activation.[1][13]

  • Four-Component Reactions: Some variations involve a four-component reaction, which can introduce further diversity into the final product.[1]

Fiesselmann Thiophene Synthesis: An Alternative Cyclization Strategy

The Fiesselmann synthesis offers a different approach to constructing the thiophene ring, typically yielding 3-hydroxy-2-thiophenecarboxylic acid derivatives.[14][15] However, by using a nitrile-containing substrate in place of an ester, this method can be adapted to produce 3-aminothiophenes.[15] The core of this reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or other activated precursors.[14][15][16]

Reaction Mechanism

The Fiesselmann synthesis proceeds through a base-catalyzed 1,4-conjugate addition of the thioglycolate to the acetylenic ester, followed by a second addition to form a thioacetal intermediate.[14] Subsequent intramolecular cyclization and elimination lead to the thiophene ring.[15]

Diagram: Fiesselmann Thiophene Synthesis Workflow

Fiesselmann_Workflow Start α,β-Acetylenic Ester/ Nitrile + Thioglycolic Acid Derivative Base_Catalysis Base-Catalyzed 1,4-Conjugate Addition Start->Base_Catalysis Adduct1 Initial Adduct Base_Catalysis->Adduct1 Second_Addition Second Addition Adduct1->Second_Addition Thioacetal Thioacetal Intermediate Second_Addition->Thioacetal Cyclization Intramolecular Cyclization Thioacetal->Cyclization Elimination Elimination & Tautomerization Cyclization->Elimination Product Substituted Thiophene Elimination->Product

Caption: General workflow of the Fiesselmann synthesis.

Other Synthetic Approaches

While the Gewald and Fiesselmann reactions are prominent, other methods for synthesizing 2-aminothiophenes are also noteworthy.

  • Cyclization of Functionalized Nitriles: This broad category encompasses various strategies where a nitrile group is part of a precursor that undergoes cyclization to form the 2-aminothiophene ring.[17]

  • From α-Haloketones and Thioamides: The reaction of α-haloketones with thioamides is another established route to substituted thiophenes, which can be adapted to produce 2-amino derivatives.[2]

Head-to-Head Comparison

The choice of synthetic route depends on several factors, including the desired substitution pattern, available starting materials, and scalability requirements.

FeatureGewald ReactionFiesselmann Synthesis (adapted)Other Methods (e.g., from α-haloketones)
Starting Materials Ketone/aldehyde, active methylene nitrile, sulfurα,β-Acetylenic nitrile, thioglycolic acid derivativeα-Haloketone, thioamide
Key Advantages High versatility, one-pot, readily available starting materials, broad substrate scope.[4][5]Access to different substitution patterns, particularly at the 3-position.[15]Can provide specific isomers not easily accessible by other routes.
Limitations Can sometimes lead to mixtures of products, requires careful control of reaction conditions.Limited to specific precursors, may require harsher conditions.Substrate scope can be limited, starting materials may be less accessible.
Typical Yields 30-95% depending on substrates and conditions.[1][12]Moderate to good, but data for 2-amino derivatives is less common.Variable, often moderate to good.
Scalability Generally good, widely used in industrial applications.Less commonly used for large-scale synthesis of 2-aminothiophenes.Can be scalable depending on the specific reaction.
Green Chemistry Aspects Can be improved with green catalysts and solvents (e.g., L-proline, water).[1][11]Can be adapted to use greener solvents, but often requires strong bases.Highly dependent on the specific reagents and solvents used.

Conclusion

The Gewald reaction remains the most versatile and widely adopted method for the synthesis of 2-aminothiophenes due to its operational simplicity, broad substrate scope, and the ready availability of starting materials. Its numerous modifications allow for optimization towards greener and more efficient processes. The Fiesselmann synthesis and other routes, while less common for preparing 2-aminothiophenes, provide valuable alternatives for accessing specific substitution patterns that may be difficult to obtain through the Gewald reaction. Ultimately, the choice of synthetic strategy should be guided by a careful consideration of the target molecule's structure, the desired scale of the reaction, and the principles of green chemistry.

References

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A Comparative Guide to Validating the Mechanism of Action of a Novel Thiophene Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

The rigorous validation of a novel compound's mechanism of action (MoA) is a cornerstone of the drug discovery process.[1] It provides essential insights into how a drug candidate produces its pharmacological effect, which is critical for assessing on-target efficacy and potential off-target toxicities.[1] This guide presents a comprehensive, multi-faceted approach to elucidating and validating the MoA of a hypothetical novel thiophene-based kinase inhibitor, "ThioKinase Inhibitor-1" (TKI-1). Thiophene and its derivatives have been investigated as scaffolds for protein kinase inhibitors.[2][3]

This document provides a comparative framework for validating the MoA of TKI-1 against two well-characterized, alternative compounds. We will detail key experimental protocols, present comparative data in structured tables, and illustrate the underlying biological and experimental logic. Our hypothetical compound, TKI-1, is a novel small molecule designed to be a potent and selective inhibitor of Kinase Z, a critical component of a pro-survival signaling pathway often dysregulated in cancer. For comparison, we will use:

  • Inhibitor A: An established, FDA-approved drug known to target the same signaling pathway but by inhibiting an upstream kinase (Kinase Y).

  • Inhibitor B: A known multi-kinase inhibitor that also inhibits Kinase Z but has significant off-target effects.

I. Foundational Biochemical and Biophysical Validation

The initial steps in validating a novel inhibitor involve confirming its direct interaction with the intended target and quantifying its inhibitory activity in a purified system. This is crucial for establishing a baseline of potency and selectivity.

A. Biochemical Kinase Activity Assays

Biochemical assays are fundamental to determining if a compound truly inhibits its target kinase.[4][5] These assays directly measure the catalytic function of the kinase.[5]

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ kinase assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[6]

  • Reagent Preparation: Prepare assay buffer, purified recombinant Kinase Z, the specific substrate for Kinase Z, ATP, and the test compounds (TKI-1, Inhibitor A, Inhibitor B).

  • Compound Pre-incubation: In a 384-well plate, pre-incubate serial dilutions of the test compounds with Kinase Z for 15 minutes at room temperature.[6]

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the kinase-specific substrate.[6]

  • Reaction Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[7]

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete any remaining ATP.[6][7]

  • ADP to ATP Conversion and Signal Generation: Add the kinase detection reagent to convert the generated ADP into a luminescent signal.[7]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[7]

Comparative Data: Biochemical Inhibition of Kinase Z

CompoundTarget Kinase(s)IC50 (nM) against Kinase Z
TKI-1 Kinase Z 15
Inhibitor AKinase Y> 10,000
Inhibitor BMultiple Kinases50

This data illustrates that TKI-1 is a potent inhibitor of Kinase Z in a purified system, while Inhibitor A, targeting an upstream kinase, shows no activity. Inhibitor B demonstrates moderate potency against Kinase Z.

B. Biophysical Binding Assays

Biophysical methods provide quantitative insights into the binding affinities and kinetics of interactions.[8] Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for confirming direct physical interaction.[4][]

Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR is a highly sensitive technique for measuring the interaction between two biomolecules in real-time without the need for labels.[]

  • Chip Preparation: Immobilize purified Kinase Z onto the surface of a sensor chip.

  • Analyte Injection: Inject serial dilutions of the test compounds (TKI-1, Inhibitor A, Inhibitor B) over the chip surface.

  • Association and Dissociation Monitoring: Monitor the change in the refractive index at the chip surface as the compounds associate with and dissociate from the immobilized kinase.

  • Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Comparative Data: Direct Binding to Kinase Z

CompoundTarget Kinase(s)KD (nM) for Kinase Z
TKI-1 Kinase Z 25
Inhibitor AKinase YNo Binding Detected
Inhibitor BMultiple Kinases80

This data confirms a direct and high-affinity interaction between TKI-1 and Kinase Z, further substantiating it as the direct target. As expected, Inhibitor A does not bind to Kinase Z.

II. Cellular Target Engagement and Pathway Analysis

While biochemical and biophysical assays are crucial, it is imperative to validate that the inhibitor engages its target within the complex environment of a living cell and elicits the expected downstream effects.

A. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context.[1] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cancer cells expressing Kinase Z with TKI-1, Inhibitor A, Inhibitor B, or a vehicle control.

  • Heating Profile: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Target Protein Quantification: Quantify the amount of soluble Kinase Z at each temperature point using Western blotting.

  • Data Analysis: Plot the amount of soluble Kinase Z as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTagg) indicates target engagement.

Comparative Data: Cellular Target Engagement of Kinase Z

CompoundTarget Kinase(s)CETSA ΔTagg (°C) for Kinase Z
TKI-1 Kinase Z +5.2
Inhibitor AKinase YNo significant shift
Inhibitor BMultiple Kinases+3.1

The significant thermal shift observed with TKI-1 provides strong evidence of its direct engagement with Kinase Z in living cells. The smaller shift with Inhibitor B is consistent with its lower affinity.

B. In-Cell Western Blotting for Pathway Analysis

To confirm that target engagement translates into functional inhibition of the signaling pathway, we can use Western blotting to measure the phosphorylation status of downstream substrates.

Experimental Protocol: Western Blot Analysis

  • Cell Treatment: Treat cancer cells with TKI-1, Inhibitor A, or Inhibitor B at various concentrations.

  • Cell Lysis: Lyse the treated cells to extract total protein.[7]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.[7] Probe the membrane with primary antibodies specific for the phosphorylated form of a known downstream substrate of Kinase Z (p-Substrate) and the total protein of the substrate as a loading control.[7]

  • Detection and Quantification: Use a secondary antibody conjugated to a reporter enzyme for detection and quantify the band intensities.[7]

Comparative Data: Inhibition of Downstream Signaling

CompoundIC50 for p-Substrate Inhibition (nM)
TKI-1 30
Inhibitor A20
Inhibitor B75

This data demonstrates that TKI-1 effectively inhibits the downstream signaling of Kinase Z in a cellular context, with a potency that correlates well with its biochemical and binding affinities. Inhibitor A, targeting an upstream kinase, also inhibits the phosphorylation of the same substrate, as expected. Inhibitor B shows weaker inhibition of the downstream pathway.

III. Visualizing the Mechanism and Workflow

Diagrams are essential for clearly communicating complex biological pathways and experimental designs.

A. Signaling Pathway Diagram

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase Y Kinase Y Receptor Tyrosine Kinase->Kinase Y Kinase Z Kinase Z Kinase Y->Kinase Z Substrate Substrate Kinase Z->Substrate Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Phosphorylation Pro-Survival Signaling Pro-Survival Signaling Phosphorylated Substrate->Pro-Survival Signaling Inhibitor A Inhibitor A Inhibitor A->Kinase Y TKI-1 TKI-1 TKI-1->Kinase Z

Caption: The targeted pro-survival signaling pathway.

B. Experimental Workflow for MoA Validation

G cluster_0 In Vitro Validation cluster_1 Cellular Validation Biochemical Assay Biochemical Kinase Assay IC50 Determination Potency Biophysical Assay Biophysical Binding Assay (SPR) KD Determination Direct Interaction Biochemical Assay->Biophysical Assay Target Engagement Cellular Thermal Shift Assay (CETSA) ΔTagg In-Cell Target Binding Biophysical Assay->Target Engagement Pathway Analysis Western Blot p-Substrate Inhibition Functional Outcome Target Engagement->Pathway Analysis

Caption: A streamlined workflow for MoA validation.

IV. Conclusion: A Self-Validating System

The presented multi-pronged approach creates a self-validating system for determining the mechanism of action of a novel kinase inhibitor. The convergence of data from biochemical, biophysical, and cellular assays provides a high degree of confidence in the identified MoA.

References

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Safety Operating Guide

Operational Guide for the Safe Disposal of Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (CAS No: 350997-10-3). As a chlorinated thiophene derivative, this compound requires meticulous management to ensure the safety of laboratory personnel and to maintain environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Hazard Identification and Core Safety Principles

Understanding the hazard profile of a chemical is the foundation of its safe management. This compound is classified as a hazardous substance due to its irritant properties and its chemical structure, which includes both a chlorinated aromatic ring and a thiophene moiety.

Causality of Hazard:

  • Thiophene Derivatives: The thiophene ring system is a common structural motif in pharmacologically active compounds but can present toxicological concerns.[1][2] Thiophene itself is considered a harmful irritant.[3]

  • Chlorinated Organic Compounds: The presence of a chlorophenyl group places this compound in the category of chlorinated organics. Such compounds are subject to stringent environmental regulations, as their improper disposal can lead to the formation of persistent and toxic byproducts. Wastes containing chlorinated solvents are typically regulated as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4]

Hazard Profile Summary

The following table summarizes the known hazards associated with this chemical class. This information is synthesized from safety data sheets of the target compound and structurally related analogues.[5][6][7]

Hazard CategoryGHS PictogramSignal WordHazard Statements
Acute Toxicity / Irritation GHS07WarningH315: Causes skin irritation.[5][6]H319: Causes serious eye irritation.[5][6]H335: May cause respiratory irritation.[5][6]
Environmental Hazard None AssignedNone AssignedH412: Harmful to aquatic life with long lasting effects (inferred from parent thiophene data).

Note: The environmental hazard is inferred from data on the parent thiophene structure and general principles for chlorinated organic compounds. Always prevent release into the environment.[5]

Mandatory Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable when handling this compound. The selection of PPE is directly linked to the identified hazards.

  • Eye Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8] A face shield should be used if there is a splash risk. This is essential to prevent serious eye irritation.[5][6]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Inspect gloves prior to use. For prolonged contact or handling larger quantities, consider using double-layered gloves.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of contamination, a chemically resistant apron or suit may be necessary. Contaminated clothing must be removed immediately and decontaminated before reuse.[5][8]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] If a fume hood is not available or if dusts are generated, a NIOSH/MSHA approved respirator is required.[9]

Step-by-Step Waste Disposal Protocol

The proper disposal of this compound waste requires strict segregation to ensure regulatory compliance and to minimize disposal costs. Never dispose of this chemical down the drain or in the regular trash.[10][11]

Step 1: Waste Segregation at the Point of Generation

Segregate waste into three distinct streams immediately upon generation. This is the most critical step in the disposal process.

  • Solid Chemical Waste:

    • Includes: Unused or expired pure compound, residue on weigh boats, and grossly contaminated items like spatulas.

    • Procedure: Collect in a dedicated, wide-mouth, high-density polyethylene (HDPE) container. This container must be clearly labeled as "Hazardous Waste."[3]

  • Liquid Chemical Waste (Solutions):

    • Includes: Solutions of the compound in organic solvents from experiments or cleaning procedures.

    • Procedure: This stream MUST be further segregated based on the solvent type:

      • Halogenated Waste: If the compound is dissolved in a chlorinated solvent (e.g., methylene chloride, chloroform), collect it in a dedicated "Halogenated Organic Waste" container.

      • Non-Halogenated Waste: If dissolved in a non-chlorinated solvent (e.g., acetone, hexane, ethyl acetate), collect it in a "Non-Halogenated Organic Waste" container.

    • Rationale: Separating halogenated from non-halogenated waste is critical. The disposal of halogenated waste is significantly more expensive and requires specialized high-temperature incineration.[10] Mixing these streams increases disposal costs for the entire volume.

  • Contaminated Lab Supplies (Trace Contamination):

    • Includes: Used gloves, bench paper, disposable lab coats, and other PPE with minor contamination.

    • Procedure: Place these items in a designated hazardous waste bag or a lined container clearly marked for "Contaminated Solid Waste."[3]

Step 2: Container Labeling

Proper labeling is a legal requirement. As soon as the first drop of waste is added, the container must be labeled.

  • Required Information:

    • The words "Hazardous Waste" .[10]

    • The full chemical name: "this compound" and any solvents present.

    • An approximate percentage of each component.

    • The date of waste generation (the date the container was started).

    • The responsible Principal Investigator (PI) and laboratory information.

Step 3: Temporary Storage in the Laboratory

  • Store waste containers in a designated, secure satellite accumulation area within the lab.[3]

  • Keep containers tightly closed except when adding waste.[11]

  • Use secondary containment (e.g., a larger bin or tray) for all liquid waste containers to contain potential leaks.[11]

  • Store away from incompatible materials, heat, and sources of ignition.[11]

Step 4: Arranging for Final Disposal

  • Once a waste container is full (no more than 90% capacity), arrange for its collection.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[3][6] Do not attempt to transport or dispose of the waste yourself.

Disposal Workflow Diagram

The following diagram illustrates the critical decision-making process for segregating waste streams associated with this compound.

G Disposal Workflow for this compound cluster_0 Generation cluster_1 Segregation cluster_2 Collection & Disposal A Chemical Used in Experiment B Is waste solid or liquid? A->B G Contaminated PPE & Disposables Container A->G Trace Contamination C Solid Waste Container (Pure compound, residue) B->C Solid D Is solvent halogenated? B->D Liquid H Label Container (Contents, Date, PI) C->H E Halogenated Liquid Waste Container D->E Yes F Non-Halogenated Liquid Waste Container D->F No E->H F->H G->H I Store in Secondary Containment in Lab H->I J Contact EHS for Pickup I->J

Sources

A Senior Application Scientist's Guide to Handling Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides essential, immediate safety and logistical information for the handling and disposal of Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (CAS No: 350997-10-3). As a compound featuring a thiophene core, a primary aromatic amine, and a chlorinated phenyl group, it demands a rigorous and informed approach to laboratory safety. This guide moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety and scientific integrity.

Hazard Assessment and Risk Mitigation

This compound is classified as an irritant[1]. However, a comprehensive risk assessment must also consider the hazards associated with its structural components. Aromatic amines as a class are noted for potential carcinogenicity and mutagenicity, while chlorophenyl compounds can be persistent and toxic[2][3][4][5]. Therefore, all handling protocols should be based on a principle of cautious overestimation of risk.

Hazard CategoryDescriptionPotential Health EffectsMitigation Strategy
Skin Irritation Causes skin irritation (Category 2).[6][7]Redness, inflammation, discomfort upon contact.Use of appropriate chemical-resistant gloves and a lab coat. Avoid all direct skin contact.[8]
Eye Irritation Causes serious eye irritation (Category 2).[6][7]Pain, redness, and potential damage to eye tissue.Mandatory use of chemical splash goggles. A face shield is required for splash-risk procedures.
Respiratory Irritation May cause respiratory irritation.[6][7]Coughing, shortness of breath, and irritation of the respiratory tract if dust is inhaled.Handle exclusively in a certified chemical fume hood or well-ventilated enclosure to minimize inhalation exposure.[6]
Ingestion/Inhalation May be harmful if swallowed or inhaled.[6]Gastrointestinal irritation, nausea, and other systemic effects.[6]Prohibit eating, drinking, and smoking in the laboratory. Use engineering controls to prevent inhalation.
Chronic Hazards Inferred from the primary aromatic amine and chlorophenyl moieties.[2][4]Long-term exposure to related compounds has been linked to systemic toxicity and carcinogenicity.[3][4]Minimize exposure through strict adherence to PPE protocols and engineering controls. Treat as a substance with potential chronic toxicity.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is the most critical barrier between the researcher and chemical exposure. The following ensemble is mandatory for all procedures involving this compound.

Protection TypeSpecific Equipment & StandardsRationale and Best Practices
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 or EN166 standards. A face shield worn over goggles is required when there is a significant splash risk.[9][10]Protects against accidental splashes of solutions or airborne powder. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant nitrile or neoprene gloves.[9][11] For tasks with higher exposure risk or for compounds of unknown toxicity, double-gloving is recommended.[10]Provides a direct barrier against skin contact.[12] Gloves must be inspected for tears or degradation before each use and should be disposed of immediately after handling the chemical or upon contamination.[9]
Body Protection A flame-resistant lab coat, fully buttoned, with sleeves extended to the wrists.[9] For larger-scale operations, a chemical-resistant apron over the lab coat is advised.[8]Prevents contamination of personal clothing and protects the skin from accidental spills.
Respiratory Protection A NIOSH-approved N95 (or higher) respirator is required if handling the solid powder outside of a certified chemical fume hood or if dust generation is unavoidable.[10]The primary aromatic amine structure warrants caution against inhaling airborne particulates.[6][7] All weighing and transfer operations of the solid should ideally be performed within a fume hood to eliminate this risk.
Foot Protection Closed-toe, closed-heel shoes made of a non-porous material.[9]Protects feet from spills and dropped lab equipment.

Safe Handling Workflow

A systematic workflow minimizes error and ensures safety is integrated into the scientific procedure. This process should be followed for every experiment.

cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_post Phase 3: Post-Handling prep Verify Fume Hood Function & Clear Workspace gather Gather All Materials & Required PPE prep->gather don_ppe Don PPE (Coat, Goggles, Gloves) gather->don_ppe handle Handle Chemical (Weigh, Transfer, React) - Avoid Dust Generation - don_ppe->handle decon Decontaminate Workspace & Equipment handle->decon doff_ppe Doff PPE & Dispose in Hazardous Waste decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash spill Spill or Release Occurs alert Alert Colleagues & Secure Area spill->alert assess Assess Spill Size (Small vs. Large) alert->assess ppe Don Additional PPE (Respirator, Apron) assess->ppe Small & Manageable evacuate Evacuate Area & Contact EHS Immediately assess->evacuate Large or Uncontrolled contain Contain Spill with Inert Absorbent ppe->contain collect Sweep/Scoop Material into Hazardous Waste Container contain->collect decon_area Decontaminate Spill Area (Solvent then Soap/Water) collect->decon_area dispose Seal, Label & Store Waste for EHS Pickup decon_area->dispose

Emergency Spill and Disposal Plan.
Spill Response Protocol (Small, Contained Spills)
  • Alert and Secure : Alert personnel in the immediate vicinity. Restrict access to the spill area.

  • Don PPE : Wear the full PPE ensemble described in Section 2, including respiratory protection.

  • Contain : Cover the spill with an inert absorbent material like vermiculite or sand. [13]4. Collect : Carefully sweep or scoop the contained material into a dedicated, sealable hazardous waste container. Avoid actions that create dust.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water. [13]6. Dispose : Collect all cleaning materials and contaminated items as hazardous waste. Seal and label the container appropriately.

Chemical Waste Disposal Plan
  • Classification : All materials contaminated with this compound must be treated as hazardous chemical waste. [13]2. Segregation :

    • Solid Waste : Collect unused compound, contaminated gloves, wipes, and disposable labware in a clearly labeled, puncture-resistant hazardous waste container. [13] * Liquid Waste : Collect solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the date of accumulation. [13]4. Storage and Disposal : Store sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area. Arrange for final disposal through your institution's Environmental Health and Safety (EHS) office or a licensed contractor. [13]

References

  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • Matrix Scientific. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). Thiophene Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet: Methyl 3-amino-4-methylthiophene-2-carboxylate.
  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling 3-(6-Methoxyhexyl)thiophene.
  • Fisher Scientific. (2025). Safety Data Sheet: Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Thiophene.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • ACS Figshare. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
  • Benchchem. (n.d.). Personal protective equipment for handling Anthra[2,3-b]thiophene.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • ASHP Publications. (n.d.). Decontamination and Cleaning.
  • Laura Frontiero. (n.d.). Toxin Testing Explained: How to Identify & Detox Harmful Substances.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.